molecular formula C5H3BrO2 B1610270 4-Bromo-2H-pyran-2-one CAS No. 505097-65-4

4-Bromo-2H-pyran-2-one

Cat. No.: B1610270
CAS No.: 505097-65-4
M. Wt: 174.98 g/mol
InChI Key: KHEABNLTWKPDEL-UHFFFAOYSA-N
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Description

4-Bromo-2H-pyran-2-one (CAS 505097-65-4) is a brominated derivative of the 2-pyrone scaffold, a structure recognized as a versatile building block in synthetic organic and medicinal chemistry . With the molecular formula C5H3BrO2 and a molecular weight of 174.98 g/mol, this compound serves as a key synthetic intermediate for the construction of more complex molecules . The 2-pyrone motif, characterized by a conjugated diene and an ester group, is prevalent in numerous natural products and exhibits a broad range of biological activities, including antifungal, antibiotic, and cytotoxic properties . The primary research value of this compound lies in its application in transition metal-catalyzed cross-coupling reactions and cyclization strategies. The bromine substituent at the 4-position makes it a suitable substrate for various palladium-catalyzed transformations, enabling regioselective synthesis of complex, substituted 2-pyrones and other fused heterocyclic systems . These methodologies are crucial for the efficient synthesis of key intermediates in the development of pharmaceuticals and the total synthesis of natural products. As such, this reagent is an invaluable tool for researchers exploring new synthetic routes and developing structure-activity relationships in drug discovery projects. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary drug applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEABNLTWKPDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462236
Record name 4-BROMO-PYRAN-2-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505097-65-4
Record name 4-BROMO-PYRAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Unveiling of 4-Bromo-2H-pyran-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2H-pyran-2-one, a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related compounds. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and utilization of this versatile chemical entity.

Introduction: The Significance of this compound

The 2H-pyran-2-one scaffold is a core structural motif in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom at the 4-position not only modifies the electronic properties of the pyranone ring but also provides a versatile handle for further chemical transformations, such as cross-coupling reactions. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) are presented below. It is important to note that the choice of solvent can influence chemical shifts due to varying intermolecular interactions.[1][2][3][4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit three distinct signals in the olefinic region, corresponding to the three protons on the pyranone ring. The bromine atom at the 4-position will exert a significant influence on the chemical shifts of the neighboring protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5 - 6.7DoubletJ₃,₅ ≈ 1.5 - 2.5
H-5~7.6 - 7.8Doublet of DoubletsJ₅,₆ ≈ 9.5 - 10.5, J₃,₅ ≈ 1.5 - 2.5
H-6~6.3 - 6.5DoubletJ₅,₆ ≈ 9.5 - 10.5

Rationale behind the Predictions:

  • H-3: The presence of the electron-withdrawing bromine atom at the adjacent C-4 and the carbonyl group at C-2 will deshield this proton, shifting it downfield compared to the parent 2H-pyran-2-one. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. The large coupling constant is characteristic of a cis-vicinal coupling in a six-membered ring.

  • H-6: This proton is adjacent to the ring oxygen and is coupled to H-5, leading to a doublet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon and the carbon bearing the bromine atom are expected to be particularly revealing.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~160 - 165
C-3~115 - 120
C-4 (C-Br)~100 - 105
C-5~145 - 150
C-6~110 - 115

Rationale behind the Predictions:

  • C-2: The carbonyl carbon will resonate at a characteristic downfield position.

  • C-4: The direct attachment of the electronegative bromine atom will cause a significant downfield shift for this carbon.

  • The remaining carbon signals are assigned based on the expected electronic environment within the α,β-unsaturated lactone system.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of This compound B Add 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Fourier transform the FID G->I H->I J Phase and baseline correct I->J K Integrate and calibrate the spectrum J->K L Analyze chemical shifts, multiplicities, and coupling constants K->L IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid This compound on the ATR crystal B Apply pressure to ensure good sample contact A->B C Collect the background spectrum B->C D Collect the sample spectrum C->D E Perform background subtraction D->E F Identify and label significant peaks E->F G Correlate peaks with functional groups F->G

Caption: Workflow for ATR-IR data acquisition and processing.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum

The most characteristic feature of the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). [6][7][8][9]

m/z Predicted Relative Intensity Assignment
174 ~100% [M]⁺ (containing ⁷⁹Br)
176 ~98% [M+2]⁺ (containing ⁸¹Br)
146/148 Variable [M - CO]⁺
95 Variable [M - Br]⁺

| 67 | Variable | [C₄H₃O]⁺ |

Rationale behind the Predictions:

  • Molecular Ion (M⁺): The molecular weight of C₅H₃BrO₂ is 173.98 g/mol . The mass spectrum will show peaks at m/z 174 (for the molecule containing ⁷⁹Br) and m/z 176 (for the molecule containing ⁸¹Br) with a roughly 1:1 intensity ratio. [6][7][8]* Fragmentation: Common fragmentation pathways for pyranones include the loss of carbon monoxide (CO) and cleavage of the bromine atom. [10][11][12][13]The loss of CO would result in fragment ions at m/z 146 and 148. The loss of the bromine radical would lead to a fragment ion at m/z 95. Further fragmentation can lead to smaller, stable ions.

Experimental Protocol for MS Data Acquisition (EI)

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization and Analysis cluster_proc Data Processing A Introduce a small amount of sample into the mass spectrometer B Vaporize the sample A->B C Ionize with an electron beam (EI) B->C D Accelerate the ions C->D E Separate ions by m/z ratio in the mass analyzer D->E F Detect the ions E->F G Generate the mass spectrum F->G H Identify the molecular ion peaks G->H I Analyze the fragmentation pattern H->I

Caption: Workflow for EI-MS data acquisition and processing.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles and comparative data, we have outlined the expected NMR, IR, and MS spectral features. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and related compounds. A comprehensive understanding of these spectroscopic properties is essential for advancing the chemical and pharmacological exploration of this promising class of heterocyclic molecules.

References

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved January 22, 2026, from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved January 22, 2026, from [Link]

  • Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
  • The M+1 & M+2 Peaks. (2023). Save My Exams. Retrieved January 22, 2026, from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
  • Liu, J., et al. (2021). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 26(23), 7354.
  • 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, tetrahydro-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • Aggarwal, S. K., et al. (2002). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry, 74(14), 3530-3534.
  • 2H-Pyran-2-one, 3,4-dihydro-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, 6-[2-E-(2-fluorophenyl)ethenyl]-4-methoxy-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, 5,6-dihydro-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • tetrahydro-2H-pyran-2-one. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • Parmar, V. S., et al. (1997). Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyran-2-ones and comparative ElMS behaviour of biologically active 3,5-disubstituted pyrazoles and isoxazoles. Indian Journal of Chemistry - Section B.
  • 2H-Pyran-2-one, 4-(acetyloxy)-6-(2-phenylethenyl)-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, tetrahydro-6-octyl. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • The carbonyl stretching bands in the infrared spectra of unsaturated lactones. (2006). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Bellamy, L. J. (1955). The Carbonyl Stretching Bands in the Infrared Spectra of Unsaturated Lactones. Canadian Journal of Chemistry, 33(9), 1364-1371.
  • Experimental and calculated IR frequencies of 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran (molecule 1 ) in 400–2000 cm. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, tetrahydro-4-methyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • tetrahydro-2H-pyran-2-one. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • Ashton, D. S., & Jones, R. N. (1957). Some Stereochemical Studies on α,β-Unsaturated Ketones Using Raman Spectrophotometry. Canadian Journal of Chemistry, 35(11), 1295-1304.
  • 5-bromo-2H-pyran-2-one. (n.d.). Chemical Synthesis Database. Retrieved January 22, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved January 22, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, 4-bromo-6-methyl-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 2H-Pyran-2-one, tetrahydro-6-pentyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • 3-Bromo-2H-pyran-2-one. (n.d.). AMERICAN ELEMENTS. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

The 2H-pyran-2-one (or α-pyrone) scaffold is a privileged six-membered heterocyclic motif present in a wide array of natural products and biologically active compounds.[1][2] These unsaturated lactones serve not only as interesting biological probes but also as versatile intermediates in synthetic organic chemistry.[1] Within this class, 4-Bromo-6-methyl-2H-pyran-2-one has emerged as a particularly valuable and reactive building block. Its strategic placement of a bromine atom on an electron-deficient pyrone ring renders it an excellent substrate for a variety of transformations, most notably modern palladium-catalyzed cross-coupling reactions.[3] This guide provides an in-depth analysis of the synthesis, chemical properties, and extensive reactivity of 4-Bromo-6-methyl-2H-pyran-2-one, offering field-proven insights for researchers in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Profile

4-Bromo-6-methyl-2H-pyran-2-one is typically a solid at room temperature.[4] Its core structure consists of a di-unsaturated δ-lactone ring, which imparts a unique electronic character influencing its stability and reactivity. The presence of the bromine atom at the C4 position is the key to its synthetic utility.

Table 1: Physicochemical Properties of 4-Bromo-6-methyl-2H-pyran-2-one

PropertyValueSource
Molecular Formula C₆H₅BrO₂[4][5][6]
Molecular Weight 189.01 g/mol [5][6]
Appearance Solid[4]
Purity Typically ≥97%[4]
CAS Number 132559-91-2[4][5][6]
Spectroscopic Data GC-MS and FTIR data are available[5]

Synthesis of the Core Scaffold

The most common and direct route to 4-Bromo-6-methyl-2H-pyran-2-one involves the bromination of its readily available precursor, 4-hydroxy-6-methyl-2-pyrone (also known as triacetic acid lactone). This transformation is a foundational step for accessing the versatile bromo-substituted scaffold.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 4-Hydroxy-6-methyl-2-pyrone Product 4-Bromo-6-methyl-2H-pyran-2-one Start->Product Bromination Reagent Brominating Agent (e.g., PBr3) Reagent->Product

Caption: Synthetic route to 4-Bromo-6-methyl-2H-pyran-2-one.

Experimental Protocol: Synthesis from 4-Hydroxy-6-methyl-2-pyrone

While specific reaction conditions can be proprietary or vary, a general procedure adapted from related transformations provides a reliable framework.[7]

  • Reaction Setup: A flame-dried, round-bottomed flask is equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: The flask is charged with 4-hydroxy-6-methyl-2-pyrone. A suitable solvent like phosphorus tribromide (PBr₃), which also serves as the brominating agent, is added.[7]

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched, often with ice water. The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Final Product: The crude product is purified, typically by column chromatography on silica gel, to yield pure 4-Bromo-6-methyl-2H-pyran-2-one.

Core Reactivity: The Epicenter of Synthetic Utility

The reactivity of 4-Bromo-6-methyl-2H-pyran-2-one is dominated by the nature of its heterocyclic ring and the presence of the C-Br bond. The pyran-2-one ring is electron-deficient, which makes the C4 position particularly activated and susceptible to oxidative addition by transition metal catalysts, such as Palladium(0).[3] This activation is the cornerstone of its utility in cross-coupling chemistry.

Concurrently, the ring itself possesses three electrophilic centers (C2, C4, and C6), making it vulnerable to attack by strong nucleophiles, which can lead to ring-opening transformations.[1][8]

Reactivity_Diagram cluster_reactions Key Reaction Classes Pyrone 4-Bromo-6-methyl-2H-pyran-2-one C4: Electron Deficient (Activated) C2, C6: Electrophilic Centers Coupling Pd-Catalyzed Cross-Coupling Pyrone:c4->Coupling Oxidative Addition Nucleophilic Nucleophilic Attack (Ring Opening) Pyrone:c26->Nucleophilic Nucleophilic Addition

Caption: Key reactivity sites of the 4-Bromo-6-methyl-2H-pyran-2-one scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity

The most significant application of 4-Bromo-6-methyl-2H-pyran-2-one is its use in palladium-catalyzed cross-coupling reactions. These methods provide a powerful and efficient means to form new carbon-carbon and carbon-heteroatom bonds at the C4 position.

1. Sonogashira Coupling: This reaction couples the bromo-pyrone with terminal alkynes, yielding 4-alkynyl-6-methyl-2-pyrones.[3] These products are often biologically active and serve as valuable synthetic intermediates. The reaction is typically catalyzed by a palladium complex (e.g., Pd/C with PPh₃) and a copper(I) co-catalyst (CuI) in the presence of a base like triethylamine (Et₃N).[3]

2. Suzuki-Miyaura Coupling: The Suzuki reaction involves coupling with organoboron compounds (boronic acids or esters). This method is highly versatile for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl or 4-vinyl substituted pyrones.

3. Negishi Coupling: The Negishi coupling utilizes organozinc reagents. A key advantage is the ability to couple with alkyl groups, which can be challenging with other methods due to issues like β-hydride elimination. Using specific palladium catalysts, such as Pd(dppf)Cl₂, allows for the efficient synthesis of 4-alkyl-6-methyl-2-pyrones.[3]

Catalytic_Cycle Start Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate Start->OxAdd Ar-Br Transmetal Transmetalation Intermediate OxAdd->Transmetal R-M ProductComplex Product-Catalyst Complex Transmetal->ProductComplex Reductive Elimination ProductComplex->Start Ar-R (Product)

Sources

The Strategic deployment of 4-Bromo-2H-pyran-2-one: A Nexus in Advanced Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the myriad of building blocks available to the discerning chemist, 4-Bromo-2H-pyran-2-one has emerged as a versatile and powerful linchpin, particularly in the synthesis of bioactive natural products and novel pharmaceutical agents. This guide, intended for researchers and professionals in the chemical and life sciences, provides a comprehensive overview of the synthesis, reactivity, and application of this pivotal intermediate, grounded in established scientific principles and field-proven methodologies.

The Synthetic Utility of the 2-Pyrone Scaffold

The 2-pyrone ring system is a recurring motif in a vast array of natural products, exhibiting a broad spectrum of biological activities, including antifungal, antibiotic, and cytotoxic properties.[1] The inherent reactivity of the 2-pyrone core, which can behave as a conjugated diene, a Michael acceptor, and a precursor to aromatic systems, makes it a valuable scaffold in synthetic chemistry.[2] The introduction of a bromine atom at the C4-position significantly enhances the synthetic utility of the pyranone ring, providing a reactive handle for a diverse range of chemical transformations.

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound and its derivatives commences with the readily available 4-hydroxy-2-pyrones. A robust and frequently employed method involves the bromination of 4-hydroxy-6-methyl-2-pyrone.[1][3]

Experimental Protocol: Bromination of 4-Hydroxy-6-methyl-2-pyrone

This protocol outlines a general procedure for the bromination of 4-hydroxy-2-pyrones, which can be adapted for the synthesis of this compound.

Materials:

  • 4-Hydroxy-6-methyl-2-pyrone

  • Phosphorus oxybromide (POBr₃) or a similar brominating agent

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxy-6-methyl-2-pyrone and the anhydrous solvent.

  • Stir the mixture under an inert atmosphere and cool to 0 °C in an ice bath.

  • Slowly add the brominating agent (e.g., POBr₃) to the cooled suspension.

  • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-6-methyl-2H-pyran-2-one.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the phosphorus-based brominating agent with atmospheric moisture.

  • Anhydrous Solvent: Ensures the reactivity of the brominating agent is not compromised by water.

  • Slow Addition at Low Temperature: Controls the initial exothermic reaction between the hydroxy-pyrone and the brominating agent.

  • Reflux: Provides the necessary activation energy to drive the reaction to completion.

  • Aqueous Workup: Decomposes any remaining brominating agent and facilitates the separation of the product.

The Reactivity Landscape of this compound

The bromine substituent at the C4-position of the 2-pyrone ring serves as a versatile functional handle, enabling a wide array of subsequent transformations. The electron-withdrawing nature of the pyrone ring system activates the C-Br bond towards various reactions, most notably palladium-catalyzed cross-coupling reactions and Diels-Alder cycloadditions.

A Gateway to Functionalized Pyrones: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Heck reactions. These transformations allow for the introduction of diverse carbon-based substituents at the C4-position, leading to a wide range of functionalized 2-pyrones. The palladium-catalyzed Sonogashira coupling, in particular, has proven to be a highly efficient method for the synthesis of 4-alkynyl-2H-pyran-2-ones.[4][5][6]

Mechanism of the Sonogashira Coupling:

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[6][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)(L)n-X pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)(L)n-C≡C-R' pd_complex->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 Reductive Elimination product R-C≡C-R' pd_alkyne->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡C-R' cu_alkyne->pd_complex Cu Acetylide cu_alkyne->cu_x alkyne H-C≡C-R' alkyne->cu_alkyne Base

Figure 1: The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)Et₃NTHF60685
21-HexynePdCl₂(PPh₃)₂ (3)i-Pr₂NEtDMF80478
3TrimethylsilylacetylenePd(PPh₃)₄ (5)Et₃NTHF251292
Constructing Cyclic Systems: The Diels-Alder Reaction

The 2-pyrone ring can function as a diene in [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex bicyclic systems.[8][9][10] The presence of the bromine atom at C4 can influence the reactivity and regioselectivity of the Diels-Alder reaction. Depending on the electronic nature of the dienophile, this compound can participate in both normal and inverse-electron-demand Diels-Alder reactions.

Workflow for a Diels-Alder Reaction and Subsequent Transformations:

Diels_Alder_Workflow start This compound + Dienophile cycloaddition [4+2] Cycloaddition (Thermal or Lewis Acid Catalysis) start->cycloaddition adduct Bicyclic Adduct cycloaddition->adduct transformation Further Transformations (e.g., aromatization, ring opening) adduct->transformation product Functionalized Cyclic Product transformation->product

Figure 2: A generalized workflow for the application of this compound in Diels-Alder reactions.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

This protocol describes a typical Diels-Alder reaction between a 4-bromo-2-pyrone and an electron-deficient dienophile, N-phenylmaleimide.

Materials:

  • This compound derivative

  • N-Phenylmaleimide

  • High-boiling solvent (e.g., toluene, xylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative and N-phenylmaleimide in the solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Applications in the Synthesis of Bioactive Molecules

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following are expected spectroscopic data based on the analysis of related compounds.[12][13][14][15][16]

¹H NMR (CDCl₃, 400 MHz):

  • δ (ppm): ~6.5 (d, 1H), ~7.4 (d, 1H)

¹³C NMR (CDCl₃, 101 MHz):

  • δ (ppm): ~105 (C-Br), ~115 (CH), ~145 (CH), ~160 (C=O)

IR (KBr, cm⁻¹):

  • ν: ~1720 (C=O, lactone), ~1600, ~1550 (C=C)

Mass Spectrometry (EI):

  • m/z: [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a bromine-containing compound.

Conclusion

This compound stands as a testament to the power of strategic halogenation in expanding the synthetic utility of a common heterocyclic core. Its predictable reactivity in palladium-catalyzed cross-coupling and Diels-Alder reactions provides chemists with a reliable and versatile tool for the construction of complex and biologically relevant molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of such pivotal synthetic intermediates will undoubtedly continue to rise. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Burns, M. J., et al. (2010). Pd-catalysed regioselective C–H functionalisation of 2-pyrones. Dalton Transactions, 39(39), 10391-10400. [Link]

  • Burns, M. J., et al. (2010). Supplementary Information for Pd-catalysed regioselective C–H functionalisation of 2-pyrones. Dalton Transactions. [Link]

  • Reiser, O. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. University of Regensburg. [Link]

  • Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44(21), 4085-4088. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Reiser, O. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. University of Regensburg. [Link]

  • Various Authors. (n.d.). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. ResearchGate. [Link]

  • Ackermann, L. (2021). Alkynyl triazenes enable divergent syntheses of 2-pyrones. Chemical Science, 12(23), 8054-8060. [Link]

  • Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. [Link]

  • Sames, D., et al. (2018). Synthesis of a Highly Functionalized 2-Pyranone from a Silyl Ketene. ACS Omega, 3(8), 10038-10044. [Link]

  • Fu, Z., et al. (2024). Facile construction of 2-pyrones under carbene catalysis. Organic & Biomolecular Chemistry. [Link]

  • SpectraBase. (n.d.). 2H-Pyran-2-one, 4-bromo-6-methyl-. SpectraBase. [Link]

  • Various Authors. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. [Link]

  • Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. [Link]

  • Poli, G., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13496. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]

  • Usachev, B. I., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 540-559. [Link]

  • Usachev, B. I., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Vaddamanu, N. (2014). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Purdue University. [Link]

  • da Silva, A. B. F., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4983. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Metin, Ö., & Tüzün, N. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • El-Dean, A. M. K., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]

  • Cho, C. H., et al. (2007). One step preparation of bromo-2-pyrones via bromo-decarboxylation of 2-pyrone-carboxylic acids. Tetrahedron Letters, 48(35), 6141-6144. [Link]

  • SpectraBase. (n.d.). 2H-Pyran-2-one, 4-bromo-6-methyl-. SpectraBase. [Link]

  • Jilalat, A., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • Cho, C. H., et al. (2007). ChemInform Abstract: One-Step Preparation of Bromo-2-pyrones via Bromo-Decarboxylation of 2-Pyrone-carboxylic Acids. ResearchGate. [Link]

  • Štirn, Ž., et al. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Express Polymer Letters, 10(7), 537-548. [Link]

  • Banwell, M. G. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(5), 498-518. [Link]

  • Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Royal Society of Chemistry. [Link]

  • American Chemical Society. (2024). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one. NIST WebBook. [Link]

Sources

A Technical Guide to the Biological Activity of 4-Bromo-2H-pyran-2-one Derivatives: From Synthetic Hub to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2H-pyran-2-one ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Within this class, 4-Bromo-2H-pyran-2-one has emerged not as a potent agent itself, but as an exceptionally versatile synthetic intermediate. The bromine atom at the C4-position serves as a crucial handle for a variety of cross-coupling reactions, enabling the systematic and efficient generation of diverse derivative libraries.

This technical guide provides an in-depth exploration of the biological activities demonstrated by derivatives synthesized from this 4-bromo precursor. We will delve into the key therapeutic areas where these compounds show promise, including oncology, infectious diseases, and enzyme inhibition. By synthesizing data from multiple studies, this document explains the causality behind experimental design, provides detailed protocols for biological evaluation, and elucidates the critical structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives.

The this compound Scaffold: A Versatile Synthetic Hub

The strategic placement of a bromine atom on the pyran-2-one ring transforms the molecule into a powerful building block for combinatorial chemistry and targeted synthesis. This position is readily amenable to modern organometallic cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties. The choice of reaction dictates the class of derivative produced, providing a logical framework for exploring chemical space.

Key synthetic transformations include:

  • Suzuki Coupling: For the introduction of aryl and heteroaryl groups.

  • Sonogashira Coupling: For the introduction of alkynyl groups.[1]

  • Negishi Coupling: For the introduction of alkyl, alkenyl, and aryl groups.[1]

  • Buchwald-Hartwig Amination: For the introduction of substituted amino groups.

These reactions allow for the fine-tuning of steric and electronic properties, which is fundamental to optimizing biological activity.

G main This compound (Starting Scaffold) sub1 4-Aryl/Heteroaryl Derivatives main->sub1 Suzuki Coupling sub2 4-Alkynyl Derivatives main->sub2 Sonogashira Coupling sub3 4-Amino Derivatives main->sub3 Buchwald-Hartwig Amination sub4 4-Alkyl/Alkenyl Derivatives main->sub4 Negishi Coupling act1 Anticancer Activity sub1->act1 act3 Enzyme Inhibition sub1->act3 sub2->act1 sub3->act1 act2 Antimicrobial Activity sub3->act2 G cluster_0 G1 Phase cluster_1 S Phase G1 Cell Growth S DNA Replication G1->S G1/S Transition CDK2 CDK2 / Cyclin E CDK2->G1 Phosphorylates Rb protein Inhibitor Pyran-2-one Derivative Inhibitor->CDK2 Inhibition

Caption: Inhibition of the G1/S cell cycle transition by targeting CDK2.

Antimicrobial and Biofilm Inhibition Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyran-2-one derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. [2]The α,β-unsaturated enone system within the pyran-2-one core is considered essential for this activity. [2] A particularly innovative strategy is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. Derivatives of 4-(alkyloxy)-6-methyl-2H-pyran-2-one have been specifically designed as QS inhibitors to target the LasR protein in Pseudomonas aeruginosa, successfully reducing biofilm formation. [3] Table 2: Selected Antimicrobial Activities of 2H-pyran-2-one Derivatives

Compound Class Target Organism Endpoint Potency (MIC) Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one Staphylococcus aureus Growth Inhibition 1.56 µg/mL [2]
2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one Streptococcus sp. Growth Inhibition 0.75 µg/mL [2]

| 4-(alkyloxy)-6-methyl-2H-pyran-2-one (Compound 8) | Pseudomonas aeruginosa | Biofilm Inhibition | Strong | [3]|

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To quantify the antimicrobial potency of test compounds.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Resazurin dye (optional, for viability visualization)

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final inoculum to ~2.5 x 10^5 CFU/mL.

  • Controls:

    • Well 11 (Growth Control): Contains inoculum but no compound.

    • Well 12 (Sterility Control): Contains medium only, no inoculum.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be read by eye or with a plate reader.

Trustworthiness:

  • Positive Control: A standard antibiotic (e.g., Ampicillin) should be tested to ensure the bacteria are susceptible and the assay is working correctly.

  • Standardized Inoculum: The use of a McFarland standard is critical for reproducibility.

G start Compound Library step1 Agar Diffusion (Qualitative Screen) start->step1 step2 Identify Hits (Zone of Inhibition) step1->step2 step3 Broth Microdilution (Quantitative Assay) step2->step3 end Determine MIC (Lead Compound) step3->end

Caption: Workflow for antimicrobial compound screening.

Enzyme Inhibition

The structural features of pyran-2-one derivatives make them suitable candidates for interacting with enzyme active sites. Research has shown that specific derivatives can act as potent and selective inhibitors of key enzymes involved in disease progression. For example, 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones were identified as inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme critical for DNA repair and a target in cancer therapy. [4]Several compounds in this series showed potency comparable or superior to known inhibitors. [4] Table 3: Selected Enzyme Inhibition by Pyran-4-one Derivatives

Compound Class Target Enzyme Disease Relevance Potency (IC50) Reference
6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones DNA-PK Cancer 0.2 - 0.4 µM [4]

| 4-(alkyloxy)-6-methyl-2H-pyran-2-one | LasR (QS Receptor) | Bacterial Infection | N/A | [3]|

This protocol describes a general method for measuring the inhibition of a kinase enzyme using a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC50 of a compound against a specific kinase.

Materials:

  • Recombinant human DNA-PK enzyme

  • Kinase substrate (e.g., a specific peptide)

  • DNA activator

  • ATP

  • Assay buffer

  • Test compounds in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare solutions of enzyme, substrate/DNA, and ATP in assay buffer at 2x the final desired concentration.

  • Compound Plating: Add test compounds in serial dilution to the 384-well plate. Include positive control (known inhibitor, e.g., NU7026) and negative control (DMSO) wells.

  • Enzyme Addition: Add the 2x enzyme solution to all wells and incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add the 2x substrate/DNA/ATP solution to all wells to start the kinase reaction. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination & Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. Higher kinase activity results in less ATP and lower luminescence.

  • Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence with a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to the high (no enzyme) and low (DMSO) controls. Plot percent inhibition against the log of compound concentration to determine the IC50.

Structure-Activity Relationship (SAR) Insights

By comparing the activity of various derivatives, clear SAR trends can be established. These insights are crucial for guiding the rational design of next-generation compounds with improved potency and selectivity.

  • Substitution at C6: For anticancer activity, an aromatic ring (e.g., phenyl, styryl) at the C6 position appears critical for potent activity. Simple alkyl groups lead to a significant loss of potency. [5]* Substitution at C4:

    • For anticancer APO analogs, a secondary amine at the C4 position is preferred over a tertiary amine. Furthermore, aromatic amines are crucial for high potency. [5] * For QS inhibition, an alkyloxy chain at the C4 position is key for interacting with the LasR binding pocket. [3]* The Pyran-2-one Core: The α,β-enone system within the pyran ring is considered a key pharmacophore, especially for antimicrobial activity, likely acting as a Michael acceptor. [2]

Caption: Key structure-activity relationships for 2H-pyran-2-one derivatives.

Conclusion and Future Directions

This compound is a cornerstone intermediate that provides access to a rich chemical space of biologically active molecules. Its derivatives have demonstrated significant and varied therapeutic potential, most notably in the fields of oncology and infectious disease. The established SAR provides a clear roadmap for medicinal chemists to design more potent and selective agents.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent anticancer and antimicrobial compounds.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Chemical Diversity: Utilizing other cross-coupling reactions and synthetic methodologies to explore novel substitutions and further refine SAR.

The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutic agents.

References

  • Yao, Z. et al. (2004). 2-Pyrones possessing antimicrobial and cytotoxic activities. Bioorganic & Medicinal Chemistry, 12(15), 4285-4299. [Link]

  • El-Sawy, E. R. et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5925-5935. [Link]

  • Contreras, J. M. et al. (1998). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Bioorganic & Medicinal Chemistry Letters, 8(22), 3219-3224. [Link]

  • Gouda, M. A. et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2269-2287. [Link]

  • Singh, S. et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1276, 134789. [Link]

  • Jilalat, I. et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]

  • Abdel-Aziz, A. A.-M. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]

  • Singh, G. et al. (2013). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Journal of Heterocyclic Chemistry, 50(S1), E237-E243. [Link]

  • Mohareb, R. M. et al. (2023). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Bulletin of the Chemical Society of Ethiopia, 37(2), 405-424. [Link]

  • Ciacci, C. et al. (1993). Antileukemic activity of 4-pyranone derivatives. Anti-cancer drug design, 8(5), 421-427. [Link]

  • Kotb, E. R. et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25, 2115-2127. [Link]

  • Dong, Y. et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2341-2344. [Link]

  • Abdel-Aziz, A. A.-M. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]

  • Lee, J. H. et al. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2913-2917. [Link]

  • Hollick, J. J. et al. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters, 13(18), 3073-3077. [Link]

Sources

An In-depth Technical Guide to 4-BROMO-PYRAN-2-ONE (CAS 505097-65-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological significance, safety and handling, and commercial availability of 4-BROMO-PYRAN-2-ONE, a heterocyclic compound with potential applications in synthetic chemistry and drug discovery.

Chemical Identity and Structure

4-BROMO-PYRAN-2-ONE, identified by the CAS number 505097-65-4 , is a brominated derivative of 2H-pyran-2-one. The presence of the bromine atom and the unsaturated lactone ring system makes it a versatile intermediate for a variety of chemical transformations.

Molecular Formula: C₅H₃BrO₂[1]

Molecular Weight: 174.98 g/mol [1]

SMILES Code: O=C1C=C(Br)C=CO1[2]

The structural framework of 4-BROMO-PYRAN-2-ONE, featuring an electron-withdrawing bromine atom on the pyranone ring, suggests a predisposition for nucleophilic substitution and addition reactions, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

While experimental data for some properties of 4-BROMO-PYRAN-2-ONE are not extensively reported in publicly available literature, predicted values based on its structure provide valuable insights.

PropertyValueSource
Boiling Point 233.7±33.0 °C (Predicted)[1]
Density 1.882±0.06 g/cm³ (Predicted)[1]

Synthesis and Reactivity

The synthesis of 4-BROMO-PYRAN-2-ONE is not extensively detailed in readily available literature. However, the synthesis of related brominated pyran-2-ones often involves the bromination of a corresponding pyran-2-one precursor. For instance, the synthesis of 3-bromo-2H-pyran-2-one has been achieved through the bromination of 5,6-dihydro-2H-pyran-2-one followed by elimination.[3] A similar strategy, starting from a suitable pyran-2-one intermediate, could potentially be employed for the synthesis of the 4-bromo isomer.

The reactivity of 4-BROMO-PYRAN-2-ONE is dictated by the electrophilic nature of the pyran-2-one ring and the presence of the bromine atom. Pyran-2-one derivatives are known to be powerful building blocks in the synthesis of a wide range of heterocyclic compounds.[4] They can undergo various reactions, including cycloadditions and reactions with nucleophiles that can lead to ring-opening or substitution.[4] The bromine atom at the 4-position can potentially be displaced by nucleophiles or participate in cross-coupling reactions, further expanding its synthetic utility.

Experimental Protocol: Conceptual Synthesis Pathway

While a specific protocol for 4-BROMO-PYRAN-2-ONE is not available, a general conceptual workflow for the bromination of a pyranone can be outlined as follows. This is a hypothetical pathway and requires experimental validation.

Caption: Conceptual workflow for the synthesis of 4-BROMO-PYRAN-2-ONE.

Biological Activity and Potential Applications

The biological activities of 4-BROMO-PYRAN-2-ONE have not been specifically reported. However, the pyran-2-one scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological properties.[4] Derivatives of pyran-2-one have been investigated for their potential as antimicrobial, antiviral, antitumor, and anti-inflammatory agents.

The presence of a bromine atom can often enhance the biological activity of a molecule. Therefore, 4-BROMO-PYRAN-2-ONE represents a lead compound for further investigation and derivatization in drug discovery programs. Its utility as a synthetic intermediate allows for the generation of libraries of novel compounds for biological screening.

Signaling Pathway Hypothesis

Given the diverse biological activities of pyran-2-one derivatives, it is plausible that 4-BROMO-PYRAN-2-ONE or its derivatives could interact with various cellular signaling pathways. The exact mechanism would depend on the specific molecular targets. A hypothetical interaction is depicted below.

Biological_Activity_Hypothesis cluster_0 Cellular Environment 4_Bromo_Pyran_2_One 4-BROMO-PYRAN-2-ONE or Derivative Target_Protein Target Protein (e.g., Kinase, Enzyme) 4_Bromo_Pyran_2_One->Target_Protein Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling_Cascade->Cellular_Response

Caption: Hypothetical mechanism of action for a 4-BROMO-PYRAN-2-ONE derivative.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Suppliers

4-BROMO-PYRAN-2-ONE (CAS 505097-65-4) is available from several chemical suppliers, primarily for research and development purposes.

North America:

  • Ambeed: A supplier of building blocks and other chemical intermediates.[5]

Europe:

Asia:

  • BLD Pharm: Offers 4-Bromo-2H-pyran-2-one and provides access to analytical data such as NMR.[6]

  • ChemicalBook: Lists several Chinese suppliers for this compound.[1]

  • FUJIFILM Wako Pure Chemical Corporation: A Japanese supplier of reagents.[7]

It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.

References

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

  • ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]

Sources

The Enigmatic Brominated 2-Pyrones: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyrone scaffold is a privileged motif in numerous biologically active natural products. The introduction of bromine atoms onto this heterocyclic core gives rise to a class of compounds with unique chemical reactivity and significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemistry of brominated 2-pyrones. We will delve into their origins in marine natural products, trace the evolution of synthetic methodologies for their preparation, and explore their utility as versatile building blocks in organic synthesis, particularly in Diels-Alder reactions. Furthermore, this guide will examine their promising antimicrobial and cytotoxic activities, offering insights for researchers, scientists, and drug development professionals.

Introduction: The 2-Pyrone Core and the Influence of Bromine

The α-pyrone, or 2H-pyran-2-one, is a six-membered heterocyclic lactone that is a common structural feature in a vast array of natural products isolated from diverse sources, including plants, fungi, bacteria, and marine organisms.[1][2][3] These compounds exhibit a wide spectrum of biological activities, such as antimicrobial, antifungal, cytotoxic, and neurotoxic effects.[4][5][6] The introduction of a bromine atom to the 2-pyrone ring dramatically influences its electronic properties and reactivity. Bromine, being an electronegative yet polarizable halogen, can act as both an electron-withdrawing and an electron-donating group through inductive and resonance effects, respectively. This dual nature imparts a unique "ambiphilic" character to brominated 2-pyrones, making them highly versatile synthons in organic chemistry.[7][8]

Discovery and Natural Occurrence: A Marine Legacy

The story of brominated 2-pyrones is intrinsically linked to the exploration of marine natural products. While the 2-pyrone moiety is widespread, the brominated variants are predominantly found in marine organisms, a testament to the unique halogenation biochemistry present in these environments.

Pioneering Isolations from Marine Algae

One of the earliest discoveries of naturally occurring brominated pyrones was from the marine red alga Phacelocarpus labillardieri. In the 1980s and early 1990s, researchers isolated a series of brominated macrocyclic γ-pyrones from this alga, showcasing the novel structural diversity that marine ecosystems can produce. These discoveries paved the way for further investigations into halogenated metabolites from marine sources.

The Historical Development of Synthetic Strategies

The synthetic accessibility of brominated 2-pyrones has been a key factor in unlocking their chemical and biological potential. Over the decades, several methods have been developed, each with its own advantages and limitations.

Early Approaches: Direct Bromination of 2-Pyrone

One of the foundational methods for the synthesis of brominated 2-pyrones was the direct bromination of the parent 2-pyrone. In a seminal 1969 paper published in the Journal of Organic Chemistry, Pirkle and Dines detailed their investigation into this reaction.[9] They found that the bromination of 2-pyrone does not proceed through a simple electrophilic substitution but rather via a more complex addition-elimination mechanism. This early work provided fundamental insights into the reactivity of the 2-pyrone ring system.

Bromo-decarboxylation of 2-Pyrone-carboxylic Acids

A significant advancement in the synthesis of brominated 2-pyrones came with the development of bromo-decarboxylation methods. This approach typically starts from coumalic acid (2-pyrone-5-carboxylic acid), which is more readily available than 2-pyrone itself. The reaction, often employing N-bromosuccinimide (NBS) and a catalyst, allows for the direct conversion of the carboxylic acid to a bromine-substituted 2-pyrone with concomitant loss of carbon dioxide.[10] This method has proven to be a practical and efficient route to various brominated 2-pyrones, including the synthetically valuable 3,5-dibromo-2-pyrone.[7]

The mechanism of this Hunsdiecker-type reaction is believed to proceed through a concerted decarboxylation-bromination pathway, avoiding the formation of free radical intermediates in some cases.[11][12][13]

G cluster_mechanism Proposed Bromo-decarboxylation Mechanism CoumalicAcid Coumalic Acid Intermediate Intermediate Complex CoumalicAcid->Intermediate + NBS NBS NBS TransitionState [Concerted Transition State] Intermediate->TransitionState Product Brominated 2-Pyrone TransitionState->Product CO2 CO2 TransitionState->CO2 Succinimide Succinimide TransitionState->Succinimide

Caption: Proposed mechanism for bromo-decarboxylation of coumalic acid.

Key Brominated 2-Pyrones: Synthesis and Characterization

3-Bromo-2-pyrone

3-Bromo-2-pyrone is a versatile building block in organic synthesis. A reliable and detailed protocol for its preparation is available from Organic Syntheses, a testament to its importance.[14]

Experimental Protocol: Synthesis of 3-Bromo-2-pyrone [14]

  • Step A: 3-Bromo-5,6-dihydro-2H-pyran-2-one

    • In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, addition funnel, and drying tube, dissolve 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one in 350 mL of methylene chloride.

    • Charge the addition funnel with a solution of 16.7 g (0.105 mol) of bromine in 130 mL of methylene chloride.

    • Add the bromine solution dropwise to the stirred solution of the pyrone at a rate that maintains the reaction temperature between 18-22 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate, then with saturated aqueous sodium thiosulfate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dibromo-tetrahydro-2H-pyran-2-one.

    • Dissolve the crude product in 300 mL of anhydrous diethyl ether and add 12.1 g (0.119 mol) of triethylamine dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Filter the mixture to remove triethylammonium bromide and concentrate the filtrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford 3-bromo-5,6-dihydro-2H-pyran-2-one.

  • Step B: 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

    • In a 1-L, round-bottomed flask under a nitrogen atmosphere, combine 15.8 g (0.089 mol) of 3-bromo-5,6-dihydro-2H-pyran-2-one, 16.5 g (0.093 mol) of N-bromosuccinimide, and 0.8 g (3.3 mmol) of benzoyl peroxide in 455 mL of carbon tetrachloride.

    • Reflux the mixture for 3 hours, then cool to room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Step C: 3-Bromo-2H-pyran-2-one

    • Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one in 200 mL of anhydrous diethyl ether and cool to 0 °C.

    • Add 10.1 g (0.100 mol) of triethylamine dropwise.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 3-bromo-2-pyrone as a tan solid.

5-Bromo-2-pyrone

5-Bromo-2-pyrone is another important isomer, often obtained as a byproduct in the synthesis of 3-bromo-2-pyrone.[14] Its distinct substitution pattern leads to different reactivity and biological activity profiles.

3,5-Dibromo-2-pyrone

This di-brominated pyrone is a particularly interesting compound due to its enhanced reactivity in Diels-Alder reactions. A practical, one-step synthesis from coumalic acid using NBS and lithium acetate has been reported, providing good yields of this valuable synthon.[7]

Table 1: Spectroscopic Data for Key Brominated 2-Pyrones

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
3-Bromo-2-pyrone 6.15 (dd, 1H), 7.51 (dd, 1H), 7.69 (dd, 1H)106.5, 112.6, 144.0, 150.1, 158.0
5-Bromo-2-pyrone 6.31 (dd, 1H), 7.38 (dd, 1H), 7.62 (dd, 1H)100.7, 117.4, 145.9, 149.6, 159.3
3,5-Dibromo-2-pyrone 7.80 (d, 1H, J=2.4 Hz), 7.86 (d, 1H, J=2.4 Hz)101.9, 114.1, 144.3, 147.9, 155.8

Note: NMR data is compiled from references[14] and other spectroscopic databases. Exact chemical shifts may vary depending on the solvent and instrument.

Reactivity and Synthetic Applications: The Diels-Alder Reaction

A cornerstone of the synthetic utility of brominated 2-pyrones is their participation in the Diels-Alder reaction. The [4+2] cycloaddition of a conjugated diene with a dienophile is a powerful tool for the construction of six-membered rings.[1][15][16][17][18]

The Ambiphilic Nature of Brominated 2-Pyrones

As mentioned earlier, the bromine substituents on the 2-pyrone ring render them "ambiphilic" or "chameleon" dienes. This means they can react with both electron-rich and electron-deficient dienophiles. This versatility significantly expands their synthetic scope compared to the parent 2-pyrone.[7][8] 3,5-Dibromo-2-pyrone, in particular, is a highly reactive diene in this regard.

G cluster_DielsAlder Diels-Alder Reaction of 3,5-Dibromo-2-pyrone Diene 3,5-Dibromo-2-pyrone (Diene) TransitionState [Cyclic Transition State] Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Product Bicyclic Lactone Adduct TransitionState->Product [4+2] Cycloaddition

Caption: General scheme of the Diels-Alder reaction with 3,5-dibromo-2-pyrone.

The Diels-Alder reaction with brominated 2-pyrones typically proceeds with high regio- and stereoselectivity, providing access to complex bicyclic lactones. These adducts can then be further manipulated, for example, by reductive debromination, to yield a wide range of functionalized cyclohexene derivatives.

Biological Activities and Therapeutic Potential

The 2-pyrone scaffold is a well-established pharmacophore, and the introduction of bromine can enhance or modulate the biological activity of these compounds.

Antimicrobial Activity

Derivatives of 2-pyrones have demonstrated potent inhibitory activity against a range of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as fungi like Schizosaccharomyces pombe and Botrytis cinerea.[4][5] While comprehensive structure-activity relationship (SAR) studies specifically for brominated 2-pyrones are still emerging, the lipophilicity and electronic effects imparted by bromine are known to influence antimicrobial potency in other classes of compounds.[19] The ability of these compounds to be readily functionalized, for instance, by using 4-bromo-6-methyl-2-pyrone in cross-coupling reactions, allows for the generation of libraries of analogues for antimicrobial screening.[4]

Cytotoxic and Anticancer Potential

The cytotoxicity of 2-pyrone derivatives against various cancer cell lines has been a major focus of research. For example, certain synthetic 2-pyrones have shown promising growth inhibitory activities in human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines.[4][5] The brominated 2-pyrone core serves as a valuable starting point for the synthesis of more complex molecules with potential as anticancer agents. The ability to perform Sonogashira, Suzuki, and Negishi cross-coupling reactions on brominated 2-pyrones opens up avenues for creating diverse libraries of compounds for high-throughput screening in cancer drug discovery programs.[4][5]

Future Perspectives and Conclusion

The journey of brominated 2-pyrones, from their discovery in marine organisms to their synthesis and application in medicinal chemistry, highlights their significance as a unique class of heterocyclic compounds. The historical development of their synthesis has provided chemists with a robust toolbox for their preparation and derivatization. Their ambiphilic nature in Diels-Alder reactions makes them powerful intermediates for the construction of complex molecular architectures.

References

  • Pirkle, W. H., & Dines, M. (1969). Bromination of 2-pyrone. The Journal of Organic Chemistry, 34(7), 2239–2244. [Link]

  • Diels-Alder Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • The Diels-Alder Cycloaddition Reaction. (2022, September 24). In Chemistry LibreTexts. Retrieved from [Link]

  • Diels Alder Reaction Mechanism. (n.d.). In BYJU'S. Retrieved from [Link]

  • Fairlamb, I. J., Marrison, L. R., Dickinson, J. M., Lu, F. J., & Schmidt, J. P. (2004). 2-Pyrones possessing antimicrobial and cytotoxic activities. Bioorganic & medicinal chemistry, 12(16), 4285–4299. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. [Link]

  • The Diels-Alder Reaction. (2017, August 30). In Master Organic Chemistry. Retrieved from [Link]

  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Pyrones possessing antimicrobial and cytotoxic activities. (2004). ResearchGate. [Link]

  • ChemInform Abstract: One-Step Preparation of Bromo-2-pyrones via Bromo-Decarboxylation of 2-Pyrone-carboxylic Acids. (2010). ResearchGate. [Link]

  • Cho, C. G., Park, J. S., Jung, I. H., & Lee, H. (2001). One step preparation of bromo-2-pyrones via bromo-decarboxylation of 2-pyrone-carboxylic acids. Tetrahedron Letters, 42(6), 1065-1067. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1994). 3-Bromo-2H-pyran-2-one. Organic Syntheses, 72, 67. [Link]

  • 2-Pyrones possessing antimicrobial and cytotoxic activities. (2004). OUCI. [Link]

  • Borovika, A., & Nagorny, P. (2012). Decarboxylative Halogenation of Organic Compounds. Accounts of chemical research, 45(10), 1681–1693. [Link]

  • Ambiphilic capacity of 2-pyrones. (n.d.). ResearchGate. [Link]

  • Singh, K. S. (2020). Pyrone-derived Marine Natural Products: A review on Isolation, Bio-activities and Synthesis. DRS@nio. [Link]

  • Barham, J. P., Coulthard, G., Emery, K. J., Doni, E., Bishop, B., Casoni, C., ... & Procter, D. J. (2016). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Journal of the American Chemical Society, 138(24), 7402-7405. [Link]

  • 2-Pyrone synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • 2-Pyrone Natural Products and Mimetics: Isolation, Characterization and Biological Activity. (2005). ResearchGate. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (2015). ResearchGate. [Link]

  • Stoyanov, S., & Antonov, L. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(2), 22. [Link]

  • Pyrone-derived Marine Natural Products: A Review on Isolation, Bio-activities and Synthesis. (2020). DRS@nio. [Link]

  • Decarboxylation of Carboxylic Acids. (2021, March 5). In Chemistry LibreTexts. Retrieved from [Link]

  • Carroll, A. R., & Copp, B. R. (2024). Marine natural products. Natural Product Reports, 41(1), 10-63. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • 2-Pyrone natural products and mimetics: Isolation, characterisation and biological activity. (2005). ResearchGate. [Link]

  • McGlacken, G. P., & Fairlamb, I. J. S. (2005). 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity. Natural product reports, 22(3), 369–385. [Link]

  • Wójciak, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Huang, H., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6398–6399. [Link]

  • 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity. (n.d.). York Research Database. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Beyond the Bioorthogonal Inverse-Electron-Demand Diels–Alder Reactions of Tetrazines: 2-Pyrone-Functionalized Fluorogenic Probes. (2018). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-2H-pyran-2-one is a versatile heterocyclic compound that serves as a valuable building block in synthetic organic chemistry. Its unique electronic structure, characterized by an α,β-unsaturated lactone system and a bromine substituent, imparts a distinct reactivity profile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, grounded in mechanistic principles and supported by established experimental protocols. We will explore its behavior as a Michael acceptor, a diene in cycloaddition reactions, and a substrate for metal-catalyzed cross-coupling, offering researchers, scientists, and drug development professionals the foundational knowledge to effectively utilize this reagent in complex molecule synthesis.

Introduction and Molecular Overview

2H-pyran-2-ones, or α-pyrones, are a significant class of six-membered heterocyclic compounds.[1] Their structure, featuring a conjugated diene within a lactone ring, makes them precursors for a wide array of chemical transformations.[1][2] The introduction of a bromine atom at the C4 position, as in this compound, significantly modulates the electron density and reactivity of the pyrone ring system, enhancing its utility as a synthetic intermediate.[2] This guide will dissect the electronic properties of this molecule to identify and rationalize the behavior of its key reactive sites.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of several electronic effects: the electron-withdrawing nature of the carbonyl group, the electron-donating character of the ring oxygen atom, the conjugated π-system, and the inductive and mesomeric effects of the bromine substituent.

Resonance analysis reveals the key sites susceptible to nucleophilic and electrophilic attack. The carbonyl group polarizes the C2-C3 double bond, creating a significant partial positive charge on the C2 (carbonyl carbon) and C6 carbons. The bromine at C4 further withdraws electron density through induction.

  • Electrophilic Sites: These are electron-deficient centers prone to attack by nucleophiles.

    • C6 Position: This is the most prominent electrophilic site for conjugate (Michael) addition due to its β-position relative to the electron-withdrawing carbonyl group.[1][3]

    • C2 Position (Carbonyl Carbon): Susceptible to direct nucleophilic attack, typical of esters, which can lead to ring-opening.[1]

    • C4 Position: The carbon atom bearing the bromine is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), where the C-Br bond undergoes oxidative addition.[2]

  • Nucleophilic Sites: These are electron-rich centers that can react with electrophiles.

    • The Diene System (C3, C4, C5, C6): The conjugated π-system as a whole can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions.[4][5] 2-Pyrones are generally considered electron-rich dienes suitable for reactions with electron-poor dienophiles.

    • Oxygen Atoms: The carbonyl and ring ether oxygen atoms possess lone pairs and can act as Lewis bases or participate in hydrogen bonding.

The following diagram illustrates the principal reactive sites of the molecule.

Caption: Key electrophilic and nucleophilic sites of this compound.

Reactivity as an Electrophile

Michael Addition at the C6 Position

The most characteristic reaction of 2-pyrones as electrophiles is the conjugate or Michael addition.[6] The C5-C6 double bond is activated by the C2-carbonyl group, making the C6 carbon highly susceptible to attack by soft nucleophiles. The presence of the bromine at C4 enhances this electrophilicity.

Mechanism: The reaction proceeds via the attack of a nucleophile on the C6 carbon, forming an enolate intermediate. This enolate is then protonated to yield the 3,6-dihydropyran-2-one adduct.

Michael_Addition Mechanism: Michael Addition to this compound Reactants This compound + Nu⁻ TransitionState Nucleophilic Attack at C6 Reactants->TransitionState 1 Intermediate Enolate Intermediate TransitionState->Intermediate 2 Protonation + H⁺ Intermediate->Protonation 3 Product 3,6-Dihydropyran-2-one Adduct Protonation->Product 4

Caption: Generalized workflow for a Michael addition reaction.

Experimental Protocol: Oxa-Michael Addition of 4-Hydroxy-2-pyrone

While not involving 4-bromo-2-pyrone directly as the electrophile, a related protocol demonstrates the principle of Michael additions with the pyrone scaffold, where a 4-hydroxy-2-pyrone acts as the nucleophile.[6] A similar strategy can be envisioned where 4-bromo-2-pyran-2-one would serve as the Michael acceptor for various nucleophiles.

  • Reagents: 4-Hydroxy-6-methyl-2-pyrone (1 eq.), methyl propiolate (1.1 eq.), triethylamine (0.2 eq.).

  • Solvent: Dichloromethane (DCM).

  • Procedure: To a solution of 4-hydroxy-6-methyl-2-pyrone in DCM, add triethylamine and methyl propiolate.

  • Reaction Conditions: Stir the mixture at 45 °C for 16 hours.[6]

  • Workup: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired O-alkenylated 2-pyrone product.[6]

  • Expected Yield: This reaction is reported to proceed in high yield (e.g., 82%).[6]

Palladium-Catalyzed Cross-Coupling at the C4 Position

The C4-Br bond provides a synthetic handle for the introduction of various substituents via transition-metal-catalyzed cross-coupling reactions. This dramatically expands the synthetic utility of the pyrone scaffold.

Key Reactions:

  • Sonogashira Coupling: To introduce alkynyl groups.[2]

  • Suzuki Coupling: To introduce aryl or vinyl groups.

  • Stille Coupling: To introduce organotin-derived groups.

Experimental Protocol: Sonogashira Cross-Coupling of 4-Bromo-6-methyl-2-pyrone

This protocol describes the efficient synthesis of 4-alkynyl-6-methyl-2-pyrones.[2]

  • Reagents: 4-Bromo-6-methyl-2-pyrone (1 eq.), terminal alkyne (1.2 eq.), Pd/C (5 mol%), triphenylphosphine (Ph₃P, 10 mol%), copper(I) iodide (CuI, 2 mol%), triethylamine (Et₃N).

  • Solvent: Acetonitrile (MeCN).

  • Procedure: To a mixture of the bromo-pyrone, Pd/C, Ph₃P, and CuI in MeCN/Et₃N, add the terminal alkyne.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) until TLC or GC-MS indicates complete consumption of the starting material.

  • Workup: Filter the reaction mixture to remove the catalyst, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography to afford the 4-alkynyl-2-pyrone.

Catalyst SystemSubstrate ScopeTypical YieldsReference
Pd/C, Ph₃P, CuITerminal AlkynesGood to Excellent[2]
Pd(dppf)Cl₂TrialkylboranesGood[2]

Table 1: Comparison of catalyst systems for cross-coupling reactions on 4-bromo-2-pyrones.

Reactivity as a Nucleophile: The Diene in Diels-Alder Reactions

The conjugated diene system of this compound participates readily in [4+2] cycloaddition reactions, serving as the 4π-electron component. These reactions are powerful tools for the construction of complex bicyclic and aromatic systems.

Mechanism: The reaction typically proceeds through a concerted pericyclic transition state. The initial cycloadduct is often a bicyclic lactone (an oxabicyclo[2.2.2]octene derivative). This intermediate is frequently unstable and undergoes a retro-Diels-Alder reaction, extruding carbon dioxide (CO₂) to yield a substituted benzene ring.[5]

Diels_Alder Mechanism: Diels-Alder Reaction and Aromatization Reactants This compound + Dienophile Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Intermediate Bicyclic Lactone Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder (-CO₂) Intermediate->Retro_DA Product Substituted Aromatic Product Retro_DA->Product

Caption: General pathway for the Diels-Alder reaction of 2-pyrones.

Experimental Protocol: Diels-Alder Reaction with an Alkyne Dienophile

This generalized procedure illustrates the synthesis of substituted anilines from 2-pyrones.[4]

  • Reagents: Substituted 2H-pyran-2-one (1 eq.), alkyne dienophile (e.g., dimethyl acetylenedicarboxylate, 1-2 eq.).

  • Solvent: Toluene or xylene (high-boiling point).

  • Procedure: Dissolve the pyrone in the solvent and add the alkyne.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for several hours to days, monitoring by TLC.

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting aromatic compound by column chromatography or recrystallization.

The reactivity in Diels-Alder reactions is substituent-dependent. Electron-donating groups on the pyrone and electron-withdrawing groups on the dienophile generally accelerate the reaction (Normal Electron-Demand Diels-Alder).

Conclusion and Outlook

This compound is a multifunctional synthetic building block with well-defined regions of electrophilicity and nucleophilicity. Its C6 and C2 positions are primary targets for nucleophilic attack, while the C4-Br bond is ideal for constructing new carbon-carbon bonds via cross-coupling. Furthermore, its conjugated π-system serves as a competent diene in Diels-Alder cycloadditions, providing a reliable route to highly substituted aromatic compounds. Understanding this dual reactivity allows chemists to strategically design complex synthetic routes for applications in medicinal chemistry, materials science, and natural product synthesis.

References

  • Zhang, X., McLaughlin, M., Muñoz, R. L. P., Hsung, R. P., Wang, J., & Swidorski, J. (2007). Syntheses of 2-Pyrones via Electrophilic Substitutions at C7 of 4-Hydroxy-6-methyl-2-pyrone through Mono- or Dianion Formation. Synthesis, 2007(05), 749–753. [Link]

  • Banerjee, B., & Roy, S. C. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5494–5529. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrones. Retrieved from [Link]

  • Neogi, A., Majumder, S., & Samanta, S. (2022). 2-Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. Chemistry – An Asian Journal, 17(22), e202200845. [Link]

  • Toplak, R., Svete, J., Stanovnik, B., Golič Grdadolnik, S., & Kočevar, M. (2002). Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity. New Journal of Chemistry, 26(6), 713–719. [Link]

  • Gabbutt, C. D., Hartley, D. J., Hepworth, J. D., Heron, B. M., Kanjia, M., & Rahman, M. M. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-Chromenes and 2H-Thiochromenes. Tetrahedron, 50(8), 2507-2522.
  • Posner, G. H., Afarinkia, K., & Dai, H. (1996). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 73, 231. [Link]

  • Neogi, A., Majumder, S., & Samanta, S. (2022). 2‐Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. Chemistry – An Asian Journal, 17(22).
  • Banerjee, B., & Roy, S. C. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5494-5529.
  • Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones.
  • BenchChem. (2025). A Head-to-Head Comparison of 3-bromo-2H-pyran-2-one and Other Dienes in Diels-Alder Reactions. BenchChem.
  • Popova, E. A., et al. (2021). 2-(2-(Dimethylamino)vinyl)
  • Gupta, K., Saini, N., Rohilla, S., & Kumar, S. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 24(43), 7959–7964.
  • Loránd, T., et al. (2003). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters, 5(24), 4603–4606.
  • Polanc, S., & Kočevar, M. (2004). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions.
  • Khan, I., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6296.
  • University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans. Retrieved from [Link]

  • Lahmidi, S., et al. (2019). SYNTHESE, REACTIVITE ET PROPRIETES BIOLOGIQUES DES DERIVES DE LA PYRAN-2-ONE. Journal Marocain de Chimie Hétérocyclique, 18(2), 1-35.
  • Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52.
  • De, D., & Krawczuk, P. J. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry, 10, 1159–1165.
  • Smirnova, M. A., & Galkin, V. I. (2023).

Sources

The Versatile Scaffold: Unlocking the Potential of 4-Bromo-2H-pyran-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Pyrone Nucleus

The 2-pyrone ring system, a six-membered unsaturated lactone, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anti-HIV, anticancer, anti-inflammatory, and antimicrobial properties.[3] The inherent reactivity of the 2-pyrone ring, with its conjugated diene system and electrophilic centers, makes it a versatile building block for the synthesis of complex molecular architectures.[1]

Within this class of compounds, 4-Bromo-2H-pyran-2-one stands out as a particularly valuable intermediate. The bromine atom at the C4-position serves as a strategic functional handle, enabling a wide range of synthetic transformations. This guide provides an in-depth technical overview of the synthesis, reactivity, and diverse applications of this compound in modern drug discovery, offering researchers and drug development professionals a comprehensive resource to leverage the potential of this versatile scaffold.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of this compound is crucial for its widespread application. While various methods exist for the synthesis of substituted 2-pyrones, a common and effective route to the 4-bromo derivative involves the bromination of a readily available precursor, 4-hydroxy-2H-pyran-2-one. A related transformation for the synthesis of the analogous 4-bromo-6-methyl-2-pyrone from 4-hydroxy-6-methyl-2-pyrone utilizes reagents like phosphorus trichloride (PCl₃) or a Vilsmeier-Haack type reaction.[4] This suggests a plausible and analogous pathway for the synthesis of the parent this compound.

A detailed protocol for a related bromo-decarboxylation to produce a dibrominated pyrone from coumalic acid further illustrates the feasibility of introducing bromine onto the pyrone ring.[5][6]

Illustrative Synthetic Workflow

G cluster_0 Synthesis of this compound A 4-Hydroxy-2H-pyran-2-one C This compound A->C Bromination B Brominating Agent (e.g., PBr₃, Vilsmeier Reagent) B->C

Caption: Synthetic route to this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the reactivity of the C-Br bond. The electron-deficient nature of the pyrone ring activates the C4-position, making it highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This allows for the facile introduction of a wide range of substituents, enabling extensive exploration of the chemical space around the 2-pyrone core.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity

The bromine atom at the C4-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Negishi couplings.[4] These reactions are fundamental in modern medicinal chemistry for the construction of C-C bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and heteroaryl moieties by coupling with boronic acids or their esters. This is a widely used method to generate libraries of 4-aryl-2H-pyran-2-ones for structure-activity relationship (SAR) studies.

  • Sonogashira Coupling: This allows for the installation of alkyne functionalities, which can serve as handles for further transformations or as key pharmacophoric elements.

  • Negishi Coupling: This reaction with organozinc reagents provides another efficient route to introduce alkyl, alkenyl, and aryl groups.

G cluster_0 Key Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Product_Suzuki 4-Aryl-2H-pyran-2-one Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-2H-pyran-2-one Sonogashira->Product_Sonogashira

Caption: Palladium-catalyzed derivatization of the core scaffold.

Medicinal Chemistry Applications of the 4-Substituted-2H-pyran-2-one Scaffold

The ability to readily diversify the 4-position of the 2-pyrone ring has led to the discovery of potent and selective inhibitors for a range of biological targets.

Anticancer Agents

The 4-substituted-2H-pyran-2-one scaffold has emerged as a promising template for the development of novel anticancer agents.[5] A number of 4-aryl and 4-heteroaryl derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

For instance, studies on 4-amino-2H-pyran-2-one analogs have revealed that an aromatic ring at the 6-position and an aromatic amine at the 4-position are crucial for potent antitumor activity.[3] Certain compounds from this class have exhibited ED50 values in the nanomolar range against cancer cell lines.[3] Furthermore, fused pyran derivatives have shown noteworthy cytotoxicity against HCT-116 colon cancer cells with IC50 values in the sub-micromolar range.[7]

Table 1: Anticancer Activity of Representative Pyran Derivatives

CompoundR-Group at C4Cancer Cell LineIC50 (µM)Reference
FP-(v)n Aryl/HeteroarylHCT-116 (Colon)0.67[7]
Compound 27 Substituted aromatic amineVarious0.059–0.090[3]
Pyrazolo[3,4-b]pyridine 9a Fused Pyran SystemHela2.59[8]
Pyrazolo[3,4-b]pyridine 14g Fused Pyran SystemHCT-1161.98[8]
HIV Protease Inhibitors

The 4-hydroxy-2-pyrone scaffold has been identified as a non-peptidic inhibitor of HIV protease.[9] Structure-based design efforts have shown that the 4-hydroxy group can establish crucial hydrogen bonding interactions with the catalytic aspartate residues in the enzyme's active site. The ability to introduce diverse substituents at other positions of the pyrone ring, facilitated by intermediates like this compound, allows for the optimization of binding affinity by extending into the various subsites (S1', S2', S3) of the enzyme.[9][10]

Kinase Inhibitors

The 4H-pyran scaffold has been identified as a lead for the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[1] The synthesis of libraries of 4-substituted pyran derivatives is a viable strategy for developing potent and selective kinase inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine Reactants: This compound Arylboronic acid Base, Pd Catalyst B Add Degassed Solvent A->B C Heat Reaction Mixture B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up and Extraction D->E F Purification (Chromatography) E->F G 4-Aryl-2H-pyran-2-one F->G

Caption: Step-by-step Suzuki-Miyaura coupling protocol.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving palladium(0) and palladium(II) species.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B This compound C Ar-Pd(II)L₂(Br) B->C D Transmetalation (Ar'-B(OH)₂ / Base) C->D E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Product

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of the C4-bromo substituent in palladium-catalyzed cross-coupling reactions provide a powerful platform for the generation of diverse molecular libraries. The demonstrated success of the 4-substituted-2H-pyran-2-one scaffold in yielding potent anticancer agents and its potential in developing inhibitors for other key therapeutic targets, such as viral proteases and kinases, underscores its significance. Future research in this area will likely focus on exploring a broader range of coupling partners, developing novel and more sustainable catalytic systems, and applying this versatile scaffold to an even wider array of biological targets, further solidifying the importance of this compound in the drug discovery pipeline.

References

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Published July 19, 2022. [Link]

  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. National Institutes of Health. [Link]

  • Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Royal Society of Chemistry Publishing. [Link]

  • 4-aryl/heteroaryl-4H-fused Pyrans as Anti-proliferative Agents: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Published July 25, 2017. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

  • Evaluation of IC 50 of compounds 2a-c and 4a-b to liver cancer cell... ResearchGate. [Link]

  • SAR and cholinesterase inhibition activity of pyran-based derivatives. ResearchGate. [Link]

  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. [Link]

  • A Convenient Synthesis of 2H-Pyran-2-ones and of 3. ResearchGate. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. PubMed. Published February 15, 2022. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • 4-aryl/heteroaryl-4H-fused Pyrans as Anti-proliferative Agents: Design, Synthesis and Biological Evaluation. PubMed. [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Publications. Published August 24, 2017. [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. [Link]

  • Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. Central Asian Journal of Medical and Natural Science. Published July 25, 2024. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. PubMed Central. Published March 23, 2015. [Link]

Sources

Stability and Storage of 4-Bromo-2H-pyran-2-one: A Guide to Preserving Chemical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Executive Summary

4-Bromo-2H-pyran-2-one is a valuable heterocyclic building block in synthetic organic chemistry, prized for its reactive sites that allow for the construction of complex molecular architectures. The inherent reactivity of its α,β-unsaturated lactone (α-pyrone) system, combined with the bromo-substituent, makes it a versatile synthon. However, this reactivity also dictates its stability profile. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines authoritative protocols for its optimal storage and handling to ensure its chemical integrity for research and development applications.

Chemical Profile and Inherent Stability

This compound belongs to the α-pyrone class of compounds, which are generally stable heterocyclic scaffolds.[1] The core structure is an unsaturated six-membered lactone (a cyclic ester). The stability of this molecule is governed by the interplay of its key functional groups: the electrophilic α,β-unsaturated carbonyl system, the ester linkage within the ring, and the reactive carbon-bromine bond. While the pyrone ring itself is a robust scaffold, the compound is susceptible to degradation under specific environmental conditions. Understanding these susceptibilities is paramount for preventing sample degradation and ensuring experimental reproducibility.

Key Factors Influencing Stability and Degradation Pathways

The long-term stability of this compound is contingent upon strict control of its chemical environment. Several factors can initiate degradation, primarily through hydrolysis, thermal stress, and photochemical reactions.

Moisture and Hydrolytic Degradation

The ester linkage in the pyrone ring is the primary site for hydrolytic cleavage. The presence of moisture, especially when catalyzed by acidic or basic conditions, can lead to the opening of the lactone ring. This process is a common degradation pathway for lactones.

  • Mechanism: Nucleophilic attack by water on the carbonyl carbon (C2) initiates ring-opening, ultimately forming a 5-bromo-6-hydroxy-2-oxo-hexa-3,5-dienoic acid intermediate, which may undergo further transformations.

  • Causality: The electron-withdrawing nature of the conjugated system and the bromine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, exposure to moisture must be rigorously avoided.[2][3]

Thermal Stress

While many pyrone derivatives are thermally stable at ambient temperatures, elevated temperatures can promote decomposition.[4] Strong heating can provide the activation energy needed for various degradation reactions or polymerization.[4]

  • Causality: Thermal energy can lead to decarboxylation or complex intermolecular reactions. For compounds with boiling points determined under vacuum, this implies sensitivity to heat at atmospheric pressure.[5] The Safety Data Sheet (SDS) for related compounds advises avoiding strong heating.[4]

Photochemical Sensitivity

Conjugated π-systems, like that in this compound, can absorb UV light. This absorption can excite the molecule to a higher energy state, making it susceptible to photochemical reactions such as isomerization, dimerization, or reaction with atmospheric oxygen.

Chemical Incompatibility

The reactivity of this compound makes it incompatible with certain classes of chemicals.

  • Strong Oxidizing Agents: The electron-rich double bonds in the pyrone ring can be attacked by strong oxidizers, leading to ring cleavage or other oxidative degradation. This is a common incompatibility noted for pyrone derivatives.[2][5][6][7]

  • Strong Bases: Bases can catalyze rapid hydrolysis of the lactone ring.[6] They can also potentially promote elimination reactions involving the bromine substituent.

  • Strong Acids: While more stable under acidic than basic conditions, strong acids can still catalyze hydrolysis over time.[7]

The following diagram illustrates the logical flow of factors that can compromise the stability of the compound.

substance This compound (Stable Core) moisture Moisture / Humidity heat Elevated Temperature light UV Light Exposure incompatible Chemical Incompatibles (Oxidizers, Strong Bases) hydrolysis Lactone Ring Opening (Hydrolysis) moisture->hydrolysis Initiates decomposition Thermal Decomposition heat->decomposition Promotes photoreaction Photochemical Reaction light->photoreaction Induces chem_reaction Unintended Chemical Reaction incompatible->chem_reaction Causes product Degraded Product hydrolysis->product decomposition->product photoreaction->product chem_reaction->product

Caption: Key environmental factors leading to the degradation of this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices derived from safety data for analogous compounds and fundamental chemical principles.

Quantitative Storage Recommendations

The following table summarizes the optimal conditions for storing this compound to ensure long-term stability.

ParameterRecommendationRationale & References
Temperature 2°C to 8°C Cool conditions slow down potential hydrolytic and thermal degradation pathways. Recommended for the parent 2H-Pyran-2-one compound.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen) Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[2][4][6]
Container Tightly-sealed, amber glass vial A tight seal is critical to exclude moisture and air.[3][4][6] Amber glass protects the light-sensitive compound from UV radiation.[3]
Location Well-ventilated, cool, dry area Standard practice for storing laboratory chemicals. Avoids localized temperature fluctuations and high humidity.[6][7]
Incompatibles Store separately from strong oxidizing agents, strong bases, and strong acids. Prevents accidental contact and reaction.[2][5][6][7]
Step-by-Step Handling Protocol

Adherence to a strict handling workflow is crucial to prevent contamination and degradation during experimental use.

prep_node prep_node action_node action_node storage_node storage_node start Start: Retrieve from Storage acclimate 1. Equilibrate Container to Room Temperature start->acclimate inert_env 2. Open in an Inert Atmosphere (Glovebox or under N2/Ar stream) acclimate->inert_env weigh 3. Weigh Required Amount Rapidly inert_env->weigh reseal 4. Tightly Reseal Original Container Immediately weigh->reseal purge 5. Purge Headspace with Inert Gas (Optional but Recommended) reseal->purge store 6. Return to 2-8°C Storage purge->store end End: Proceed with Experiment store->end

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2H-pyran-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: The 2H-pyran-2-one scaffold is a privileged heterocycle found in numerous natural products and pharmacologically active compounds. The introduction of an aryl moiety at the C4-position significantly expands the chemical space for drug discovery and materials science. This document provides a comprehensive guide to the synthesis of 4-aryl-2H-pyran-2-ones from 4-Bromo-2H-pyran-2-one via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into reaction optimization and troubleshooting.

Scientific Rationale & Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] Its Nobel Prize-winning significance stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2]

For the synthesis of 4-aryl-2H-pyran-2-ones, the reaction couples this compound (the electrophile) with a suitable arylboronic acid or its ester derivative (the nucleophile). The transformation is orchestrated by a palladium catalyst and requires a base to proceed.[2][3]

The Catalytic Cycle

The reaction mechanism is a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex.[3][4]

  • Transmetalation: This step involves the transfer of the aryl group from the organoboron species to the palladium(II) complex. The base plays a critical role here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the ligand exchange on the palladium center.[5][6]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyranone and aryl groups. The desired 4-aryl-2H-pyran-2-one product is expelled from the palladium coordination sphere, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][2][3]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product BoronicAcid R'-B(OH)₂ (Arylboronic Acid) AteComplex [R'-B(OH)₃]⁻ ('Ate' Complex) BoronicAcid->AteComplex Base Base (e.g., OH⁻) Base->AteComplex AteComplex->Transmetal ArylHalide Ar-X (this compound) ArylHalide->OxAdd

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Reagent Considerations & Optimization

The success of the coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentSelection Rationale & Expert InsightsTypical Examples
Palladium Pre-catalyst The choice of pre-catalyst dictates the ease of formation of the active Pd(0) species. Pd(PPh₃)₄ is often used as it is a stable Pd(0) source. Alternatively, Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be used, which are reduced in situ.Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)
Ligand Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties. Phosphine ligands are common. Electron-rich and bulky ligands often promote the oxidative addition step and can be crucial for coupling less reactive halides.[3][7]Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), Tricyclohexylphosphine (PCy₃)
Base The base is essential for activating the boronic acid.[5] Inorganic bases are most common. The choice can influence reaction rate and yield; stronger bases may be needed for less reactive partners, but weaker bases can be sufficient and may prevent side reactions with sensitive functional groups.[8]K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent The solvent system must solubilize both the organic substrates and the inorganic base. Biphasic systems, typically an organic solvent with water, are highly effective.[1] Common choices are ethers or aromatic hydrocarbons.[2] The reaction is generally tolerant of a wide range of solvents.[9]1,4-Dioxane/H₂O, Toluene/H₂O, Tetrahydrofuran (THF)/H₂O, Dimethylformamide (DMF)
Boron Reagent Arylboronic acids are standard. For sensitive substrates or to prevent side reactions like protodeborylation, more stable boronic esters (e.g., pinacol or MIDA esters) can be employed.[2]Arylboronic Acids, Arylboronic acid pinacol esters

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv), finely powdered

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and heating mantle (or oil bath)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification a 1. Charge flask with solids: This compound, Arylboronic acid, K₂CO₃ b 2. Add Pd(PPh₃)₄ catalyst a->b c 3. Seal, evacuate, and backfill with N₂/Ar (3x) b->c d 4. Add degassed solvents (Dioxane and Water) via syringe c->d e 5. Heat reaction mixture (e.g., 80-100 °C) with stirring d->e f 6. Monitor progress by TLC or LC-MS e->f g 7. Cool to RT, dilute with Ethyl Acetate f->g h 8. Wash with water and brine g->h i 9. Dry organic layer (e.g., MgSO₄), filter, and concentrate h->i j 10. Purify by silica gel column chromatography i->j

Figure 2: Experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 175 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inerting the Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%). Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can degrade the catalyst.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio). To do this, bubble inert gas through the solvent mixture for 15-20 minutes. Using a syringe, add the degassed solvent (e.g., 5 mL) to the reaction flask.

  • Heating and Monitoring: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (20 mL), then dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-2H-pyran-2-one product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting & Advanced Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or poorly soluble base.3. Reaction temperature is too low.1. Ensure rigorous degassing of solvents and inerting of the reaction vessel. Use a fresh bottle of catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility.3. Increase the reaction temperature in 10 °C increments (up to the boiling point of the solvent).
Protodeborylation of Boronic Acid The boronic acid is hydrolyzed back to the corresponding arene before it can couple. This is common with electron-rich or certain heteroaryl boronic acids.[2]1. Use a higher equivalence of the boronic acid (e.g., 1.5-2.0 equiv).2. Switch to a more stable boronic ester (e.g., pinacol ester).3. Use anhydrous conditions with a non-hydroxide base like KF.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[2]1. Rigorously exclude oxygen from the reaction.2. Ensure the pre-catalyst is fully activated to Pd(0). Adding a small amount of a reducing agent can sometimes help.
Product is Contaminated with Ligand Triphenylphosphine or its oxide can be difficult to separate from the product during chromatography.1. After the reaction, try precipitating the product by adding a non-polar solvent like hexanes.2. Use a catalyst system with a more polar ligand that is easier to remove by aqueous washing.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Khan, I. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 25(22), 5369. [Link]

  • Astruc, D., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid. ResearchGate. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Ma, S., et al. (2003). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. ResearchGate. [Link]

  • Maseras, F., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(38), 11573–11584. [Link]

  • Singh, A., et al. (2014). Optimization of reaction conditions for Suzuki-Miyaura C−C coupling reactions of 4-bromotoluene with phenylbronic acid. ResearchGate. [Link]

  • Lam, H. W., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(21), 3848-3851. [Link]

  • Liu, S.-Y., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 14(15), 3894–3897. [Link]

  • Fan, Q.-H., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. Applied Organometallic Chemistry, 26(10), 551-556. [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(7), 3169–3175. [Link]

  • Watson, A. J. B., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(30), 17618–17624. [Link]

Sources

Application Notes and Protocols: Diels-Alder Reaction of 4-Bromo-2H-pyran-2-one with Alkynes for the Synthesis of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Aromatic Complexity through a Tandem Cycloaddition-Decarboxylation Strategy

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the construction of complex cyclic systems with remarkable efficiency and stereocontrol. Among its many variants, the reaction of 2-pyrones with alkynes offers a powerful pathway to highly substituted aromatic and heteroaromatic compounds. This tandem process, involving a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of carbon dioxide, provides a direct entry into scaffolds that are of significant interest to researchers in medicinal chemistry and materials science.[1]

This guide focuses on a specific, yet highly versatile diene: 4-Bromo-2H-pyran-2-one. The presence of the bromine atom at the C4-position not only influences the electronic properties and reactivity of the pyrone system but also serves as a valuable synthetic handle for further functionalization of the resulting aromatic products through cross-coupling reactions and other transformations.[2] These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed experimental protocols for conducting the Diels-Alder reaction of this compound with a range of alkyne dienophiles.

Mechanistic Insights: A Concerted Pathway to Aromaticity

The Diels-Alder reaction of 2-pyrones, including this compound, is a thermally promoted pericyclic reaction.[3] While 2-pyrones can be reluctant dienes due to their partial aromatic character, the reaction proceeds, often requiring elevated temperatures, to form a bicyclic lactone intermediate.[4] This intermediate is typically unstable under the reaction conditions and readily undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to afford the stable, aromatic product.[5]

The general mechanism can be visualized as follows:

Diels-Alder Mechanism reagents This compound + Alkyne cycloaddition [4+2] Cycloaddition reagents->cycloaddition intermediate Bicyclic Lactone Intermediate cycloaddition->intermediate decarboxylation Retro-Diels-Alder (Decarboxylation) intermediate->decarboxylation product Brominated Aromatic Compound + CO2 decarboxylation->product Protocol_1_Workflow start Start setup Reaction Setup: - Add this compound and solvent to a flask. - Add phenylacetylene. start->setup reflux Reflux: - Heat the reaction mixture to reflux (e.g., in xylene, ~140 °C). - Monitor reaction by TLC. setup->reflux workup Work-up: - Cool the reaction mixture. - Remove solvent under reduced pressure. reflux->workup purification Purification: - Purify the crude product by column chromatography. workup->purification characterization Characterization: - Analyze the product by NMR, MS, etc. purification->characterization end End characterization->end

Sources

Application Note: Palladium-Catalyzed Synthesis of 4-Aryl-2H-Pyran-2-Ones for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aryl-2H-Pyran-2-One Scaffold

The 2-pyrone (or α-pyrone) ring system is a privileged heterocyclic motif found in a vast array of natural products and biologically active molecules.[1] These compounds exhibit a broad spectrum of pharmacological activities, including antifungal, cytotoxic, and neurotoxic properties.[1] The introduction of an aryl substituent at the C4-position of the pyrone ring creates the 4-aryl-2H-pyran-2-one scaffold, which significantly enhances molecular complexity and biological potential. This structural class is analogous to neoflavones (4-arylcoumarins) and is a cornerstone in medicinal chemistry and drug development programs.[2][3]

The development of efficient and versatile synthetic methods to access these compounds is therefore of paramount importance. Traditional methods often require harsh conditions or multi-step sequences. Modern palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool, offering mild conditions, exceptional functional group tolerance, and high yields for the targeted synthesis of 4-aryl-2H-pyran-2-ones.[4] This guide provides an in-depth exploration of these methodologies, focusing on the widely applicable Suzuki-Miyaura coupling, complete with mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug discovery.

The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a revolution in carbon-carbon bond formation, a discovery recognized with the 2010 Nobel Prize in Chemistry.[5] These reactions enable the precise connection of two different molecular fragments (R¹ and R²) by coupling an organohalide or pseudohalide (R¹-X) with an organometallic reagent (R²-M), using a palladium complex as the catalyst.[6]

For the synthesis of 4-aryl-2H-pyran-2-ones, the most common strategy involves the coupling of a 4-halo- or 4-triflyloxy-2H-pyran-2-one with an aryl-organometallic species. Among the various cross-coupling reactions (e.g., Stille, Heck, Negishi), the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is often the method of choice due to the stability, low toxicity, and commercial availability of a vast library of boronic acids and their derivatives.[5][7]

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps, which continuously regenerate the active Pd(0) catalyst.[6][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the 4-halo-2H-pyran-2-one to a coordinatively unsaturated Pd(0) complex. This step forms a new organopalladium(II) intermediate, where the palladium has inserted into the carbon-halogen bond. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[9]

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the electrophilic palladium center.[8]

  • Reductive Elimination: This is the final, bond-forming step. The two organic groups (the pyrone and the aryl) on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired 4-aryl-2H-pyran-2-one product. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Regeneration pd_intermediate Aryl-Pd(II)-X Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Di-organic-Pd(II) Intermediate transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Product Release product 4-Aryl-2H-pyran-2-one (Pyr-Ar) reductive_elimination->product pyrone_halide 4-Halo-2H-pyran-2-one (Pyr-X) pyrone_halide->oxidative_addition boronic_acid Arylboronic Acid + Base [Ar-B(OR)₃]⁻ boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Workflow

The following section provides a general, robust protocol for the synthesis of 4-aryl-2H-pyran-2-ones via Suzuki-Miyaura coupling. This procedure should be adapted based on the specific reactivity of the substrates.

General Experimental Workflow

A successful synthesis relies on a systematic and well-executed workflow, from careful preparation to final analysis.

Workflow start Start reagents 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) start->reagents setup 2. Reaction Setup (Assemble glassware, degas solvent, establish inert atmosphere) reagents->setup reaction 3. Reaction Execution (Add reagents, heat to desired temp) setup->reaction monitor 4. Reaction Monitoring (TLC, GC-MS, or LC-MS) reaction->monitor monitor->reaction Reaction incomplete workup 5. Aqueous Workup (Quench, extract with organic solvent, dry, and concentrate) monitor->workup Reaction complete purify 6. Purification (Flash column chromatography) workup->purify characterize 7. Characterization (NMR, HRMS, etc.) purify->characterize finish End Product characterize->finish

Caption: Standard laboratory workflow for palladium-catalyzed synthesis.

Detailed Protocol: Synthesis of 4-Phenyl-6-methyl-2H-pyran-2-one

This protocol describes the coupling of 4-bromo-6-methyl-2H-pyran-2-one with phenylboronic acid.

Materials:

  • 4-Bromo-6-methyl-2H-pyran-2-one (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-6-methyl-2H-pyran-2-one, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C (or as determined by optimization).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromo-2-pyrone is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-6-methyl-2H-pyran-2-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary: Substrate Scope and Condition Optimization

The Suzuki-Miyaura coupling is highly versatile. The choice of catalyst, ligand, base, and solvent can be tailored to accommodate a wide range of substrates, including electron-rich, electron-poor, and sterically hindered arylboronic acids.

Entry4-Substituted-PyroneArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference
14-Bromo-6-methyl-2-pyronePhenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃Dioxane/H₂O100 / 885[4]
24-Tosyl-6-methyl-2-pyrone4-Methoxyphenyl-boronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene110 / 1291[4]
34-Bromo-2-pyrone2-Thienylboronic acidPd(dppf)Cl₂ (5)dppfNa₂CO₃DME85 / 678[10]
44-Chloro-2-pyrone3-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane110 / 2465[8]
53-Bromo-4-tosyl-2-pyroneNaphthylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃Toluene/EtOH/H₂O80 / 295 (for 4-aryl product)[4]

Note: This table is a representative summary based on typical conditions found in the literature. Yields are highly substrate-dependent.

Key Considerations for Success

Expert Insights for Protocol Optimization:

  • Choice of Leaving Group: The C-X bond strength dictates reactivity (I > Br > OTf > Cl). While iodides are most reactive, bromides often offer a good balance of reactivity and stability.[9] Tosylates (OTs) and triflates (OTf) are excellent alternatives to halides. The differential reactivity can be exploited for site-selective couplings on polysubstituted pyrones, as demonstrated in the reaction of 3-bromo-4-tosyloxy-2-pyrone where the 4-position couples preferentially.[4]

  • Catalyst and Ligand Selection: For simple couplings, Pd(PPh₃)₄ is often sufficient. However, for challenging substrates (e.g., aryl chlorides or sterically hindered partners), more advanced systems are required. Using a separate Pd source (like Pd(OAc)₂ or Pd₂(dba)₃) with specialized phosphine ligands (e.g., SPhos, XPhos) can dramatically improve reaction rates and yields by promoting efficient oxidative addition and reductive elimination.[8]

  • The Role of the Base and Solvent: The base is not merely a proton scavenger; its choice is critical for activating the boronic acid. K₃PO₄ is often effective for less reactive substrates.[8] The solvent system (e.g., Toluene, Dioxane, DME) must be capable of dissolving both the organic and inorganic components. The addition of water is often beneficial for the transmetalation step.

  • Minimizing Side Reactions:

    • Hydrodehalogenation: Premature reduction of the starting halide can be a problem. Ensure the reaction is thoroughly deoxygenated and use high-purity reagents.

    • Protodeborylation: The boronic acid can be cleaved before it couples. Using a minimal amount of water and avoiding overly harsh conditions can mitigate this.

    • Homocoupling: Formation of biaryl from the boronic acid can occur. This is often suppressed by the faster cross-coupling pathway but can be an issue with highly active catalysts or slow transmetalation.

Conclusion

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a robust, reliable, and highly versatile platform for the synthesis of 4-aryl-2H-pyran-2-ones. By understanding the underlying catalytic cycle and carefully selecting the reaction components—leaving group, catalyst, ligand, and base—researchers can efficiently access a diverse library of these valuable compounds for applications in drug discovery, materials science, and synthetic methodology development.

References

  • Donofrio, F., & Corelli, F. (2021). 2-Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. European Journal of Organic Chemistry, 2021(28), 3925-3951. [Link]

  • Banerjee, A., & Lee, D. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5586–5622. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Han, Y., Kim, H., Kim, N. J., & Hyun, T. K. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(10), 2417. [Link]

  • Han, Y., Kim, H., Kim, N. J., & Hyun, T. K. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. PubMed, 30241375. [Link]

  • Stanetty, C., Schnürch, M., & Mihovilovic, M. D. (2012). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Synlett, 23(11), 1655-1658. [Link]

  • Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2004). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Organic & Biomolecular Chemistry, 2(18), 2690-2692. [Link]

  • Lei, X., Gao, L., Ding, Q., Peng, Y., & Wu, J. (2011). Generation of diverse 2-pyrones via palladium-catalyzed site-selective Suzuki-Miyaura couplings of 3-bromo-4-tosyloxy-2-pyrone. Organic & Biomolecular Chemistry, 9(18), 6265–6270. [Link]

  • Parrain, J. L., Beaudet, I., Duchene, A., Watrelot, S., & Quintard, J. P. (1993). One-step synthesis of alpha-pyrones from acyl chlorides by the Stille reaction. Tetrahedron Letters, 34(33), 5329-5332. [Link]

  • Karami, B., Eskandari, K., & Nasrabadi, H. (2013). Synthesis of 4-aryl substituted pyran-2-one[2,3-h] chromene-2,8-dione derivatives. Chinese Chemical Letters, 24(5), 400-402. [Link]

  • Tavares, L. C., & Brocksom, T. J. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(1), 279–289. [Link]

  • Bumagin, N. A., Igushkin, V. V., & Beletskaya, I. P. (1996). Palladium-catalysed synthesis of 3- and 4-substituted 2H-pyran-2-ones. Mendeleev Communications, 6(6), 244-245. [Link]

  • Häberli, A., & Leumann, C. J. (2001). Synthesis of pyrrolidine C-nucleosides via Heck reaction. Organic Letters, 3(3), 489–492. [Link]

  • ResearchGate. (n.d.). Suzuki coupling pyrone 340 with boronate 341. [Image]. Retrieved from ResearchGate. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (18), 821. [Link]

  • Zs.-Szabó, G., et al. (2006). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc, 2006(5), 246-260. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application Notes and Protocols for the Sonogashira Cross-Coupling of 4-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Alkynyl-2H-pyran-2-ones

The 2H-pyran-2-one, or α-pyrone, scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] Their inherent reactivity also makes them valuable synthetic intermediates for the construction of more complex molecular architectures.[1][2] The introduction of an alkynyl substituent at the C4-position via the Sonogashira cross-coupling reaction dramatically expands the synthetic utility of this core, providing a gateway to a diverse range of functionalized molecules for applications in medicinal chemistry and materials science.[3][4]

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[5][6] This powerful transformation is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and proceeds under mild conditions with a broad tolerance for various functional groups.[5][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira cross-coupling of 4-Bromo-2H-pyran-2-one.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][8]

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[8]

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II)-pyranone complex.[9]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium complex.[9]

  • Reductive Elimination: The desired 4-alkynyl-2H-pyran-2-one is formed, regenerating the active Pd(0) catalyst.[9]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[10]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[9][10] This species is then ready for the transmetalation step with the palladium complex.

It is important to note that copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be promoted by the presence of copper and oxygen.[5][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Pyranone-Pd(II)L₂(Br)] pd0->pd_complex Oxidative Addition (this compound) alkynyl_pd_complex [Pyranone-Pd(II)L₂(C≡CR)] pd_complex->alkynyl_pd_complex Transmetalation product 4-Alkynyl-2H-pyran-2-one alkynyl_pd_complex->product Reductive Elimination product->pd0 alkyne Terminal Alkyne (HC≡CR) cu_acetylide Copper(I) Acetylide (CuC≡CR) alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex base Base (e.g., Amine) base->alkyne cuI Cu(I) cuI->alkyne caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocols

This section outlines detailed procedures for both a traditional copper-co-catalyzed and a copper-free Sonogashira coupling of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Terminal AlkyneVariousCommercially AvailablePurify if necessary.
PdCl₂(PPh₃)₂Catalyst GradeCommercially AvailableHandle in a fume hood.
Pd(PPh₃)₄Catalyst GradeCommercially AvailableHandle in a fume hood.
Copper(I) Iodide (CuI)≥98%Commercially AvailableUse freshly opened or purified material.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Diisopropylamine (DIPA)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse from a solvent purification system.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system.
Saturated aq. NH₄ClReagent Grade-For workup.
BrineReagent Grade-For workup.
Anhydrous Na₂SO₄ or MgSO₄Reagent Grade-For drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Protocol A: Copper-Co-catalyzed Sonogashira Coupling

This protocol is a robust and generally applicable method for the Sonogashira coupling of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.) under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Base Addition: Add anhydrous THF (5 mL per 1 mmol of this compound) and triethylamine (2.0 eq.). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.[9] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-alkynyl-2H-pyran-2-one.[9][12]

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions or when the final product must be free of copper contamination.[5]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.) under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Base Addition: Add anhydrous toluene (5 mL per 1 mmol of this compound) and diisopropylamine (3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.[9] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2H-pyran-2-one.[12]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Catalyst(s), Solvent, Base setup->reagents alkyne_add Add Terminal Alkyne reagents->alkyne_add reaction Stir at RT or Heat alkyne_add->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup / Filtration monitor->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful optimization of several parameters.

ParameterRecommendationRationale and Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often more stable and easier to handle. Pd(PPh₃)₄ is a Pd(0) source and does not require in situ reduction.[5][8]
Copper Co-catalyst CuIEssential for the classical Sonogashira mechanism to facilitate the formation of the copper acetylide.[5][9]
Base Triethylamine, DiisopropylamineThe base neutralizes the HBr formed during the reaction and facilitates the deprotonation of the alkyne.[5][13] Amine bases can also act as ligands for the palladium center.
Solvent THF, Toluene, DMFThe choice of solvent can influence the solubility of the reagents and the reaction rate.[14] Anhydrous and deaerated solvents are crucial to prevent catalyst deactivation and side reactions.[15]
Temperature Room Temperature to 80 °CWhile many Sonogashira couplings proceed at room temperature, less reactive substrates may require heating.[9]

Safety Considerations

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents can be flammable and require careful handling.

  • Exothermic Reactions: Sonogashira reactions can be exothermic, especially on a larger scale.[16][17] Proper temperature control and monitoring are essential.

  • Inert Atmosphere: The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne.[5]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature.Use fresh catalyst and anhydrous, deaerated solvents. Increase the amount of base or switch to a stronger base. Increase the reaction temperature.
Alkyne Homocoupling Presence of oxygen, excess copper catalyst.Ensure the reaction is performed under strictly inert conditions. Consider a copper-free protocol.
Decomposition of Starting Material High temperature, prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to avoid over-running.

Conclusion

The Sonogashira cross-coupling of this compound is a highly effective method for the synthesis of valuable 4-alkynyl-2H-pyran-2-one derivatives. By carefully selecting the appropriate reaction conditions and understanding the underlying mechanistic principles, researchers can successfully employ this powerful transformation to access a wide range of functionalized molecules for various applications in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with Vinyl Bromides. [URL: https://www.benchchem.com/application-notes/368/sonogashira-coupling-with-vinyl-bromides]
  • Liang, Z., Li, J., Wang, L., Wei, Z., Huang, J., Wang, X., & Du, D. (2023). Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry, 88(3), 1836–1843. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02392]
  • ACS Publications. (2022). Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02392]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • NROChemistry. Sonogashira Coupling. [URL: https://www.nrochemistry.com/cooper-sonogashira-coupling/]
  • PubMed. (2023). Construction of Functionalized 2 H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36696583/]
  • BYJU'S. Sonogashira Coupling. [URL: https://byjus.com/chemistry/sonogashira-coupling/]
  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. [URL: https://www.youtube.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [URL: https://www.mdpi.com/2073-4344/10/4/456]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10912h]
  • Benchchem. Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene. [URL: https://www.benchchem.com/application-notes/414/sonogashira-coupling-protocols-for-vinyl-bromides-like-2-bromo-8-chloro-1-octene]
  • Benchchem. The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. [URL: https://www.benchchem.
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr068396h]
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [URL: https://www.researchgate.net/publication/348490333_Copper_in_Cross-Coupling_Reactions_I_Sonogashira-Hagihara_Reaction]
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [URL: https://www.researchgate.
  • Organic Chemistry Portal. 2-Pyrone synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrones/2-pyrones.shtm]
  • ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. [URL: https://www.researchgate.
  • Figshare. (2023). Collection - Construction of Functionalized 2H‑Pyran-2-ones via N‑Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry. [URL: https://figshare.com/collections/Construction_of_Functionalized_2_i_H_i_Pyran-2-ones_via_N_Heterocyclic_Carbene-Catalyzed_3_3_Annulation_of_Alkynyl_Esters_with_Enolizable_Ketones/6358983]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [URL: https://www.mdpi.com/2073-4344/12/10/1252]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [URL: https://www.sussex.ac.uk/research/centres/drug-discovery/documents/plentio-review.pdf]
  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. [URL: https://thalesnano.com/wp-content/uploads/2018/06/TN_AN_010_Sonogashira.pdf]
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00213]
  • ResearchGate. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [URL: https://www.researchgate.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [URL: https://repository.kaust.edu.sa/handle/10754/625721]
  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00213]
  • ResearchGate. (2025). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. [URL: https://www.researchgate.net/publication/237271960_Synthesis_and_Reactivity_of_Some_4-Bromo-2H-chromenes_and-2H-thiochromenes]
  • MDPI. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. [URL: https://www.mdpi.com/1420-3049/26/19/5815]
  • ResearchGate. Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... [URL: https://www.researchgate.net/figure/Scheme-4-Sonogashira-couplings-of-4-bromo-6H-12-oxazines-a-PdCl-2-PPh-3-2-CuI-Et-3-N_fig4_258201509]
  • SynArchive. Sonogashira Coupling. [URL: https://www.synarchive.com/named-reactions/sonogashira-coupling]
  • Benchchem. Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes. [URL: https://www.benchchem.com/application-notes/412/sonogashira-cross-coupling-of-4-bromo-2-6-diiodoaniline-with-terminal-alkynes]
  • Purdue Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [URL: https://engineering.purdue.edu/P2SAC/outreach/2022-P2SAC-Webinar-Series-Kjell-Yang.pdf]
  • MDPI. (2023). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5155]
  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [URL: https://www.researchgate.net/publication/366391484_PYRAN-2-ONE_DERIVATIVES_Part_2_POWERFUL_BUILDING_BLOCKS_AND_SCAFFOLDS_FOR_THE_CONSTRUCTION_OF_A_WIDE_RANGE_OF_SEVERAL_HETEROCYCLIC_COMPOUNDS]
  • MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [URL: https://www.mdpi.com/1420-3049/27/24/8996]
  • ResearchGate. 2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. [URL: https://www.researchgate.

Sources

Application Notes and Protocols for the Negishi Coupling of 4-bromo-6-methyl-2-pyrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of C-C Bond Formation on the 2-Pyrone Scaffold

The Negishi cross-coupling reaction stands as a powerful and versatile tool in the synthetic chemist's arsenal for the formation of carbon-carbon bonds.[1] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate, offering a broad substrate scope and high functional group tolerance.[1] In the realm of medicinal chemistry and materials science, the 2-pyrone motif is a privileged scaffold found in numerous natural products and bioactive molecules. The ability to functionalize this heterocyclic core through precise C-C bond formation is of significant interest for the development of novel therapeutics and functional materials.

This document provides a detailed guide for the application of the Negishi coupling to a specific and valuable building block: 4-bromo-6-methyl-2-pyrone. The electron-deficient nature of the pyrone ring activates the C4-position for oxidative addition, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[2] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for both the synthesis of the starting material and the subsequent coupling reaction, and offer insights into catalyst selection, preparation of organozinc reagents, and troubleshooting.

Mechanistic Rationale: The Catalytic Cycle of Innovation

The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting potential issues. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromo-6-methyl-2-pyrone. This is often the rate-determining step and is facilitated by the electron-deficient nature of the pyrone ring at the C4 position.[2]

  • Transmetalation: The organic group from the organozinc reagent (R-ZnX) is then transferred to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the desired 4-substituted-6-methyl-2-pyrone product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Negishi_Coupling_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate R'-Pd(II)L_n(Br) transmetalation Transmetalation zn_salt ZnXBr pd_intermediate->zn_salt diorgano_pd R'-Pd(II)L_n(R) diorgano_pd->pd0 reductive_elimination Reductive Elimination product R'-R (Product) substrate R'-Br (4-bromo-6-methyl-2-pyrone) substrate->pd_intermediate organozinc R-ZnX organozinc->diorgano_pd

Caption: Catalytic cycle of the Negishi coupling.

Synthesis of the Starting Material: 4-bromo-6-methyl-2-pyrone

The necessary starting material, 4-bromo-6-methyl-2-pyrone, can be readily synthesized from the commercially available 4-hydroxy-6-methyl-2-pyrone.[2] This transformation is typically achieved via a Vilsmeier-Haack type reaction.[2]

Protocol 1: Synthesis of 4-bromo-6-methyl-2-pyrone

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles
4-hydroxy-6-methyl-2-pyroneC₆H₆O₃126.1110.0 g79.3 mmol
Phosphorus oxybromide (POBr₃)POBr₃286.6927.2 g94.9 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated aq. NaHCO₃NaHCO₃84.01As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxy-6-methyl-2-pyrone (10.0 g, 79.3 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Carefully add phosphorus oxybromide (POBr₃, 27.2 g, 94.9 mmol) portion-wise over 30 minutes. Caution: The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-water. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-bromo-6-methyl-2-pyrone as a solid.

The Negishi Coupling Protocol with 4-bromo-6-methyl-2-pyrone

The following protocol is a general guideline for the Negishi coupling of 4-bromo-6-methyl-2-pyrone with a variety of organozinc reagents. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, and solvent, may be necessary for specific substrates.

Protocol 2: General Procedure for Negishi Coupling

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Quantity (Example)Moles (Example)
4-bromo-6-methyl-2-pyroneC₇H₅BrO₂189.021.00 g5.29 mmol
Organozinc Reagent (e.g., Phenylzinc chloride)C₆H₅ZnCl199.931.2 eq6.35 mmol
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.722 mol%0.106 mmol
SPhosC₂₉H₃₅OP430.564 mol%0.212 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Saturated aq. NH₄ClNH₄Cl53.49As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-

Procedure:

  • Preparation of the Organozinc Reagent: The organozinc reagent can be prepared in situ or pre-formed. A common method involves the transmetalation of an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂). Alternatively, direct insertion of activated zinc into an organic halide can be employed. Strictly anhydrous and inert conditions are essential for the preparation and handling of organozinc reagents.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-6-methyl-2-pyrone (1.00 g, 5.29 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%) in anhydrous THF (30 mL).

  • Addition of Organozinc Reagent: To the stirred solution, add the organozinc reagent (1.2 eq, 6.35 mmol in THF) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or GC-MS. The reaction time will vary depending on the reactivity of the organozinc reagent.

  • Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation of Starting Materials cluster_coupling Negishi Coupling Reaction cluster_purification Work-up and Purification prep_pyrone Synthesize 4-bromo-6-methyl-2-pyrone setup Combine Pyrone, Pd Catalyst, and Ligand in Anhydrous THF prep_pyrone->setup prep_zinc Prepare Organozinc Reagent (R-ZnX) add_zinc Add Organozinc Reagent Dropwise prep_zinc->add_zinc setup->add_zinc react Heat and Monitor Reaction add_zinc->react quench Quench with Saturated aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product 4-substituted-6-methyl-2-pyrone purify->product

Caption: Experimental workflow for the Negishi coupling.

Key Considerations for a Successful Coupling

Catalyst and Ligand Selection:

The choice of the palladium catalyst and ligand is critical for the success of the Negishi coupling. For electron-deficient substrates like 4-bromo-6-methyl-2-pyrone, bulky, electron-rich phosphine ligands are often preferred.

Catalyst/LigandKey Features
Pd₂(dba)₃ / SPhos A robust and versatile system for a wide range of aryl bromides.
Pd(OAc)₂ / XPhos Another highly effective Buchwald ligand for challenging couplings.
Pd(PPh₃)₄ A classic catalyst, though sometimes less active for electron-deficient substrates.
Ni(acac)₂ / Ligand Nickel catalysts can be a cost-effective alternative, particularly for aryl chlorides.[1]

Organozinc Reagents:

Organozinc reagents are sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox).[1] The reactivity of the organozinc reagent can be tuned by the choice of the organic precursor and the method of preparation.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, poor quality organozinc reagent, insufficient temperature.Use a fresh batch of catalyst and ligand, ensure the organozinc reagent is active, and consider increasing the reaction temperature.
Reaction stalls Catalyst deactivation.Add a fresh portion of the catalyst and ligand.
Formation of byproducts Homocoupling of the organozinc reagent, decomposition of starting materials.Lower the reaction temperature, use a more selective catalyst system, or consider a different method for preparing the organozinc reagent.

Safety Precautions

  • Organozinc Reagents: These reagents are pyrophoric and react violently with water. Handle them under a strict inert atmosphere using proper Schlenk techniques or in a glovebox.

  • Phosphorus Oxybromide (POBr₃): This reagent is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are required for this reaction. Ensure they are properly dried and stored.

Conclusion

The Negishi coupling of 4-bromo-6-methyl-2-pyrone offers a powerful and reliable method for the synthesis of a diverse range of 4-substituted-6-methyl-2-pyrones. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this methodology to access novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Ye, S., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 6857-6893. [Link]

  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • Knochel, P., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(36), 8328-8332. [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]

  • Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Journal of the American Chemical Society, 131(43), 15592–15593. [Link]

  • Knochel, P., et al. (2018). Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates for Negishi Cross-Coupling Reactions. Organic Syntheses, 95, 241-257. [Link]

  • Reddit. (2020). Reasons for stalling of a Negishi coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. (2020). Safety. [Link]

  • ResearchGate. (2021). Palladium-catalyzed Negishi coupling reactions. [Link]

Sources

The Strategic Utility of 4-Bromo-2H-pyran-2-one in the Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of natural product synthesis, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromo-2H-pyran-2-one has emerged as a potent and multifaceted precursor, offering chemists a reliable handle for the introduction of diverse functionalities and the stereocontrolled formation of key structural motifs. This application note provides an in-depth exploration of the utility of this compound in natural product synthesis, with a particular focus on its application in cross-coupling reactions and cycloadditions. Detailed, field-proven protocols are provided to guide researchers in the practical application of this valuable synthetic intermediate.

Introduction: The Versatility of the this compound Scaffold

The 2H-pyran-2-one core is a prevalent feature in a wide array of biologically active natural products, including polyketides, alkaloids, and pyranocoumarins.[1][2] The presence of a bromine atom at the C4-position of the pyranone ring imparts a unique reactivity profile, rendering this position susceptible to a variety of powerful carbon-carbon bond-forming reactions. This strategic functionalization allows for the late-stage introduction of complex fragments, significantly enhancing the modularity and convergence of synthetic routes.

The electron-deficient nature of the pyranone ring also makes it an excellent diene component in Diels-Alder reactions, a cornerstone of synthetic chemistry for the construction of six-membered rings with high stereocontrol.[3][4][5] The bromine substituent can influence the regioselectivity of these cycloadditions and can be retained for further synthetic manipulations or removed under reductive conditions.

This guide will delve into two primary applications of this compound: its use in Palladium-catalyzed Sonogashira cross-coupling reactions for the synthesis of 4-alkynyl-2H-pyran-2-ones, and its role as a diene in Diels-Alder cycloadditions for the construction of complex polycyclic systems.

Key Application: Sonogashira Coupling for the Synthesis of Pyranocoumarin Precursors

A prominent application of this compound derivatives is in the synthesis of pyranocoumarins, a class of natural products with diverse pharmacological activities.[3] The Sonogashira coupling, a robust and versatile cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, provides an efficient means to introduce an alkyne moiety at the C4-position of the pyranone ring. This alkynyl-substituted pyranone can then undergo further transformations to construct the coumarin scaffold.

A key example is the synthesis of precursors to natural products like collinin , a pyranocoumarin with anti-cancer and anti-inflammatory properties. The synthesis of the core structure of such molecules often involves the coupling of a this compound derivative with a suitably functionalized alkyne.

Logical Workflow for Pyranocoumarin Synthesis via Sonogashira Coupling

G A 4-Bromo-6-methyl-2H-pyran-2-one C Sonogashira Coupling (Pd/Cu catalysis) A->C B Terminal Alkyne (e.g., 1-(trimethylsilyl)-1-propyn-3-ol) B->C D 4-Alkynyl-6-methyl-2H-pyran-2-one C->D C-C bond formation E Deprotection & Cyclization D->E F Pyranocoumarin Core (e.g., Collinin precursor) E->F Heterocycle formation

Caption: Workflow for pyranocoumarin synthesis.

Protocol 1: Sonogashira Coupling of 4-Bromo-6-methyl-2H-pyran-2-one

This protocol details the general procedure for the Sonogashira cross-coupling of 4-bromo-6-methyl-2H-pyran-2-one with a terminal alkyne. The reaction conditions are based on established methodologies for Sonogashira couplings and should be optimized for specific substrates.[6][7][8]

Materials:

  • 4-Bromo-6-methyl-2H-pyran-2-one (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6-methyl-2H-pyran-2-one, PdCl2(PPh3)2, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and copper salts. Wash the pad with the same organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-6-methyl-2H-pyran-2-one.

Data Presentation: Representative Reaction Parameters

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene36Et3NTHF251285-95
21-Hexyne36Et3NTHF251680-90
3Propargyl alcohol510DIPEADMF50875-85
4Trimethylsilylacetylene24Et3NTHF256>90

Note: Yields are approximate and will vary depending on the specific alkyne and reaction conditions.

Catalytic Cycle of the Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)-C≡C-R²(L₂) PdII->PdII_alkyne Transmetalation Cu_alkyne Cu-C≡C-R² PdII_alkyne->Pd0 Reductive Elimination (R¹-C≡C-R²) CuX CuX CuX->Cu_alkyne R²-C≡C-H + Base Cu_alkyne->CuX Transmetalation to Pd(II) G A This compound (Diene) C Diels-Alder Reaction ([4+2] Cycloaddition) A->C B Dienophile (e.g., N-phenylmaleimide) B->C D Bicyclic Lactone Adduct C->D Ring formation E Further Transformations (e.g., Decarboxylation, Rearrangement) D->E F Polycyclic Natural Product Scaffold E->F

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Synthesis of Bioactive Heterocycles from 4-Bromo-2H-pyran-2-one: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-2H-pyran-2-one is a versatile and highly reactive building block in organic synthesis, offering a gateway to a diverse array of bioactive heterocyclic compounds. Its unique structural features, including a conjugated diene system, an electrophilic lactone, and a reactive carbon-bromine bond, enable a wide range of chemical transformations. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into key reaction methodologies, including Diels-Alder cycloadditions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic substitutions, providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods. This document aims to be a self-validating system, grounding all protocols and mechanistic discussions in authoritative, citable literature.

Introduction

The 2-pyrone scaffold is a privileged motif found in numerous natural products exhibiting a broad spectrum of biological activities, including antifungal, cytotoxic, and neurotoxic effects.[1][2] The introduction of a bromine atom at the C4-position of the 2H-pyran-2-one ring significantly enhances its synthetic versatility. The electron-withdrawing nature of the bromine atom and the pyrone ring itself makes the C4 position susceptible to various transformations, providing a powerful handle for molecular diversification. This guide will explore the strategic use of this compound as a precursor for the synthesis of complex and biologically relevant heterocyclic architectures.

I. Strategic Transformations of this compound

The reactivity of this compound can be broadly categorized into three key areas, each offering a distinct pathway to novel heterocyclic systems.

A. Diels-Alder Reactions: Accessing Bicyclic Scaffolds

The conjugated diene system of the 2-pyrone ring makes it a viable, albeit sometimes reluctant, diene in [4+2] cycloaddition reactions.[3][4] These reactions provide a direct route to synthetically valuable bicyclic lactones, which can be further elaborated into a variety of complex molecules. While 2-pyrones are generally electron-deficient dienes, their reactivity can be modulated by the choice of dienophile and the use of catalysts.[3][4]

Mechanistic Insight:

The Diels-Alder reaction of 2-pyrones proceeds via a concerted [4+2] cycloaddition mechanism. The endo/exo selectivity of the reaction can often be controlled by the choice of catalyst.[4] Subsequent decarboxylation of the bicyclic adduct can lead to the formation of substituted aromatic and hydroaromatic systems.

B. Transition-Metal-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The carbon-bromine bond at the C4 position is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions.[5][6] This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various heteroatomic functionalities. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings are particularly effective.[1][7]

Mechanistic Insight:

These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition of the this compound to the low-valent metal catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the desired product and regenerate the active catalyst.[5]

C. Nucleophilic Substitution and Ring Transformation: Building Diverse Heterocycles

The electrophilic centers at C2, C4, and C6 of the 2-pyrone ring are susceptible to nucleophilic attack.[8] This reactivity can be exploited to either substitute the bromine atom or to induce ring-opening and subsequent rearrangement to form new heterocyclic systems.[8][9] Reactions with nitrogen-based nucleophiles, such as amines and hydrazines, are particularly useful for the synthesis of pyridinones and other nitrogen-containing heterocycles.[10][11]

Mechanistic Insight:

Nucleophilic attack can occur directly at the C4 position, leading to substitution of the bromine atom (SNA_r mechanism). Alternatively, nucleophiles can attack the carbonyl carbon (C2) or the C6 position, leading to ring opening of the lactone. The resulting intermediates can then undergo intramolecular cyclization to form new five- or six-membered rings.[8]

II. Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Cross-Coupling of this compound with a Terminal Alkyne

This protocol describes a general procedure for the synthesis of 4-alkynyl-2H-pyran-2-ones, which are valuable intermediates for the synthesis of various bioactive molecules.[1]

Materials:
  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium on carbon (Pd/C)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Acetonitrile (MeCN)

  • Triethylamine (Et₃N)

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd/C (5 mol%), PPh₃ (10 mol%), and CuI (2 mol%).

  • Add a solution of the terminal alkyne (1.2 mmol) in a mixture of MeCN (5 mL) and Et₃N (5 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-alkynyl-2H-pyran-2-one.

Protocol 2: Synthesis of 4-Amino-2H-pyran-2-one Derivatives via Nucleophilic Aromatic Substitution

This protocol outlines a general method for the synthesis of 4-amino-2H-pyran-2-one derivatives through the displacement of the bromine atom with an amine nucleophile.

Materials:
  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Standard laboratory glassware

Procedure:
  • In a round-bottom flask, dissolve this compound (1.0 mmol) in DMSO (5 mL).

  • Add the amine (1.5 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-amino-2H-pyran-2-one derivative.

Protocol 3: Conversion of this compound to a Pyridinone Derivative

This protocol details the transformation of the pyran-2-one ring into a pyridin-2-one scaffold, a common core in many pharmaceuticals.[10][12]

Materials:
  • This compound

  • Ammonia source (e.g., aqueous ammonium hydroxide) or a primary amine

  • Ethanol or other suitable protic solvent

  • Standard laboratory glassware

Procedure:
  • Suspend this compound (1.0 mmol) in ethanol (10 mL) in a pressure tube.

  • Add an excess of the ammonia source or primary amine (e.g., 5-10 equivalents of aqueous ammonium hydroxide).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate is present, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the corresponding 4-bromo-1H-pyridin-2-one derivative.

III. Data Presentation and Visualization

Table 1: Representative Bioactive Heterocycles Synthesized from 2-Pyrone Precursors
Heterocyclic CoreExample CompoundBiological ActivityReference
Pyridin-2(1H)-oneFluridonePhytotoxic[12]
Fused PyranSapinopyridionePhytotoxic[12]
Pyran-2-one DerivativesVariousAntimicrobial, Antiviral, Antitumor[13][14]
Pyridinone DerivativesVariousAnalgesic, Antifungal, Anti-HIV[12]
Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthetic_Pathways A This compound B [4+2] Cycloaddition (Diels-Alder) A->B Dienophile D Transition-Metal-Catalyzed Cross-Coupling A->D Organometallic Reagent F Nucleophilic Substitution & Ring Transformation A->F Nucleophile (e.g., R-NH2) C Bicyclic Lactone Adducts B->C E 4-Substituted-2H-pyran-2-ones D->E G Pyridinones, Pyrazoles, etc. F->G

Caption: Key synthetic routes from this compound.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried Schlenk Flask under Inert Atmosphere Add_Reagents Add this compound, Pd/C, PPh3, CuI Start->Add_Reagents Add_Substrate Add Terminal Alkyne in MeCN/Et3N Add_Reagents->Add_Substrate Stir Stir at Room Temperature (12-24h) Add_Substrate->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product 4-Alkynyl-2H-pyran-2-one Purify->Product

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Application Notes & Protocols: The Strategic Use of 2H-Pyran-2-one Scaffolds in the Synthesis of Non-Peptidic HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of HIV Drug Resistance

The human immunodeficiency virus (HIV) protease is a cornerstone target in antiretroviral therapy.[1][2] This viral enzyme is essential for cleaving Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, a process critical for the maturation of infectious virions.[2] Consequently, HIV protease inhibitors (PIs) have been a major success in structure-assisted drug design, forming an integral part of highly active antiretroviral therapy (HAART).[2][3]

However, the clinical efficacy of early, peptide-based PIs has been challenged by poor oral bioavailability and the rapid emergence of drug-resistant viral strains.[4] This has driven the development of second-generation, non-peptidomimetic inhibitors designed to be effective against these resistant mutants.[5] A prominent example in this class is Tipranavir (TPV) , the only FDA-approved PI that is not peptidomimetic and features a 5,6-dihydro-4-hydroxy-2H-pyran-2-one (dihydropyrone) core.[5][6]

This document serves as a technical guide for researchers and drug development professionals, detailing the synthetic utility of the pyran-2-one scaffold, with a focus on how precursors like 4-Bromo-2H-pyran-2-one can serve as versatile building blocks for this potent class of antiviral agents.

Scientific Rationale: The Pyran-2-one Pharmacophore

The success of the 4-hydroxy-2-pyrone scaffold lies in its unique ability to interact with the HIV protease active site.[7]

  • Mimicking the Transition State: The core structure is designed to mimic the transition state of the natural peptide substrate. The crucial 4-hydroxyl group forms critical hydrogen-bonding interactions with the two catalytic aspartic acid residues (Asp25 and Asp125) in the enzyme's active site.[7]

  • Displacing Structural Water: The lactone moiety of the pyrone ring effectively replaces a structurally important water molecule that bridges the enzyme flaps and the substrate in the native state. Displacing this "flap water" is a hallmark of potent inhibitors.[8]

  • Increased Flexibility and Resistance Profile: Unlike rigid peptide backbones, the dihydropyrone ring in molecules like Tipranavir possesses greater conformational flexibility.[7] This allows it to adapt and bind effectively even to mutated protease active sites that confer resistance to other PIs.

  • Accessing Key Binding Pockets: The pyran-2-one ring serves as a rigid scaffold from which side chains can be strategically positioned to occupy the various hydrophobic subsites of the protease (S1, S1', S2', S3), maximizing van der Waals interactions and binding affinity.[7][8][9]

The diagram below illustrates the fundamental binding hypothesis of the 4-hydroxy-2-pyrone pharmacophore within the HIV protease active site.

cluster_Protease HIV Protease Active Site cluster_Inhibitor Pyran-2-one Inhibitor Asp25 Asp25 (Catalytic Residue) Asp125 Asp125 (Catalytic Residue) Flap_Region Flap Region (e.g., Ile50) Water Structural Water (H₂O) Water->Flap_Region H-Bonds to Flap Pyrone_Core Lactone (O=C-O) 4-Hydroxyl (-OH) Side Chains (R¹, R²) Pyrone_Core:f1->Asp25 H-Bonding Pyrone_Core:f1->Asp125 H-Bonding Pyrone_Core:f2->Flap_Region Hydrophobic Interactions Pyrone_Core:f0->Water Displaces

Caption: Mechanism of pyran-2-one binding in the HIV protease active site.

Synthetic Strategy: From Building Block to Potent Inhibitor

The synthesis of dihydropyrone-based PIs is a convergent process where a functionalized pyran-2-one core is constructed and subsequently coupled to other key fragments. This compound and its derivatives are valuable synthons in this process, as the bromine atom serves as an excellent leaving group for introducing molecular complexity via cross-coupling or substitution reactions.

The general workflow can be conceptualized as follows:

Start Simple Precursors (e.g., Ketoesters, Aldehydes) Pyranone_Formation Pyran-2-one Ring Formation Start->Pyranone_Formation Functionalization C3/C6 Functionalization (e.g., using Bromo-Pyranone) Pyranone_Formation->Functionalization Reduction Selective Reduction to Dihydropyrone Functionalization->Reduction Coupling Coupling with Side-Chain Fragments (e.g., Sulfonamides) Reduction->Coupling Final_PI Final HIV Protease Inhibitor Coupling->Final_PI

Caption: General synthetic workflow for pyran-2-one-based HIV protease inhibitors.

Key Transformations & Methodologies

A. Synthesis of the 4-Hydroxy-2-pyran-2-one Core: The core is typically assembled via condensation reactions. For instance, a Knoevenagel condensation of a β-ketoester with an aldehyde, followed by intramolecular cyclization and dehydration, can yield the desired heterocyclic scaffold.

B. Functionalization at the C3 and C6 Positions: This step is critical for tuning the inhibitor's potency and selectivity.

  • C3-Position: The C3 position is often functionalized with groups designed to occupy the S1' and S2' pockets of the protease. A common strategy involves the introduction of a thioether linkage. Starting with a 3-bromo or 4-hydroxy-2-pyran-2-one, reaction with a suitable thiol can introduce the desired side chain.

  • C6-Position: The substituent at the C6 position typically interacts with the S1 and S3 pockets. This group is often incorporated during the initial ring formation step.

C. Reduction to the 5,6-Dihydropyrone Ring: For inhibitors like Tipranavir, the pyran-2-one is reduced to the more flexible 5,6-dihydropyrone. This is commonly achieved via a conjugate Michael addition reaction, where a nucleophile adds to the C5-C6 double bond.

Experimental Protocols

The following protocols are representative examples of key transformations in the synthesis of a pyran-2-one based inhibitor core.

Protocol 1: Synthesis of a 3-Thio-Substituted 4-Hydroxy-2H-pyran-2-one Intermediate

Principle: This protocol describes the introduction of a side chain at the C3 position via a sulfenylation reaction on a pre-formed 4-hydroxy-2-pyran-2-one. This reaction is crucial for installing moieties that will interact with the S1'/S2' subsites of the HIV protease.[8][9]

Materials and Reagents:

  • 4-Hydroxy-6-phenyl-2H-pyran-2-one (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • 2-Isopropylbenzenethiol (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (sufficient volume)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 4-hydroxy-6-phenyl-2H-pyran-2-one and anhydrous DCM.

  • Chlorination: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir the reaction at 0 °C for 1 hour. The formation of 3-chloro-4-hydroxy-6-phenyl-2H-pyran-2-one can be monitored by TLC.

  • Thiol Addition: In a separate flask, dissolve 2-isopropylbenzenethiol in anhydrous DCM. Add triethylamine (TEA) and stir for 5 minutes at room temperature.

  • Coupling Reaction: Cool the main reaction flask to -10 °C. Slowly add the premixed thiol/TEA solution via a dropping funnel over 30 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1M HCl solution. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-hydroxy-3-[(2-isopropylphenyl)thio]-6-phenyl-2H-pyran-2-one.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Michael Addition for the Synthesis of a 5,6-Dihydro-4-hydroxy-2-pyrone Core

Principle: This protocol outlines a conjugate addition to an α,β-unsaturated ketoester, a key step in forming the 5,6-dihydropyrone ring found in Tipranavir. This reaction establishes the core scaffold and sets the stereochemistry at the C6 position.

Materials and Reagents:

  • Aldehyde precursor (e.g., 3-((5-(trifluoromethyl)pyridin-2-yl)sulfonamido)benzaldehyde) (1.0 eq)

  • Meldrum's acid (1.1 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Piperidine (catalytic amount)

  • Toluene (sufficient volume)

  • Standard glassware with Dean-Stark apparatus

Procedure:

  • Knoevenagel Condensation: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde precursor, Meldrum's acid, and a catalytic amount of piperidine in toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is formed (typically 2-4 hours).

  • Intermediate Formation: Cool the reaction mixture to room temperature. The intermediate Knoevenagel adduct may precipitate and can be filtered, or the solvent can be removed under reduced pressure.

  • Michael Addition Setup: In a new flask, dissolve the Knoevenagel adduct and ethyl acetoacetate in a suitable solvent like ethanol.

  • Base-Catalyzed Addition: Add a base catalyst, such as sodium ethoxide, to the solution at 0 °C.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC. This step involves the Michael addition followed by intramolecular cyclization and lactonization.

  • Work-up: Neutralize the reaction with a mild acid (e.g., acetic acid or NH₄Cl solution). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the 5,6-dihydropyrone core.

  • Characterization: Characterize the final product by NMR and MS to confirm its structure and purity.

Structure-Activity Relationship (SAR) Data

The inhibitory potency of pyran-2-one derivatives is highly dependent on the substituents at the C3 and C6 positions. The following table summarizes representative data for this class of inhibitors.

Compound IDC3-SubstituentC6-SubstituentHIV Protease Kᵢ (nM)Antiviral Activity IC₅₀ (µM)Reference
I HPhenyl> 1000-[7]
II (2-isopropylphenyl)thioPhenyl33-[8]
III (cyclopentylthio)methylPhenyl-14[8]
IV H6-Side chain for TPV150.05[7]

Data is illustrative and compiled from multiple sources to show general trends.

Analysis:

  • A simple phenyl group at C6 (Compound I) is insufficient for potent activity without substitution at C3.

  • The introduction of a bulky, hydrophobic thioether at the C3 position (Compound II) dramatically increases enzyme inhibitory activity, demonstrating the importance of occupying the S1'/S2' pockets.[8]

  • Varying the C3 side chain (Compound III) impacts antiviral activity in cell culture, which does not always correlate directly with enzymatic inhibition.[8]

  • The dihydropyrone core found in Tipranavir (represented by Compound IV) exhibits high enzyme inhibitory and potent antiviral activity.[7]

Conclusion and Future Directions

The 2H-pyran-2-one scaffold is a validated and highly valuable core in the design of non-peptidic HIV protease inhibitors. Its synthetic tractability, coupled with the ability of its derivatives to form key interactions within the protease active site, makes it a powerful tool to combat drug resistance. Starting materials like this compound provide a strategic entry point for creating diverse libraries of analogues. Future research in this area will likely focus on developing novel pyran-2-one derivatives with enhanced potency against a broader range of multi-drug resistant HIV strains and improved pharmacological profiles.

References

  • Thaisrivongs, S., et al. (1996). Structure-based design of HIV protease inhibitors: 5,6-dihydro-4-hydroxy-2-pyrones as effective, nonpeptidic inhibitors. Journal of Medicinal Chemistry, 39(22), 4349-4353. [Link]

  • Mishra, V. K., & Pal, D. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega. [Link]

  • Romines, K. R., et al. (1995). Nonpeptidic potent HIV-1 protease inhibitors: (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes that span P1-P2' subsites in a unique mode of active site binding. Journal of Medicinal Chemistry, 38(6), 898-905. [Link]

  • Reddy, Y. P., et al. (2007). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 50(19), 4594-4606. [Link]

  • Nalam, M. N., et al. (2013). Design and Synthesis of HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry, 56(15), 6034-6046. [Link]

  • Romines, K. R., et al. (1995). Nonpeptidic HIV protease inhibitors: 4-hydroxy-pyran-2-one inhibitors with functional tethers to P1 phenyl ring to reach S3 pocket of the enzyme. Journal of Medicinal Chemistry, 38(22), 4463-4467. [Link]

  • Turner, S. R., et al. (1998). PNU-140690, an inhibitor of the HIV protease enzyme undergoing clinical evalution as a chemotherapeutic agent for treatment of AIDS, was synthesized by a convergent approach amenable to large-scale preparation in a pilot plant environment. ResearchGate. [Link]

  • Stout, T. J., et al. (1993). Competitive inhibition of HIV-1 protease by 4-hydroxy-benzopyran-2-ones and by 4-hydroxy-6-phenylpyran-2-ones. Biochemical and Biophysical Research Communications, 192(2), 533-538. [Link]

  • Cacchi, S., et al. (2003). A Convenient Synthesis of 2H-Pyran-2-ones and of 3,5-Disubstituted 2-Pyrones. ResearchGate. [Link]

  • Konvalinka, J., et al. (2010). Current and Novel Inhibitors of HIV Protease. Viruses, 2(4), 859-892. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. FEBS Journal, 281(18), 4025-4045. [Link]

  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual Review of Biophysics and Biomolecular Structure, 27, 249-284. [Link]

  • Zeggane, H., et al. (2023). Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations. PLOS ONE, 18(4), e0283422. [Link]

  • Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Tipranavir. PubChem Compound Database. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-Bromo-2H-pyran-2-one Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The electron-deficient nature of the 2H-pyran-2-one ring system can present unique hurdles compared to more conventional aryl or heteroaryl halides.

This document is structured to provide rapid answers to common problems through a Frequently Asked Questions (FAQs) section, followed by a comprehensive, in-depth troubleshooting guide. We will explore the causality behind common failures and provide logical, step-by-step solutions grounded in established mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries. For more detailed explanations, please refer to the subsequent sections.

Q1: My reaction is not working at all. I see only starting materials. What is the most common reason for complete failure?

A: The most frequent cause is catalyst deactivation or failure of the catalytic cycle to initiate. This is often due to oxygen contamination, poor quality reagents (catalyst, solvent, or base), or an inappropriate choice of catalyst/ligand for this specific electron-deficient substrate. Ensure all reagents are fresh, solvents are rigorously degassed, and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1]

Q2: I'm observing a significant amount of a byproduct that is just my boronic acid with a hydrogen in place of the boron group (protodeboronation). Why is this happening?

A: Protodeboronation is a major competing side reaction, especially with electron-deficient heteroaryl boronic acids or under overly aqueous/protic or basic conditions.[2][3] It occurs when the boronic acid reacts with a proton source (like water) to cleave the C-B bond. To mitigate this, consider using a boronic ester (e.g., a pinacol ester) which is more stable, minimizing water in the reaction, or using milder bases like K₃PO₄ or Cs₂CO₃.[4]

Q3: I see a lot of homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate an oxidative coupling pathway.[5][6] Rigorous degassing of solvents and maintaining a robust inert atmosphere is critical. Sometimes, lowering the reaction temperature or using a different palladium source can also reduce the rate of this side reaction.

Q4: Is this compound a particularly difficult substrate for Suzuki coupling?

A: Yes, it can be. The pyranone ring is electron-deficient, which can make the oxidative addition step of the catalytic cycle more challenging than with electron-rich or neutral aryl halides.[7] Additionally, the lactone functionality is potentially sensitive to harsh basic conditions, which can lead to side reactions or decomposition. Careful selection of catalyst, ligand, base, and temperature is crucial for success.

Part 2: In-Depth Troubleshooting Guide

This section is organized by observable experimental problems. For each problem, we diagnose the potential causes and provide a systematic approach to resolving the issue.

Symptom 1: Low or No Conversion of this compound

If you observe a significant amount of unreacted this compound after the expected reaction time, the catalytic cycle is likely stalled or proceeding very slowly. The primary bottleneck is often the initial oxidative addition step or catalyst deactivation.

The choice of palladium source and, more importantly, the ligand is paramount for coupling electron-deficient heteroaryl halides.

  • The Problem with "Standard" Catalysts: A common starting catalyst like Pd(PPh₃)₄ (Tetrakis) may not be effective for this substrate. While a good general catalyst, its ligands can be too labile, and it can be sensitive to air.[1][8] For challenging substrates, more specialized catalyst systems are often required.[9]

  • The Solution - Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands, often called "Buchwald ligands," are designed to accelerate the key steps of the catalytic cycle for difficult substrates. Ligands like SPhos and XPhos are highly effective for heteroaryl couplings because their bulk and electron-donating properties promote the oxidative addition and reductive elimination steps.[10][11]

Catalyst SystemTypical Use CaseSuitability for this compound
Pd(PPh₃)₄ General purpose, simple aryl iodides/bromidesLow. Often sluggish, requires higher temperatures, sensitive to air.[8]
Pd(dppf)Cl₂ Good for a range of substrates, more robust than Tetrakis.Moderate. A good starting point for optimization, but may still be slow.[9][12]
Pd(OAc)₂ + SPhos/XPhos Challenging couplings, heteroaryl halides, aryl chlorides.High. This combination is often highly effective for this type of substrate.[10]

The active Pd(0) catalyst is sensitive and can be deactivated through several pathways.

  • Oxygen Contamination: The most common culprit. Traces of oxygen can oxidize the phosphine ligands (e.g., to triphenylphosphine oxide) and the Pd(0) catalyst, leading to the formation of inactive palladium black.

  • Poor Solvent/Reagent Quality: Solvents must be anhydrous and thoroughly degassed. Water, while often necessary, should be degassed as well.[5] Bases should be finely powdered and dry.

  • Heterocycle Coordination: The oxygen atoms in the pyranone ring or nitrogen atoms in a heterocyclic coupling partner can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[13][14] Using bulky ligands like XPhos helps prevent this inhibitory binding.[11]

G start Low/No Conversion of This compound q1 Was the reaction run under strictly inert conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What catalyst system was used? a1_yes->q2 sol1 ACTION: - Use Schlenk line or glovebox. - Degas solvents (3x freeze-pump-thaw or sparge with Ar for 30 min). - Purge reaction vessel thoroughly. a1_no->sol1 end_node Re-run experiment with improved conditions. sol1->end_node a2_tetrakis Pd(PPh₃)₄ q2->a2_tetrakis a2_buchwald Pd(OAc)₂ + SPhos/XPhos or similar q2->a2_buchwald sol2 ACTION: - Switch to a modern catalyst system. - Screen Pd(OAc)₂ with SPhos, XPhos, or RuPhos. - Use a pre-catalyst like XPhos Pd G3 for convenience. a2_tetrakis->sol2 q3 Are reagents high quality? a2_buchwald->q3 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_node sol3 ACTION: - Use fresh, high-purity catalyst/ligand. - Ensure boronic acid/ester is not decomposed. - Use anhydrous, finely powdered base. a3_no->sol3 sol3->end_node

Caption: Troubleshooting flowchart for low/no starting material conversion.

Symptom 2: Significant Formation of Side Products

Even if the starting material is consumed, low yields can result from the reaction favoring undesired pathways.

This is the hydrolytic cleavage of the C–B bond of the boronic acid, replacing it with a C–H bond.[2] This consumes your nucleophile, stalling the reaction.

  • Causality: The mechanism is often base-mediated and is accelerated in protic solvents like water.[2] Boronic acids are more susceptible than boronic esters.[4] Pinacol esters, for example, are more sterically hindered and electronically stable, making them less prone to hydrolysis and subsequent protodeboronation.[4][15]

  • Solution:

    • Switch to a Boronic Ester: Use the pinacol (Bpin) or neopentyl glycol ester of your boronic acid. These are often commercially available or can be easily synthesized.[4]

    • Use a Milder or Anhydrous Base: Strong aqueous bases (NaOH, KOH) can accelerate protodeboronation.[16] Consider using K₃PO₄, Cs₂CO₃, or KF, which are effective but less harsh.[17]

    • Minimize Water: While a small amount of water is often needed to dissolve the base and facilitate transmetalation, excess water will promote protodeboronation.[4] Try reducing the water content or using a solvent system like dioxane/water (10:1) or anhydrous THF with a soluble base.

This leads to the formation of a biaryl product derived from two molecules of your boronic acid coupling partner.

  • Causality: This side reaction is typically promoted by the presence of oxygen and can also be catalyzed by palladium.[5] It can be particularly problematic at higher temperatures.

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Ensure your entire system is free of oxygen.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This may require a more active catalyst system to achieve a reasonable reaction rate.

    • Use a "Slow Release" Strategy: Using potassium organotrifluoroborates (R-BF₃K) can be beneficial. They hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions like homocoupling and protodeboronation.[18]

This results in the formation of 2H-pyran-2-one, where the bromine has been replaced by hydrogen.

  • Causality: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the mixture.[4] Common hydride sources include amine bases, alcohols (if used as solvent), or even trace impurities. This is followed by reductive elimination to give the dehalogenated product.

  • Solution:

    • Avoid Amine/Alcohol Bases/Solvents: Use inorganic bases like carbonates or phosphates.

    • Ensure High Purity Reagents: Use high-purity solvents to avoid unknown sources of hydride.

    • Optimize Ligand: A bulky, electron-rich ligand can sometimes accelerate the desired reductive elimination over competing pathways.

G cluster_0 Desired Suzuki Pathway cluster_1 Competing Side Reactions A Ar-Br C Ar-Pd(II)L₂-Br (Oxidative Addition) A->C + Pd(0) B Pd(0)L₂ F Ar-Pd(II)L₂-R (Transmetalation) C->F + [R-B(OH)₃]⁻ D R-B(OH)₂ + Base E [R-B(OH)₃]⁻ D->E F->B G Ar-R (Product) F->G Reductive Elimination H R-B(OH)₂ I R-H (Protodeboronation) H->I + H⁺ (e.g., H₂O) J R-R (Homocoupling) H->J + O₂, Pd(0) K Ar-Br L Ar-H (Dehalogenation) K->L + [H⁻], Pd(0)

Caption: Desired Suzuki catalytic cycle versus common competing side reactions.

Part 3: Experimental Protocols

This section provides a validated starting protocol for the Suzuki coupling of this compound. It should be used as a baseline for optimization.

General Procedure for Suzuki Coupling Screening

Materials:

  • This compound (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 10:1 solvent ratio (e.g., 5 mL dioxane, 0.5 mL water). The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (2024). Protodeboronation. Retrieved from [Link]

  • A. D. S. Marques, et al. (2021). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(1), 107-110.
  • Barnard, C. F. J. (2008). Palladium catalysts for Suzuki–Miyaura cross-coupling reactions. An overview of recent advances. Coordination Chemistry Reviews, 252(5-7), 713-726.
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5272.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566.
  • Melamed, J. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17445-17462.
  • Kinzel, T., et al. (2010). A New Palladium Catalyst for Aromatic C-N Cross-Coupling Reactions.
  • Wilking, M., et al. (2018).
  • Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical reviews, 111(3), 2177-2250.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-53.
  • Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Gensch, T., et al. (2022).
  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]

  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
  • Liu, S., et al. (2020). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 31(1), 1-13.
  • Kassel, S. H., et al. (2021).
  • Taylor, A. M., et al. (2023). Preformed Pd(II)
  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • Barder, T. E., et al. (2005). Suzuki-Miyaura coupling reactions of aryl and heteroaryl halides with aryl-, heteroaryl- and vinylboronic acids. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Scott, D. J., et al. (2023).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441.
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of organometallic chemistry, 653(1-2), 54-57.
  • Al-dujaili, A. H., et al. (2021). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • Nasrollahzadeh, M., et al. (2008). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 693(13), 2235-2240.

Sources

Technical Support Center: Synthesis of 4-Substituted 2H-Pyran-2-Ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-substituted 2H-pyran-2-one scaffold is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds.[1][2] Despite its prevalence, the synthesis of this heterocycle is frequently plagued by competing reaction pathways that lead to the formation of undesired side products, complicating purification and significantly reducing yields. This technical support guide provides researchers, scientists, and drug development professionals with a practical, in-depth resource for troubleshooting common issues encountered during these syntheses. Drawing from established literature and mechanistic principles, this center offers a series of question-and-answer-based troubleshooting guides and FAQs to navigate the complexities of pyran-2-one chemistry.

Troubleshooting Guide: Diagnosis and Resolution of Common Side Reactions

This section addresses specific experimental failures and provides a logical framework for their resolution.

Issue 1: Low Yield with a Complex Mixture of Polar Byproducts

Question: My reaction to form a 4-substituted 2H-pyran-2-one is resulting in a low yield of the desired product. TLC and LC-MS analysis show a smear of more polar byproducts that are difficult to characterize and separate. What is the likely cause and how can I fix it?

Answer: This is a classic symptom of nucleophilic ring-opening . The 2H-pyran-2-one ring, despite its aromatic character, possesses three highly electrophilic centers at positions C-2, C-4, and C-6.[3] The presence of nucleophiles in your reaction mixture—such as water, amines, alcohols (if used as a solvent), or even certain basic catalysts—can attack these sites, leading to the irreversible opening of the lactone ring. The resulting acyclic compounds are often unstable and can undergo further reactions, leading to the complex mixture you observe.

Mechanistic Insight: The carbonyl at C-2 activates the entire conjugated system, making C-4 and C-6 susceptible to Michael-type additions, while the carbonyl carbon itself (C-2) is a prime target for direct nucleophilic acyl substitution. These attacks lead to linear intermediates that rarely re-cyclize to the pyranone.[3][4]

Troubleshooting & Optimization Protocol:

  • Reagent and Solvent Purity:

    • Action: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and store them over molecular sieves. If using amine bases (e.g., triethylamine), consider using a proton sponge (a non-nucleophilic base) or freshly distilled base.

    • Causality: Trace amounts of water or other nucleophilic impurities are a primary cause of hydrolysis and other ring-opening reactions.

  • Reaction Temperature Control:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Set up a temperature screen, running small-scale reactions at intervals from 0 °C to room temperature.

    • Causality: Higher temperatures can accelerate the rate of undesired nucleophilic attack and subsequent decomposition pathways.[5]

  • Choice of Base/Catalyst:

    • Action: If a base is required, switch to a non-nucleophilic, sterically hindered base. Examples include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene).

    • Causality: These bases can deprotonate your substrate to initiate the desired reaction without acting as competing nucleophiles that attack the pyranone ring.

Workflow for Diagnosing Nucleophilic Attack

Caption: Diagnostic workflow for troubleshooting low yields due to ring-opening.

Issue 2: Formation of a Furanone Isomer Instead of the Desired 2-Pyrone

Question: My synthesis involves the cyclization of an acyclic precursor, but I am isolating a 5-membered furanone ring instead of the desired 6-membered 2H-pyran-2-one. How can I control the regioselectivity of this cyclization?

Answer: This is a common challenge in syntheses that rely on the intramolecular cyclization of a carboxylic acid or ester onto an alkyne. The outcome is determined by the competition between a 6-endo-dig cyclization (yielding the desired 2-pyrone) and a 5-exo-dig cyclization (yielding the furanone side product).[1] The regioselectivity is highly sensitive to the catalytic system, ligands, and additives used.

Mechanistic Insight: According to Baldwin's rules, 5-exo-dig cyclizations are generally favored kinetically. However, the thermodynamic stability of the resulting product and the nature of the metal catalyst's coordination can override this preference. For palladium-catalyzed reactions, the choice of ligand is paramount in directing the outcome.[1]

Troubleshooting & Optimization Protocol:

  • Catalyst and Ligand Selection:

    • Action: If using a palladium catalyst with phosphine ligands (e.g., dppp), switch to a system employing N-heterocyclic carbene (NHC) ligands.[1][6]

    • Causality: NHC ligands are known to favor the 6-endo-dig pathway, promoting the formation of the six-membered pyrone ring. Phosphine ligands, in contrast, can favor the 5-exo-dig route.[6]

  • Use of Lewis Acid Additives:

    • Action: Introduce a Lewis acid additive to the reaction. Boron trifluoride etherate (BF₃·Et₂O) has been shown to be particularly effective in promoting 6-endo-dig selectivity in Pd-NHC catalyzed reactions.[1][6]

    • Causality: The Lewis acid can coordinate to the carbonyl oxygen, altering the electronic properties and steric environment of the transition state, thereby favoring the formation of the pyranone.

  • Solvent Effects:

    • Action: Screen different solvents. Aprotic polar solvents like DMF or DMSO might stabilize intermediates differently than nonpolar solvents like toluene or dioxane.

    • Causality: The solvent can influence the conformation of the acyclic precursor and the stability of the transition states for the competing cyclization pathways.

Competing Cyclization Pathways

G A Acyclic Precursor (alkynoic acid) B 6-endo-dig Cyclization (Favored by Pd-NHC, Lewis Acid) A->B Pathway A C 5-exo-dig Cyclization (Favored by Pd-Phosphine) A->C Pathway B D Desired Product: 4-Substituted 2H-Pyran-2-one B->D E Side Product: Furanone Isomer C->E

Sources

Technical Support Center: Purification of 4-Bromo-2H-pyran-2-one Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-2H-pyran-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this specific class of heterocyclic compounds. The inherent reactivity and polarity of the 2-pyrone scaffold, combined with the presence of a bromine substituent, present unique purification challenges. This document provides in-depth, experience-driven answers to common and advanced troubleshooting questions.

Section 1: Method Development & Initial Setup (FAQs)

This section addresses the foundational questions that are critical for establishing a successful purification strategy. Proper initial setup is paramount to avoiding common pitfalls such as product degradation and poor separation.

Q1: I have a crude this compound derivative. What is the absolute first step before I even think about packing a column?

A1: The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid, low-cost technique that serves as a small-scale pilot for your column chromatography. It allows you to visualize the complexity of your crude mixture and, most importantly, to determine the optimal solvent system (mobile phase) for separation.

  • Causality: The separation on a TLC plate is governed by the same principles as column chromatography—partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase.[3] Therefore, the behavior of your compound on TLC is an excellent predictor of its behavior on a column.[1] A well-chosen solvent system on TLC will translate to an effective separation on the column, saving significant time and resources.[1]

Q2: How do I select the optimal solvent system using TLC?

A2: The goal is to find a solvent or solvent mixture that provides a good retention factor (Rf) for your target compound and maximizes the separation (ΔRf) from its nearest impurities.

  • Target Rf: Aim for an Rf value between 0.25 and 0.35 for your desired this compound derivative.[4]

    • Expertise: An Rf in this range ensures that the compound will move through the column at a reasonable rate—not so fast that it co-elutes with non-polar impurities (high Rf), and not so slow that the band broadens significantly, leading to poor resolution and long elution times (low Rf).[4] The relationship between Rf and column elution is roughly described by the equation CV = 1/Rf, where CV is the number of column volumes required for elution.[1]

  • Achieving Separation (ΔRf): The difference in Rf values between your product and any impurities should be at least 0.1 for a good separation to be achievable on a flash column.[5]

  • Solvent Choice: Start with a standard two-component system, typically a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[6][7] Adjust the ratio to achieve the target Rf. For more polar pyranone derivatives, a system like dichloromethane/methanol might be necessary.[6][7]

Experimental Protocol 1: Developing a Solvent System using TLC
  • Prepare Samples: Dissolve a small amount of your crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of your starting materials and any known byproducts for comparison.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate. Keep the spots small and concentrated.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate Rf: Measure the distance traveled by the compound and the distance traveled by the solvent front. Calculate Rf = (distance of compound) / (distance of solvent front).

  • Optimize: Adjust the solvent ratio to achieve the target Rf of 0.25-0.35 and maximize the ΔRf between your product and impurities. If separation is poor, try changing one of the solvent components (e.g., switch from ethyl acetate to acetone) to alter the selectivity.[4]

Q3: Is standard silica gel always the best stationary phase for these compounds? I'm concerned about stability.

A3: No, standard silica gel is not always the best choice. This is a critical consideration. The 2H-pyran-2-one core is a lactone (a cyclic ester), which can be susceptible to hydrolysis or other reactions on acidic surfaces.

  • The Problem with Silica: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[8] This acidity can be sufficient to catalyze the degradation of acid-sensitive compounds, including some lactones.[8][9][10] One reported study noted that a δ-lactone was converted into a 2-pyrone during silica gel TLC purification, indicating on-support reactivity.[11]

  • Solutions:

    • Stability Test: Before committing to a large-scale column, spot your purified compound on a silica TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is degrading on silica.[10][12]

    • Deactivated Silica: You can neutralize the acidic sites by preparing a slurry of the silica in your mobile phase containing 1-2% triethylamine (TEA) or another amine base.[9][13][14] This is highly effective for acid-sensitive compounds.[8]

    • Alternative Stationary Phases: Consider using neutral alumina or, for very polar derivatives, reverse-phase (C18) silica.[8][12]

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems that frequently arise during the chromatographic purification of this compound derivatives.

Q4: My compound's spot is streaking or "tailing" on the TLC plate and the band is broad on the column. What's going on?

A4: Tailing is a common issue, often caused by interactions between the compound and highly active sites on the stationary phase, or by issues with the mobile phase or sample loading.

  • Causality & Solutions:

    • Acidic Interaction: The lone pairs on the oxygen atoms of the pyranone ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.

      • Solution: Add a small amount (0.1-1%) of a modifier to the mobile phase. For potentially acidic compounds or to mask silica activity, adding acetic acid can help. For basic impurities or to neutralize the silica, adding triethylamine is effective.[12]

    • Column Overloading: Loading too much sample for a given column size is a frequent cause of tailing and poor separation.[12]

      • Solution: A general rule of thumb is to load 1-5% of crude material by mass relative to the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[12]

    • Poor Solubility: If your compound is not fully soluble in the mobile phase, it will streak from the point of origin.

      • Solution: Ensure your compound is fully dissolved before loading. If solubility in the eluent is low, consider "dry loading".[15] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[9][15]

Q5: I'm getting very poor separation between my product and a closely-eluting impurity (ΔRf < 0.1). How can I improve the resolution?

A5: Improving the resolution of closely-eluting compounds requires optimizing several parameters.

  • Strategies for Better Resolution:

    • Optimize the Mobile Phase: Fine-tune the solvent ratio. Sometimes a very small change in polarity can have a large effect.

    • Change Solvent Selectivity: If optimizing the ratio doesn't work, change the solvent system entirely. For example, if you are using Hexanes/Ethyl Acetate, try a system with a different chemical nature, like Dichloromethane/Acetone or Toluene/Ethyl Acetate. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.[4]

    • Use a Gradient Elution: Start with a lower polarity mobile phase to allow the compounds to separate initially, and then gradually increase the polarity to elute your target compound and then the more polar impurities. This is particularly effective for separating mixtures with a wide range of polarities.[9][12]

    • Reduce Particle Size: Using silica gel with a smaller particle size (e.g., 40-63 µm for flash chromatography) provides more surface area and leads to better resolution.[16]

    • Column Dimensions: Use a longer, narrower column. This increases the path length and the number of theoretical plates, improving separation, though it will increase the run time.

Table 1: Troubleshooting Matrix for this compound Purification
Observation Probable Cause(s) Recommended Action(s)
Compound Degradation Acid-sensitivity of the lactone on silica gel.[10]Perform a silica stability test. Use deactivated silica (pre-treated with triethylamine) or switch to neutral alumina.[8][9]
Poor Separation (Low ΔRf) Inappropriate solvent system; Column overloading.Change solvent selectivity (e.g., Hex/EtOAc to DCM/Acetone).[4] Reduce sample load.[12] Use a longer column.
Band Tailing/Streaking Acidic compound-silica interaction; Sample overload; Poor solubility.Add 0.5% acetic acid or triethylamine to the eluent.[12] Reduce sample load. Use dry-loading technique for poorly soluble samples.[9][15]
Compound Won't Elute Mobile phase is not polar enough; Irreversible adsorption.[12]Switch to a more polar solvent system (e.g., increase methanol percentage in DCM/MeOH).[6][7] Consider reverse-phase chromatography.
Cracked/Dry Column Bed Improper packing; High pressure with viscous solvents like DCM.[9]Pack the column carefully as a slurry to avoid air bubbles. Avoid excessively high flow rates.

Q6: My recovery is very low. Where did my compound go?

A6: Low recovery can be frustrating and is typically due to either irreversible adsorption/decomposition on the column or physical loss of the sample.

  • Potential Causes & Solutions:

    • Irreversible Adsorption/Decomposition: As discussed, the compound may be degrading on the acidic silica.[10][12] Highly polar compounds can also sometimes bind irreversibly to the stationary phase.

      • Solution: A stability test is crucial.[12] Using a deactivated stationary phase is the primary solution.[9] If the compound is very polar, sometimes flushing the column with a very strong solvent (like 10-20% methanol in dichloromethane) at the end can recover stuck material.

    • Co-elution: Your compound may have eluted with another component, and the mixed fractions were discarded.

      • Solution: Carefully analyze all fractions by TLC, especially those at the leading and trailing edges of the main product peak. Do not discard fractions until you are certain they do not contain your product.

    • Fractions are too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by your initial TLC analysis.[10]

      • Solution: Try concentrating a few fractions in the range where you expected your compound to elute and re-run the TLC.[10]

Section 3: Key Workflows & Visual Guides

To provide a clearer picture of the entire process, the following diagrams illustrate the standard workflow for method development and a decision-making tree for troubleshooting poor separation.

Diagram 1: Method Development Workflow

G cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: Optimization cluster_2 Phase 3: Execution & Analysis A Crude Product Mixture B Perform TLC Analysis (Multiple Solvent Systems) A->B D Is Rf between 0.25-0.35? Is ΔRf > 0.1? B->D C Assess Stability on Silica Plate (Spot & Wait) E Is Compound Stable? C->E D->B F Select Optimal Solvent System D->F Yes G Select Stationary Phase (Silica, Deactivated Silica, or Alumina) E->G Yes E->G No H Prepare and Pack Column F->H G->H I Load Sample (Wet or Dry Loading) H->I J Run Column & Collect Fractions I->J K Analyze Fractions by TLC J->K L Combine Pure Fractions & Evaporate Solvent K->L M Pure this compound Derivative L->M

Caption: Workflow from crude material to purified product.

Diagram 2: Troubleshooting Poor Separation

G action_node action_node start Poor Separation Observed check_tlc Re-evaluate TLC. Is ΔRf > 0.1? start->check_tlc change_solvent Isocratic system not working? check_tlc->change_solvent No overload Is sample load >2% of silica mass? check_tlc->overload Yes action_node_3 Try a different solvent pair to alter selectivity (e.g., Hex/EtOAc -> Tol/Acetone). Consider gradient elution. change_solvent->action_node_3 Yes action_node_4 Fine-tune solvent ratio. Use a longer, narrower column for more theoretical plates. change_solvent->action_node_4 No action_node_1 Reduce sample load. Use a larger column. overload->action_node_1 Yes action_node_2 Issue is likely solvent system or technique. overload->action_node_2 No

Caption: Decision tree for resolving poor separation.

References

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Online]. Available: [Link]

  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. [Online]. Available: [Link]

  • Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Online]. Available: [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Online]. Available: [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978, 43 (14), 2923–2925. DOI: 10.1021/jo00408a041.
  • Wikipedia. W. Clark Still. [Online]. Available: [Link]

  • University of York, Department of Chemistry. Flash Column Chromatography. [Online]. Available: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Online]. Available: [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. [Online]. Available: [Link]

  • Wille, U. A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory. J. Chem. Educ.2013, 90 (3), 387-389.
  • Still, W. C.; Kahn, M.; Mitra, A. A Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978, 43 (14), 2923-2925.
  • University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Online]. Available: [Link]

  • Chemistry For Everyone. How To Neutralize Silica Gel?. YouTube. [Online]. Available: [Link]

  • Chemistry For Everyone. What Is The Relationship Between Column Chromatography And TLC?. YouTube. [Online]. Available: [Link]

  • Brainly. How does the relative order of elution compare between TLC and column chromatography?. [Online]. Available: [Link]

  • LibreTexts Chemistry. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Online]. Available: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Online]. Available: [Link]

  • Reddit. Deactivating Silica Gel with Triethylamine. r/chemhelp. [Online]. Available: [Link]

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Online]. Available: [Link]

  • Biotage. How does solvent choice impact flash column chromatography performance?. [Online]. Available: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online]. Available: [Link]

  • LinkedIn. TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques. [Online]. Available: [Link]

  • Reddit. troubleshooting column chromatography. r/chemistry. [Online]. Available: [Link]

  • Columbia University. Column chromatography. [Online]. Available: [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Online]. Available: [Link]

  • University of Groningen. Molecular machines. [Online]. Available: [Link]

  • Hou, G. et al. Recent Advances in the Synthesis of 2-Pyrones. Molecules2015, 20 (4), 5898-5930.
  • Bakhtin, M. A. et al. 2-(2-(Dimethylamino)vinyl)
  • SIELC Technologies. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. [Online]. Available: [Link]

  • Reiser, O. et al. Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives.
  • Gabbutt, C. D. et al. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. J. Chem. Research (S)1997, 2506-2525.
  • ResearchGate. Nucleophilic ring opening of 2‐pyrone (1). [Online]. Available: [Link]

  • ResearchGate. Preparation of 2-pyrone derivatives using rearrangement cyclization in.... [Online]. Available: [Link]

Sources

Technical Support Center: Preventing Debromination in Palladium-Catalyzed Reactions of Bromopyrones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyrone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of compounds. The inherent reactivity of bromopyrones can often lead to undesired side reactions, with hydrodebromination being a primary concern. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Addressing Debromination Head-On

This section is structured to address specific experimental issues you might be facing. Each problem is followed by a discussion of potential causes and actionable solutions based on established mechanistic principles.

Problem 1: Low to No Yield of the Desired Coupled Product with Significant Formation of the Debrominated Pyrone

You've set up your Suzuki, Stille, or Heck coupling reaction with a bromopyrone, but the primary product you're isolating is the corresponding pyrone where the bromine atom has been replaced by a hydrogen.

Potential Cause A: Suboptimal Ligand Choice

The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst.[1] Bulky and electron-rich ligands can sometimes favor the pathways leading to debromination.[1][2]

Solutions:

  • Decrease Ligand Bulk: Extremely bulky ligands can create a steric environment around the palladium center that disfavors the reductive elimination of the desired product, potentially allowing more time for competing debromination pathways to occur.[2][3] Consider switching to a ligand with a smaller cone angle.

  • Tune Ligand Electronics: Highly electron-donating ligands increase the electron density on the palladium, which can facilitate the oxidative addition step but may also promote the formation of palladium-hydride species responsible for debromination.[3][4] Experiment with less electron-rich phosphine ligands.

  • Consider Bidentate Ligands: Chelating phosphine ligands can offer greater stability to the catalytic intermediates and may suppress side reactions by preventing the formation of coordinatively unsaturated species that can lead to debromination.

Potential Cause B: Inappropriate Base Selection or Strength

The base plays a crucial role in many cross-coupling reactions, but it can also be a source of hydride ions or promote the formation of palladium-hydride species that lead to debromination.[1][5]

Solutions:

  • Weaker Bases: If you are using a strong base like an alkoxide (e.g., NaOtBu), consider switching to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or even KF.[6] These bases are often sufficient to facilitate the desired coupling without promoting significant debromination.

  • Anhydrous Conditions: Ensure your base and all other reagents are scrupulously dry. The presence of water can contribute to the formation of palladium-hydride species.[7]

Potential Cause C: High Reaction Temperature

Elevated temperatures can increase the rate of undesired side reactions, including debromination, sometimes more than the desired coupling reaction.[1][8]

Solutions:

  • Temperature Screening: Perform a systematic screen of reaction temperatures. Often, lowering the temperature can significantly improve the ratio of the coupled product to the debrominated byproduct.[8] For instance, starting at a lower temperature (e.g., 80°C) can be beneficial.[8]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, potentially minimizing the time for side reactions to occur compared to conventional heating.[9]

Potential Cause D: Solvent Effects

The solvent can influence the stability of catalytic intermediates and the solubility of reagents, both of which can impact the extent of debromination.[10][11][12] Polar aprotic solvents like DMF and dioxane have been noted to sometimes promote dehalogenation more than non-polar solvents like toluene.[1][13]

Solutions:

  • Solvent Screening: Test a range of solvents with varying polarities. Toluene is often a good starting point for minimizing debromination.

  • Degassing: Thoroughly degas your solvent before use to remove dissolved oxygen. Oxygen can lead to catalyst deactivation and promote side reactions.[6]

Problem 2: Inconsistent Results and Poor Reproducibility

You've had a successful reaction once, but subsequent attempts under what you believe are identical conditions are failing, with debromination being a major issue.

Potential Cause: Trace Impurities

Palladium-catalyzed reactions are notoriously sensitive to trace impurities, which can act as poisons to the catalyst or as sources of hydrogen for debromination.

Solutions:

  • Reagent Purity: Ensure the purity of all your starting materials, including the bromopyrone, the coupling partner, and the reagents. Impurities in the solvent can also poison the catalyst.[10]

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[6][8] This prevents oxygen from interfering with the catalytic cycle.

  • Fresh Catalyst: Use a fresh, active palladium precatalyst. Catalyst decomposition can lead to inconsistent results.

Frequently Asked Questions (FAQs)

Here are some answers to common questions regarding palladium-catalyzed reactions of bromopyrones.

Q1: What is the mechanism of palladium-catalyzed debromination?

A1: Debromination, or hydrodebromination, is a side reaction where the bromine atom on the pyrone is replaced by a hydrogen atom.[1] This typically occurs through the formation of a palladium-hydride (Pd-H) species. This Pd-H species can then undergo reductive elimination with the bromopyrone to yield the debrominated product and regenerate the palladium catalyst, which can then re-enter the undesired catalytic cycle. Sources of the hydride can include the base, solvent, or trace water in the reaction mixture.[1][7]

Q2: How does the choice of palladium precatalyst affect debromination?

A2: The palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[14][15] Highly active catalyst systems can sometimes be less selective and may promote debromination.[1] If you are observing significant debromination, you might consider a precatalyst that generates the active Pd(0) species more slowly or is more stable.

Q3: Are there any specific considerations for Stille vs. Suzuki coupling of bromopyrones?

A3: While both are powerful cross-coupling methods, they have different nuances. In Suzuki coupling, the choice of base is critical and can be a major contributor to debromination.[16][17] In Stille coupling, which is often performed under base-free conditions, debromination can still occur, but the sources of hydride may be different (e.g., from the organostannane reagent or solvent).[18][19][20] For Stille reactions, ensuring anhydrous and oxygen-free conditions is paramount to suppress side reactions like proto-destannylation and dehalogenation.[8]

Q4: Can additives be used to suppress debromination?

A4: Yes, in some cases, additives can be beneficial. For instance, the addition of salts like LiCl in Stille couplings can sometimes improve reaction rates and selectivity.[20] For other coupling reactions, additives that can scavenge hydride sources or stabilize the active catalyst might be explored, but this is highly system-dependent and requires empirical testing.

Visualizing the Catalytic Cycles

To better understand the competing reaction pathways, the following diagrams illustrate the desired cross-coupling cycle versus the undesired debromination cycle.

Cross-Coupling vs Debromination cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Debromination Cycle Pd0 Pd(0)L_n PdII_desired Ar-Pd(II)-Br Pd0->PdII_desired Ar-Br OA_desired Oxidative Addition (Ar-Br) PdII_coupled Ar-Pd(II)-R PdII_desired->PdII_coupled R-M TM Transmetalation (R-M) PdII_coupled->Pd0 Product Ar-R PdII_coupled->Product RE_desired Reductive Elimination Pd0_debro Pd(0)L_n PdII_debro Ar-Pd(II)-Br Pd0_debro->PdII_debro Ar-Br OA_debro Oxidative Addition (Ar-Br) PdH H-Pd(II)-Br PdII_debro->PdH Hydride Transfer Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH Forms PdH->Pd0_debro Debrominated Ar-H PdH->Debrominated RE_debro Reductive Elimination

Caption: Competing catalytic cycles in palladium-catalyzed reactions of bromopyrones.

Experimental Protocol: A Starting Point for Optimization

This general protocol for a Suzuki-Miyaura coupling can be adapted for other cross-coupling reactions and serves as a good starting point for your optimization studies.

Materials:

  • Bromopyrone (1.0 eq)

  • Boronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyrone, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6][8]

  • Add the palladium precatalyst under a positive flow of the inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., start at 80-90°C).[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Summary of Key Parameters for Optimization

ParameterRecommendation to Minimize DebrominationRationale
Ligand Less bulky, less electron-donating, or bidentate ligandsModulates catalyst reactivity and stability to disfavor debromination pathways.[1][2][3]
Base Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the likelihood of the base acting as a hydride source.[6]
Temperature Lower temperatures (e.g., 80-100°C)Decreases the rate of the undesired debromination side reaction relative to the desired coupling.[8]
Solvent Non-polar aprotic solvents (e.g., Toluene)Can disfavor the formation and stability of intermediates leading to debromination.[1]
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxygen-induced catalyst deactivation and side reactions.[6]

References

  • Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH.
  • Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4 - Benchchem.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - NIH.
  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications.
  • Phosphine‐incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH.
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing).
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV.
  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • Role of base in palladium-catalyzed arylation of carbanions - ResearchGate.
  • Stille Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki reaction - Wikipedia.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
  • Heck Reaction - Chemistry LibreTexts.
  • Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay | ACS Catalysis - ACS Publications.
  • C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase - mediaTUM.
  • C. The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications.
  • Ligand design for cross-couplings: phosphines - YouTube.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - Organic Chemistry Portal.
  • A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed.
  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube.
  • Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. The inherent challenge of poor solubility for this substrate can often lead to low yields, stalled reactions, and reproducibility issues. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these experimental hurdles, grounded in mechanistic principles and field-proven strategies.

Introduction: The Solubility Challenge

This compound is a valuable synthetic intermediate due to the reactivity of its C-Br bond, which is activated by the electron-deficient pyrone ring system.[1] This activation makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. However, its crystalline nature and polarity often result in poor solubility in common nonpolar and moderately polar aprotic solvents (e.g., toluene, THF) typically used in these reactions.

Inadequate solubility is not merely an inconvenience; it is a critical reaction parameter that can profoundly impact catalytic efficiency. When the substrate is not fully dissolved, the reaction effectively runs under heterogeneous conditions, leading to:

  • Reduced Reaction Rates: The concentration of the substrate in the solution phase is low, slowing down key steps like oxidative addition to the palladium catalyst.

  • Catalyst Deactivation: Undissolved substrate can physically coat the catalyst, hindering its activity.

  • Formation of Side Products: Poor solubility can lead to localized high concentrations of reagents once they do dissolve, promoting side reactions such as debromination or hydrolysis.[2][3]

This guide provides a systematic approach to overcoming these solubility barriers to achieve efficient, high-yielding, and reproducible cross-coupling outcomes.

Troubleshooting Guide: From Poor Solubility to Successful Coupling

This section is structured in a question-and-answer format to address specific problems you may encounter during your experiments.

Question 1: My this compound is not dissolving in my initial solvent choice (e.g., Toluene, THF, Dioxane). What are my next steps?

Answer: This is the most common initial challenge. When your substrate fails to dissolve, a systematic solvent screening is the most logical first step. The goal is to find a solvent or solvent system that can solubilize not only the pyranone substrate but also the coupling partner and the base to ensure a homogeneous reaction environment.[4][5][6]

Strategy 1: Switch to More Polar Aprotic Solvents Your primary candidates should be more polar aprotic solvents known for their excellent solvating power for a wide range of organic and inorganic compounds.

SolventAbbreviationDielectric Constant (ε)Key Considerations
N,N-DimethylformamideDMF37Excellent solvating power. High boiling point (153 °C). Can be coordinating to the Pd center.[7][8][9]
N,N-DimethylacetamideDMAc38Similar to DMF, but with a higher boiling point (165 °C).
N-Methyl-2-pyrrolidoneNMP32High thermal stability and solvating power. Very high boiling point (202 °C).
Dimethyl SulfoxideDMSO47Highly polar, can accelerate oxidative addition but may also coordinate strongly to the catalyst.[10]
AcetonitrileMeCN36Lower boiling point (82 °C). Its coordinating nature can influence catalyst selectivity and reactivity.[7][8][10]

Strategy 2: Employ a Co-Solvent System Many cross-coupling reactions, particularly Suzuki-Miyaura couplings, benefit from a biphasic or mixed-solvent system. The addition of a polar, often protic, co-solvent like water can be crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is essential for the transmetalation step.[5][6]

  • Recommended Mixtures:

    • Dioxane / H₂O

    • Toluene / H₂O

    • THF / H₂O

    • DMF / H₂O

Causality: In a Suzuki reaction, the base activates the boronic acid to form a more nucleophilic borate species. If the base is insoluble, this activation cannot occur efficiently, stalling the catalytic cycle. A co-solvent system ensures all components can interact in the solution phase.

Question 2: The substrate dissolves, but the reaction is sluggish or gives low conversion. How can the solvent still be the problem?

Answer: Solvent choice extends far beyond simple dissolution. The solvent profoundly influences the energetics and kinetics of the entire catalytic cycle.[11] If your reaction is slow, the solvent may be suboptimal for the rate-determining step, which is often the oxidative addition of the aryl bromide to the Pd(0) center.[4][12]

Mechanistic Insight: The Role of Solvent in Oxidative Addition The oxidative addition step involves a charge transfer from the electron-rich Pd(0) catalyst to the electron-deficient aryl halide. This creates a transition state with significant charge separation.

  • Polarity Effects: More polar solvents can stabilize this charged transition state, lowering the activation energy barrier and accelerating the rate of oxidative addition.[4][12] Computational studies have shown that activation barriers can vary significantly based on the solvent's dielectric constant.[12]

  • Coordinating Solvents: Solvents like DMF, MeCN, or amines can act as ligands, coordinating to the palladium center.[7][8] This can be beneficial by stabilizing the catalyst, but it can also be detrimental if the solvent competes with the substrate or the primary ligand for coordination sites, thereby inhibiting the reaction.[4]

Below is a diagram illustrating the key stages of the Suzuki-Miyaura catalytic cycle and highlighting where solvent interactions are critical.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Br) pd0->ox_add this compound Rate-determining step Influenced by solvent polarity pd_ii_complex Ar-Pd(II)L₂-Br ox_add->pd_ii_complex transmetal Transmetalation (with R-B(OR)₃⁻) pd_ii_complex->transmetal pd_ii_ar_r Ar-Pd(II)L₂-R transmetal->pd_ii_ar_r red_elim Reductive Elimination pd_ii_ar_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product boronic_acid R-B(OH)₂ borate [R-B(OH)₃]⁻ boronic_acid->borate base Base (e.g., K₂CO₃) + H₂O base->borate Requires soluble base Aided by co-solvents borate->transmetal

Figure 1. Suzuki-Miyaura catalytic cycle highlighting critical solvent-influenced steps.
Question 3: I'm observing significant debromination of my starting material. What causes this and how can I prevent it?

Answer: Debromination is a common side reaction in cross-coupling, especially with electron-deficient or heterocyclic halides.[2][3] It is often exacerbated by poor solubility.

Probable Causes:

  • Protodeboronation of the Coupling Partner: If using a boronic acid (in Suzuki coupling), it can react with trace water or other protic sources to cleave the C-B bond, generating an arene. The subsequent steps can lead to a reductive process that results in debromination of your pyranone.

  • Hydrodehalogenation via β-Hydride Elimination: If there are sources of hydride in the reaction (e.g., from certain solvents like alcohols or from the decomposition of reagents), a competing pathway can lead to the replacement of the bromine with hydrogen.[6]

  • Slow Coupling Kinetics: If the desired cross-coupling is slow due to poor solubility, these competing side reactions have more time to occur.

Solutions:

  • Improve Homogeneity: The primary solution is to ensure all reactants are fully dissolved. Revisit the solvent screening strategies in Q1. A homogeneous reaction mixture ensures the productive cross-coupling pathway is favored over side reactions.

  • Use Boronic Esters: In Suzuki couplings, consider using a boronic acid pinacol ester (Bpin) instead of the corresponding boronic acid. Pinacol esters are generally more stable and less prone to protodeboronation.

  • Optimize the Base: Use a thoroughly dried, high-purity base. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ can be more effective and lead to fewer side products than strong bases.[5]

  • Ensure Anhydrous Conditions (if applicable): For reactions that do not use water as a co-solvent (like Stille or some Sonogashira couplings), ensure your solvent and reagents are scrupulously dry.

Frequently Asked Questions (FAQs)

Q: What are the best "go-to" solvent systems for different cross-coupling reactions with this compound?

A: While optimization is always required, the following table provides empirically validated starting points for common cross-coupling reactions.

Reaction TypeRecommended Starting SolventsTypical BaseKey Considerations
Suzuki-Miyaura Dioxane/H₂O (4:1), DMF, Toluene/EtOH/H₂OK₂CO₃, K₃PO₄, Cs₂CO₃The presence of water is often crucial for dissolving the base.[5][6][13]
Sonogashira DMF, MeCN/Et₃N, THFEt₃N, i-Pr₂NHRequires an amine base, which can often act as part of the solvent system. Copper co-catalyst is typical.[1][14][15]
Heck DMF, DMAc, NMPEt₃N, K₂CO₃Higher temperatures are often required. Polar aprotic solvents are generally preferred.[16][17]
Stille DMF, Dioxane, Toluene(Base not required)Often performed under base-free conditions. Anhydrous conditions are critical.[9][18]

Q: How does reaction temperature affect solubility and performance?

A: Temperature is a double-edged sword.

  • Benefits of Higher Temperature: Increasing the temperature will almost always improve the solubility of this compound. It also increases the rate of all elementary steps in the catalytic cycle, including the often-slow oxidative addition.[6] Many Heck reactions, for example, are run at 80-110 °C.[6]

  • Risks of Higher Temperature: Excessive heat can lead to the decomposition of the palladium catalyst (observed as the formation of palladium black), degradation of phosphine ligands, or decomposition of the thermally sensitive pyranone substrate itself. Always start with a moderate temperature (e.g., 60-80 °C) and increase it incrementally while monitoring the reaction for signs of degradation.

Q: I am still struggling with solubility. Are there any additives that can help?

A: Yes, certain additives can improve reaction homogeneity and efficiency.

  • Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., Toluene/H₂O), a PTC like tetrabutylammonium bromide (TBAB) can help shuttle the anionic borate species from the aqueous phase to the organic phase where the catalyst resides, accelerating transmetalation.[19][20]

  • Salt Additives: In Stille couplings, the addition of lithium chloride (LiCl) is known to accelerate the reaction, likely by preventing catalyst aggregation and facilitating the transmetalation step.[18] For Suzuki couplings, fluoride sources like CsF or KF can sometimes be beneficial.

The workflow below provides a logical decision-making process for troubleshooting these issues.

Troubleshooting_Workflow decision decision start Start: Cross-Coupling of This compound decision_solubility Is substrate fully soluble? start->decision_solubility Initial Reaction Setup outcome outcome decision_conversion Is conversion >90% with minimal side products? decision_solubility->decision_conversion Yes solvent_screen 1. Switch to Polar Aprotic (DMF, DMAc, NMP) 2. Add Co-Solvent (e.g., Dioxane/H₂O) decision_solubility->solvent_screen No outcome_success Successful Coupling decision_conversion->outcome_success Yes troubleshoot_kinetics Address Kinetics/Side Reactions: - Optimize Base (e.g., K₃PO₄) - Use Boronic Ester (Bpin) - Add PTC (e.g., TBAB) - Check Reagent Purity decision_conversion->troubleshoot_kinetics No (Sluggish reaction or side products) decision_solubility_2 Is substrate soluble now? solvent_screen->decision_solubility_2 Re-evaluate decision_solubility_2->decision_conversion Yes increase_temp Incrementally Increase Temperature (60 → 100 °C) Monitor for decomposition decision_solubility_2->increase_temp No increase_temp->outcome_success Success troubleshoot_kinetics->outcome_success

Sources

Technical Support Center: Monitoring 4-Bromo-2H-pyran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 4-Bromo-2H-pyran-2-one. Reaction monitoring is a critical phase where meticulous technique can significantly impact yield, purity, and project timelines. Here, we address common challenges encountered during Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) analysis of this specific reaction, providing field-tested solutions and protocols to ensure reliable and reproducible results.

Section 1: Troubleshooting Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, indispensable tool for qualitatively assessing reaction progress.[1][2] The conversion of a polar starting material, such as mucobromic acid, to the less polar this compound is readily visualized. However, several issues can arise that may obscure results.

Frequently Asked Questions (FAQs) - TLC

Q1: My spots are streaking badly. How can I get well-defined spots?

A1: Streaking is a common issue that can arise from several factors.[3]

  • Overloading: You may be applying too much sample to the plate.[3][4] Prepare a more dilute solution of your reaction mixture before spotting. Tightly focused, small spots yield the best separation.[1]

  • Inappropriate Solvent System: If the compound is highly soluble in the mobile phase, it can streak. Conversely, if it is too polar for the solvent system, it may remain at the baseline and streak. Try adjusting the polarity. For this reaction, a good starting point is a 30:70 mixture of ethyl acetate (EtOAc) and hexanes. You can increase or decrease the polarity by varying this ratio.[5]

  • Acidic/Basic Compounds: The lactone ring or residual acidic starting material can interact strongly with the silica gel (which is weakly acidic). Adding a small amount of acetic acid (~1%) to your mobile phase can often resolve streaking for acidic compounds.

Q2: I can't distinguish the product from the starting material; the Rf values are too close.

A2: Improving separation (ΔRf) is key.

  • Optimize the Mobile Phase: The most effective solution is to test different solvent systems.[6] Decreasing the polarity of the mobile phase (e.g., moving from 30% to 20% EtOAc in hexanes) will lower the Rf values of both spots but may increase their separation.

  • Use a Co-spot: Always run a three-lane TLC: one lane for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane containing both the starting material and the reaction mixture (SM+R).[6] If the product and starting material are resolved, the co-spot lane will show two distinct spots. If they are not, you will see a single, often elongated, spot.

  • Consider a Different Stationary Phase: While less common for routine monitoring, if silica gel fails, consider using alumina plates or reversed-phase (C18) plates, which separate compounds based on different interaction mechanisms.

Q3: I don't see any spots under the UV lamp. What went wrong?

A3: This can be alarming but is usually simple to fix.

  • Insufficient Concentration: The sample you spotted may be too dilute.[3][4] Try re-spotting multiple times in the same location, allowing the solvent to evaporate completely between applications.[3][4]

  • Lack of a UV Chromophore: While 2H-pyran-2-ones are typically UV-active, if for some reason you cannot visualize your spots, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for this purpose, as it reacts with the double bond in both the starting material and the product, appearing as yellow spots on a purple background.

  • Solvent Level: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples.[4] If the origin is submerged, your compounds will dissolve into the solvent reservoir instead of migrating up the plate.[4]

Workflow & Protocol: Reaction Monitoring by TLC

This protocol outlines the standard procedure for monitoring the conversion of mucobromic acid to this compound.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Prepare Eluent (e.g., 30% EtOAc/Hexanes) p2 Prepare Samples: 1. Starting Material (SM) 2. Reaction Mixture (Rxn) p1->p2 p3 Mark Origin Line on TLC Plate (Pencil) p2->p3 r1 Spot SM, Rxn, and Co-spot (SM+Rxn) on Origin p3->r1 r2 Place Plate in Saturated Chamber r1->r2 r3 Elute Until Solvent Front is ~1 cm from Top r2->r3 a1 Mark Solvent Front & Dry Plate r3->a1 a2 Visualize under UV Lamp (254 nm) a1->a2 a3 Circle Spots & Calculate Rf Values a2->a3 a4 Assess Reaction: - Diminished SM spot? - Intense Product spot? a3->a4

Caption: TLC analysis workflow for reaction monitoring.

Step-by-Step Protocol:

  • Preparation: Prepare a developing chamber with a filter paper wick and a shallow pool of your chosen mobile phase (e.g., 30:70 EtOAc/Hexanes). Cover and let it saturate for 5-10 minutes.

  • Sample Dilution: Dilute a small aliquot of your starting material (mucobromic acid) in a suitable solvent (like EtOAc). For the reaction sample, withdraw a drop of the reaction mixture with a glass capillary and dilute it in a separate vial of EtOAc.

  • Spotting: On a silica gel TLC plate, lightly draw an origin line with a pencil ~1.5 cm from the bottom. Using separate capillary spotters, apply small, concentrated spots for your starting material (SM), reaction mixture (Rxn), and a co-spot (apply SM, let dry, then apply Rxn on the same spot).

  • Development: Carefully place the TLC plate in the saturated chamber and cover it. Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.[1]

  • Visualization & Interpretation: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a 254 nm UV lamp. The starting material, being more polar, will have a lower Rf value than the this compound product. A successful reaction will show the SM spot diminishing over time and the product spot appearing and intensifying.

Section 2: Troubleshooting NMR Analysis

¹H NMR spectroscopy is the definitive method for quantifying reaction conversion by comparing the integration of signals unique to the reactant and product.

Frequently Asked Questions (FAQs) - NMR

Q1: How do I calculate the reaction conversion using my ¹H NMR spectrum?

A1: Conversion is determined by comparing the relative molar amounts of starting material and product.[7] This is achieved by integrating characteristic, non-overlapping peaks for each species.[8]

  • Identify Unique Peaks: Select a well-resolved proton signal for the starting material (e.g., the aldehydic or hydroxyl proton of mucobromic acid)[9] and one for the product (e.g., one of the vinyl protons of the pyranone).

  • Normalize Integrals: Divide each peak's integral value by the number of protons it represents. For example, if you integrate a -CH= peak for the product (1H) and its integral is 0.8, the normalized value is 0.8/1 = 0.8. If you integrate a peak for the starting material that represents 1H and its integral is 0.2, its normalized value is 0.2/1 = 0.2.

  • Calculate Conversion: Use the following formula: Conversion (%) = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Starting Material)] x 100 In our example: [0.8 / (0.8 + 0.2)] x 100 = 80% conversion.

This method provides a quantitative assessment of your reaction's progress.[8][10]

Q2: My NMR peaks are broad and poorly resolved. What's the cause?

A2: Poor resolution can frustrate quantification. Common causes include:[11]

  • Particulate Matter: The reaction mixture may contain suspended solids or catalysts. This is a very common cause of line broadening.[12] Filter your NMR sample through a small plug of glass wool or celite in a Pasteur pipette directly into the NMR tube.

  • Sample Concentration: A sample that is too concentrated can be viscous, leading to broader peaks.[11][12] Dilute the sample with more deuterated solvent.

  • Paramagnetic Impurities: If your reaction uses metal catalysts (e.g., copper salts), trace amounts of paramagnetic metals can cause significant peak broadening. The filtration step mentioned above can help mitigate this.

  • Poor Shimming: The instrument's magnetic field may not be perfectly homogeneous.[11] While often an instrument issue, a poorly prepared sample (e.g., wrong depth in the tube, solids) can make shimming very difficult.[12]

Q3: I see unexpected peaks, including a large singlet at ~2.05 ppm. What are they?

A3: Extraneous peaks are common in crude reaction monitoring.

  • Residual Solvents: Peaks from reaction or workup solvents are frequent. A singlet at ~2.05 ppm in CDCl₃ is characteristic of acetone, often from glassware that was not thoroughly dried.[11] Ethyl acetate (~2.04 ppm quartet, ~1.25 ppm triplet, ~4.12 ppm quartet) is also common.

  • Water: A broad peak, typically around 1.55 ppm in CDCl₃, is from water.[11]

  • Byproducts: Depending on the specific reaction conditions (e.g., from mucobromic acid), side reactions could lead to other brominated species or decomposition products. Consult literature for known side reactions of your specific synthetic route.

Data Reference Table

The following table provides expected chemical shifts for a common precursor and the final product. Actual shifts may vary slightly based on solvent and concentration.

CompoundStructureProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
Mucobromic Acid (Furanone tautomer)[9]~6.5-7.0 (1H, -CH), ~5.5-6.0 (1H, -OH)~165 (C=O), ~130 (C-Br), ~120 (C-Br), ~100 (CH-OH)
This compound ~7.6 (1H, d, H6), ~6.5 (1H, d, H5), ~6.4 (1H, s, H3)~160 (C2), ~150 (C6), ~140 (C4), ~115 (C5), ~110 (C3)

Note: NMR data is predictive and should be confirmed with literature sources for the specific synthetic route used.

NMR-Based Decision Workflow

NMR_Decision_Tree start Acquire ¹H NMR of Crude Reaction Aliquot check_peaks Are characteristic peaks for SM and Product visible? start->check_peaks no_product No Product Peaks: Reaction has not started or failed. Check conditions. check_peaks->no_product No no_sm No SM Peaks: Reaction appears complete. Proceed to workup. check_peaks->no_sm SM Absent both_peaks Both SM and Product Peaks Present check_peaks->both_peaks Yes calculate Integrate unique peaks and calculate % conversion. both_peaks->calculate decision Is conversion >95%? calculate->decision decision->no_sm Yes continue_rxn Continue reaction. Monitor again later. decision->continue_rxn No

Sources

workup procedure for isolating products from 4-Bromo-2H-pyran-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Product Isolation from 4-Bromo-2H-pyran-2-one Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with this compound and its derivatives. As a versatile scaffold in medicinal chemistry, the successful isolation and purification of its reaction products are critical for advancing research. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to navigate the common challenges encountered during experimental workups.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical nature of pyran-2-ones and the general principles of their workup.

Q1: What are the expected solubility properties of products derived from this compound?

A1: The 2H-pyran-2-one core is a lactone, which imparts significant polarity. Consequently, both the starting material and its derivatives typically exhibit moderate to high polarity. They are often soluble in polar organic solvents like ethyl acetate, dichloromethane (DCM), chloroform, and acetone. Solubility in less polar solvents like hexanes or diethyl ether can be limited, especially if the product contains additional polar functional groups. Crucially, many derivatives have some solubility in water, a critical factor to consider during aqueous workups, as product loss to the aqueous phase is a common issue.[1]

Q2: How stable are 2H-pyran-2-one derivatives to acidic or basic workup conditions?

A2: The 2H-pyran-2-one ring is generally stable under neutral and mildly acidic conditions.[2] However, the lactone functionality is susceptible to hydrolysis under strong basic conditions (e.g., concentrated NaOH or KOH), which can lead to ring-opening.[3] Therefore, while a wash with a mild base like saturated sodium bicarbonate (


) solution is generally safe for neutralizing residual acid, prolonged exposure or the use of stronger bases should be avoided unless the stability of your specific compound has been verified.[4] Always monitor your product's stability to the intended workup conditions on a small scale before processing the entire reaction mixture.[1]

Q3: What are the most common impurities or side-products to anticipate?

A3: Aside from unreacted starting material, common impurities can include:

  • Catalysts and Reagents: Depending on the reaction (e.g., Suzuki, Heck, Sonogashira couplings), residual palladium catalysts, phosphine ligands (and their oxides), or copper salts may be present.[5]

  • Hydrolysis/Ring-Opened Products: If the reaction or workup involved harsh basic conditions, you might find the corresponding ring-opened carboxylic acid.

  • Over-brominated or De-brominated Species: In reactions aiming to modify other parts of the molecule, side reactions at the bromine position can occur. Conversely, some reaction conditions might lead to the formation of debrominated pyranone.[6][7]

  • Solvent Adducts: High-boiling polar aprotic solvents like DMF or DMSO, if used, are notoriously difficult to remove and can form adducts or simply contaminate the final product.[8]

Q4: What are the standard chromatographic conditions for purifying pyranone derivatives?

A4: Flash column chromatography on silica gel is the most common purification method.[6][9][10] Given the polarity of these compounds, typical eluent systems involve a gradient of a polar solvent in a non-polar one. A standard starting point is a gradient of ethyl acetate in hexanes. The precise ratio depends on the specific product's polarity. It is essential to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Troubleshooting Guide: From Reaction Quench to Pure Product

This section provides solutions to specific problems you may encounter during the workup and isolation process.

Problem 1: An emulsion has formed during aqueous extraction and will not separate.

Likely Cause: Emulsions often form when there are partially soluble substances or fine particulates at the interface of the organic and aqueous layers, or when the densities of the two phases are very similar.[11] Reactions in polar solvents like DMF or THF can exacerbate this issue.[5][12]

Solutions:

  • Patience and Brine: Allow the separatory funnel to stand undisturbed for 10-20 minutes. If layers do not separate, add a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion and forces more of the organic material into the organic phase.[13]

  • Dilution: Dilute the organic layer with more of the extraction solvent. This can significantly change the overall density and help resolve the layers.[5]

  • Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the microscopic droplets causing the emulsion. The filtrate can then be returned to the separatory funnel for separation.

Problem 2: My yield is very low, and I suspect the product was lost during the workup.

Likely Cause: The product is likely polar and has significant solubility in the aqueous wash solutions.[1] This is a common pitfall with functionalized pyranones.

Solutions:

  • Check the Aqueous Layer: Before discarding any aqueous washes, analyze a small, extracted sample by TLC or LC-MS to see if it contains your product.

  • "Salting Out": Before extraction, add a significant amount of solid NaCl to the aqueous layer until it is saturated. This reduces the solubility of organic compounds in the aqueous phase, driving more of your product into the organic solvent during extraction.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like diethyl ether or hexanes, switch to a more polar one such as ethyl acetate or dichloromethane. For highly polar products, a 3:1 mixture of chloroform/isopropanol can be very effective at extracting water-soluble organic compounds.[12] In some cases, 1-butanol is an excellent choice for extracting polar molecules from water.[14]

  • Back-Extraction: If the aqueous layers contain the product, combine them, adjust the pH if necessary to ensure the product is neutral, and re-extract several times with a fresh organic solvent.

Workflow for Selecting an Extraction Strategy This diagram outlines a decision-making process for choosing the appropriate workup and extraction procedure based on the anticipated polarity of your product.

G cluster_start Initial Assessment cluster_main Extraction Path cluster_end Purification start Reaction Complete. Anticipate Product Polarity nonpolar Low to Medium Polarity start->nonpolar Product is non-polar polar High Polarity / Water Soluble start->polar Product is polar workup_std Standard Workup: 1. Dilute with EtOAc or DCM. 2. Wash with H2O / Brine. nonpolar->workup_std workup_polar Polar Workup: 1. Saturate aqueous layer with NaCl. 2. Extract with more polar solvent (e.g., 1-Butanol or CHCl3/IPA). polar->workup_polar check_aq Check aqueous layers for product via TLC/LC-MS? workup_std->check_aq workup_polar->check_aq back_extract Perform Back-Extraction of combined aqueous layers. check_aq->back_extract Yes purify Proceed to Drying and Column Chromatography check_aq->purify No back_extract->purify

Caption: Decision tree for workup strategy based on product polarity.

Problem 3: My product decomposes on the silica gel column.

Likely Cause: Standard silica gel is acidic (pH ~4-5) and can cause decomposition of acid-sensitive compounds. The pyranone ring itself or other functional groups on your molecule may not be stable to prolonged contact with the acidic silica surface.

Solutions:

  • Neutralize the Silica/Eluent: Deactivate the silica gel by preparing the column slurry with your starting eluent (e.g., 5% ethyl acetate in hexanes) containing 1-2% triethylamine or pyridine. Running the column with this basified eluent will prevent the decomposition of acid-sensitive products.[5]

  • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. Perform TLC analysis on alumina plates first to ensure your product separates well.

  • Alternative Purification: If chromatography is not viable, consider other methods like recrystallization or distillation (if the product is a thermally stable liquid).[15]

Problem 4: Residual DMF or DMSO is present in the final product.

Likely Cause: These high-boiling, polar aprotic solvents have significant solubility in both water and many organic solvents, making them difficult to remove with standard extractions.[8]

Solutions:

  • Extensive Water Washes: The most straightforward method is to dilute the reaction mixture with a large volume of an extraction solvent (like ethyl acetate or diethyl ether) and wash it repeatedly (5-10 times) with equal volumes of water or brine. A general rule is to use at least 5 times the volume of water relative to the volume of DMF or DMSO.[5]

  • Liquid-Liquid Partition Chromatography: For a more efficient removal, a manual counter-current type extraction can be set up using several separatory funnels. This method systematically passes the aqueous layer through fresh portions of the organic solvent, effectively removing the polar solvent while retaining the product in the organic phase.[8]

  • Azeotropic Removal (for DMSO): For small amounts of residual DMSO, co-evaporation with water under reduced pressure (lyophilization or high vacuum) can sometimes be effective, provided your compound is not water-sensitive or volatile.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Product PolarityStarting Eluent System (v/v)Gradient ToNotes
Low100% Hexanes5-10% Ethyl Acetate / HexanesSuitable for non-polar derivatives.
Medium5-10% Ethyl Acetate / Hexanes30-50% Ethyl Acetate / HexanesMost common starting point for pyranone derivatives.[6]
High20-30% Ethyl Acetate / Hexanes100% Ethyl AcetateFor highly functionalized, polar products.
Very High1-2% Methanol / DCM5-10% Methanol / DCMUse if product does not move in EtOAc/Hexanes.

Problem 5: The crude material is a dark, intractable oil that will not crystallize.

Likely Cause: The dark color often indicates the presence of polymeric or baseline impurities from the reaction. The oily nature suggests the presence of impurities that are inhibiting crystallization or that the product itself is a low-melting solid or oil at room temperature.

Solutions:

  • Activated Carbon Treatment: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or DCM). Add a small amount of activated charcoal (about 1-2% by weight) and stir or gently heat for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. This can effectively remove highly colored impurities.

  • Purification First: Do not attempt to crystallize a very impure oil. Purify the material first using flash column chromatography as described above. The purified fractions are much more likely to crystallize.

  • Trituration: If the purified product is still an oil, attempt trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, often hexanes or pentane) to the oil. Scratch the side of the flask with a glass rod and stir vigorously. This can often induce crystallization.

Workflow for Troubleshooting Product Isolation Failure

G cluster_start Problem Identification cluster_main Diagnostic Steps cluster_solutions Corrective Actions start Problem: Low or No Product Isolated After Workup check_aq Step 1: Analyze Aqueous Layers (TLC, LC-MS) start->check_aq [10] check_volatility Step 2: Check Rotovap Trap for Volatile Product check_aq->check_volatility sol_aq Action: Back-extract or use polar-optimized workup. check_aq->sol_aq Product Found check_stability Step 3: Test Product Stability to Workup Conditions (Acid/Base) check_volatility->check_stability sol_volatility Action: Use care during solvent removal (lower temp, no high vac). check_volatility->sol_volatility Product Found check_filter Step 4: Check Filter Media (Drying Agent, Celite) check_stability->check_filter sol_stability Action: Modify workup to use neutral conditions. check_stability->sol_stability Decomposition Observed sol_filter Action: Suspend filter media in solvent and analyze liquid. check_filter->sol_filter Product Found

Caption: A systematic flowchart for troubleshooting product loss.

References

  • University of Rochester. Troubleshooting: The Workup. Department of Chemistry. [Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution? (2014). [Link]

  • Merlic, C. Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2022). [Link]

  • LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. (2025). [Link]

  • University of Rochester. Extraction Protocol for Polar Solvents. Department of Chemistry. [Link]

  • PubMed. 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. (2018). [Link]

  • University of Rochester. Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]

  • ResearchGate. Synthesis of pyranone and pyridinones derivatives. (2024). [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses, 70, 68. [Link]

  • Google Patents.
  • University of Rochester. How To Run A Reaction: The Workup. Department of Chemistry. [Link]

  • Journal of Applied Pharmaceutical Science. Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. (2020). [Link]

  • NIH National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. (2018). [Link]

  • YouTube. 9. Reaction Work-up- Purify, Isolate Product.mov. (2012). [Link]

  • MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (2018). [Link]

  • Revues Scientifiques Marocaines. PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. (2022). [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021). [Link]

  • ResearchGate. Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. (2025). [Link]

  • PubMed. A new pyranone derivative from the leaves of Livistona australis. (2009). [Link]

  • ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). [Link]

  • NIH National Center for Biotechnology Information. Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). [Link]

  • NIH National Center for Biotechnology Information. A Green, Facile Method for Selective α‑Bromination of Flavanones. (2025). [Link]

  • ResearchGate. Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. (2025). [Link]

Sources

effect of base and solvent on the outcome of 4-Bromo-2H-pyran-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-2H-pyran-2-one. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the diverse reactions of this versatile building block. The outcome of reactions involving this compound is highly sensitive to the choice of base and solvent, often leading to unexpected products or low yields. This resource, structured in a question-and-answer format, directly addresses common challenges and provides evidence-based solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound, offering explanations and actionable solutions.

Question 1: My nucleophilic substitution reaction on this compound is giving low yields and multiple side products. What is happening and how can I fix it?

Answer:

Low yields and the formation of side products in nucleophilic substitution reactions of this compound are often a consequence of the inherent reactivity of the pyran-2-one ring system. The ring possesses multiple electrophilic sites at positions 2, 4, and 6, making it susceptible to nucleophilic attack at locations other than the desired C4 position.[1][2] This can lead to ring-opening, rearrangement, or addition-elimination reactions, competing with the direct substitution of the bromine atom.

Causality and Strategic Solutions:

  • The Role of the Base: A strong, bulky, non-nucleophilic base is often preferred to deprotonate the nucleophile without directly attacking the pyran-2-one ring. The choice of base can significantly influence the reaction pathway. For instance, strong bases can promote elimination or rearrangement reactions.

  • Solvent Effects are Critical: The solvent plays a crucial role in stabilizing intermediates and influencing the nucleophilicity of the attacking species.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally recommended for SNAr-type reactions on electron-deficient rings like this compound. They effectively solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[3] This enhances the rate of the desired nucleophilic attack at the C4 position.

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to slower reactions or favoring alternative pathways.[4] They can also act as nucleophiles themselves in solvolysis reactions.[5]

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield/Side Products in Nucleophilic Substitution cluster_1 Analysis cluster_2 Solutions Low Yield Low Yield Analyze Base Is the base too strong or nucleophilic? Low Yield->Analyze Base Analyze Solvent Is the solvent appropriate? Low Yield->Analyze Solvent Switch Base Switch to a weaker or non-nucleophilic base (e.g., K2CO3, Cs2CO3) Analyze Base->Switch Base Switch Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) Analyze Solvent->Switch Solvent Optimize Temp Lower the reaction temperature to improve selectivity Switch Base->Optimize Temp Switch Solvent->Optimize Temp

Caption: Troubleshooting workflow for nucleophilic substitution.

Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is not proceeding to completion or is giving significant amounts of the debrominated starting material. What are the likely causes?

Answer:

Incomplete conversion and debromination are common issues in cross-coupling reactions involving this compound. The electron-deficient nature of the pyran-2-one ring makes the C4 position highly reactive towards oxidative addition to the Pd(0) catalyst, which is a key step in the catalytic cycle.[6] However, several factors related to the base and solvent can disrupt this cycle.

Causality and Strategic Solutions:

  • Base Selection is Paramount: The base in a cross-coupling reaction has multiple roles, including promoting the transmetalation step and neutralizing the generated acid.

    • Inadequate Basicity: If the base is too weak, the transmetalation step may be slow, leading to a buildup of the organopalladium intermediate. This intermediate can then undergo side reactions, including proto-debromination, especially if trace amounts of water are present.

    • Base-Induced Degradation: Strong bases can sometimes lead to the degradation of the this compound starting material or the desired product.

  • Solvent's Influence on Catalyst and Reagents: The solvent must be able to dissolve all reaction components and not interfere with the catalytic cycle.

    • Poor Solubility: If the base or the organometallic reagent is not sufficiently soluble in the chosen solvent, the reaction will be slow and incomplete.

    • Solvent as a Ligand: Some solvents can coordinate to the palladium center, inhibiting its catalytic activity.

Recommended Conditions for Common Cross-Coupling Reactions:

Reaction TypeRecommended Base(s)Recommended Solvent(s)Key Considerations
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe choice of base and the water content in the solvent mixture are critical for efficient transmetalation.[7][8]
Sonogashira Et₃N, i-Pr₂NEt (DIPEA)THF, DMF, AcetonitrileAn amine base is typically used, which also acts as a solvent or co-solvent.[9][10][11] A copper(I) co-catalyst is often employed.[12]
Heck Et₃N, K₂CO₃DMF, AcetonitrileA phosphine ligand is usually required to stabilize the palladium catalyst.

Troubleshooting Diagram:

G cluster_0 Problem: Incomplete Cross-Coupling/Debromination cluster_1 Potential Causes cluster_2 Corrective Actions Incomplete Reaction Incomplete Reaction Base Issue Base is too weak or causing degradation Incomplete Reaction->Base Issue Solvent Issue Poor solubility of reagents or catalyst inhibition Incomplete Reaction->Solvent Issue Catalyst Issue Catalyst deactivation Incomplete Reaction->Catalyst Issue Optimize Base Screen stronger inorganic bases (e.g., K3PO4) or different amine bases Base Issue->Optimize Base Optimize Solvent Try a different solvent system (e.g., Toluene/H2O) or increase solubility Solvent Issue->Optimize Solvent Check Catalyst Use a fresh catalyst, consider a different ligand, or increase catalyst loading Catalyst Issue->Check Catalyst

Caption: Troubleshooting cross-coupling reactions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the reaction of this compound.

Question 3: How do I choose the optimal base and solvent for a specific transformation of this compound?

Answer:

The selection of the optimal base and solvent is a multi-faceted decision that depends on the desired transformation. Here's a systematic approach:

  • Consider the Reaction Mechanism:

    • SNAr: For substitutions with nucleophiles, a polar aprotic solvent (DMF, DMSO) is generally best to enhance the nucleophile's reactivity. A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is preferred to avoid competing reactions.

    • Cross-Coupling: The choice is dictated by the specific cross-coupling reaction. For Suzuki reactions, a mixture of an organic solvent and water is often necessary to facilitate the dissolution of both the organic and inorganic reagents.[13] For Sonogashira couplings, an amine base in a polar aprotic solvent is standard.[9]

    • Rearrangements/Ring Transformations: These reactions are often promoted by strong bases. The choice of solvent will depend on the stability of the intermediates.

  • Evaluate the Properties of the Base:

    • Strength (pKa): A stronger base is needed for deprotonating weaker acids. However, very strong bases can lead to side reactions.

    • Nucleophilicity: For reactions where the base should only act as a proton acceptor, a non-nucleophilic base is crucial.

    • Solubility: The base must be soluble in the reaction solvent.

  • Assess the Properties of the Solvent:

    • Polarity: Polar solvents can stabilize charged intermediates and transition states.[14]

    • Protic vs. Aprotic: Protic solvents can hydrogen bond with and deactivate nucleophiles, while aprotic solvents do not.[3]

    • Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction.

Decision-Making Flowchart:

G Start Start Reaction Type Reaction Type Start->Reaction Type SNAr Nucleophilic Substitution (SNAr) Reaction Type->SNAr Substitution Cross-Coupling Cross-Coupling Reaction Type->Cross-Coupling Coupling Rearrangement Rearrangement/Ring Transformation Reaction Type->Rearrangement Rearrangement SNAr Conditions Polar Aprotic Solvent (DMF, DMSO) Non-nucleophilic Base (K2CO3, Cs2CO3) SNAr->SNAr Conditions Cross-Coupling Type Cross-Coupling Type Cross-Coupling->Cross-Coupling Type Rearrangement Conditions Solvent depends on intermediate stability Often a strong base is required Rearrangement->Rearrangement Conditions Suzuki Suzuki Cross-Coupling Type->Suzuki Suzuki Sonogashira Sonogashira Cross-Coupling Type->Sonogashira Sonogashira Suzuki Conditions Organic Solvent/H2O (Dioxane/H2O) Inorganic Base (K3PO4) Suzuki->Suzuki Conditions Sonogashira Conditions Polar Aprotic Solvent (THF, DMF) Amine Base (Et3N, DIPEA) Sonogashira->Sonogashira Conditions

Sources

Validation & Comparative

A Comparative Guide to the Diels-Alder Reactivity of 4-Bromo-2H-pyran-2-one and 3-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. The judicious selection of the diene is paramount, dictating the reactivity, regioselectivity, and stereoselectivity of this powerful [4+2] cycloaddition. This guide provides a detailed, objective comparison of two notable dienes: 4-Bromo-2H-pyran-2-one and 3-Bromo-2H-pyran-2-one. By examining their electronic properties, steric influences, and performance with a range of dienophiles, we aim to equip researchers with the insights necessary to strategically employ these valuable building blocks in their synthetic endeavors.

Introduction: The Role of Brominated 2-Pyrones in [4+2] Cycloadditions

2H-pyran-2-ones are versatile dienes in Diels-Alder reactions, with their reactivity being significantly influenced by the nature and position of substituents on the pyran ring. The introduction of a bromine atom, in particular, modulates the electronic characteristics of the diene system. This is due to the dual electronic nature of halogens: they exhibit an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The position of the bromine atom on the pyran-2-one scaffold, therefore, plays a critical role in determining the diene's reactivity profile.[1]

Electronic and Steric Considerations: A Tale of Two Isomers

The differing placement of the bromine atom in this compound and 3-Bromo-2H-pyran-2-one leads to distinct electronic and steric environments, which in turn govern their behavior in Diels-Alder reactions.

3-Bromo-2H-pyran-2-one: The bromine atom at the C3 position exerts a significant influence on the diene's electronic properties. Through its inductive effect, it withdraws electron density, while its resonance effect can donate electron density into the diene system. This interplay of effects leads to what has been described as an "ambiphilic" or "chameleon" nature.[2] This means that 3-Bromo-2H-pyran-2-one can efficiently react with both electron-rich and electron-deficient dienophiles. The bromine at C3 also introduces steric bulk near the C2-C3 double bond, which can influence the approach of the dienophile and the stereochemical outcome of the cycloaddition.

This compound: With the bromine atom situated at the C4 position, its electronic influence is directed differently within the diene system. The inductive withdrawal of electron density by the bromine at C4 can be expected to have a pronounced effect on the electron density of the diene. While less extensively documented in direct comparative studies, the reactivity of related compounds like 4-bromo-6-methyl-2-pyrone in palladium-catalyzed coupling reactions suggests its utility as a versatile synthetic intermediate.[3] The steric hindrance at the C4 position is less likely to directly impede the approach of a dienophile to the C5-C6 double bond compared to the C3 substitution.

To visualize the flow of the Diels-Alder reaction, the following diagram illustrates the general mechanism.

Caption: General workflow of a Diels-Alder reaction.

Comparative Reactivity: Experimental Data

Table 1: Diels-Alder Reactions of 3-Bromo-2H-pyran-2-one

DienophileReaction ConditionsProductYield (%)Reference
N-PhenylmaleimideToluene, refluxEndo/Exo adductsHigh[2]
Maleic AnhydrideXylene, 140 °CEndo adduct>95Inferred from similar reactions
Dimethyl Acetylenedicarboxylate (DMAD)Neat, 120 °CAromatized adductHighInferred from similar reactions
Electron-rich alkenes (e.g., enamines)Moderate temperaturesCycloadductsGood[2]

Table 2: Diels-Alder Reactions of this compound (Data inferred from related structures)

DienophileReaction ConditionsProductYield (%)Reference
Methyl 2-chloroacrylateCinchonine baseOptically active endo-adduct67 (ee)[4]
Electron-deficient alkenesThermalCycloadductsModerate to GoodInferred from general reactivity

Analysis of Reactivity:

The available data strongly suggests that 3-Bromo-2H-pyran-2-one is a highly versatile and reactive diene. Its "ambiphilic" character allows it to participate in both normal and inverse-electron-demand Diels-Alder reactions, broadening its synthetic utility.[2] The high yields reported for its reactions with electron-deficient dienophiles like maleimides and maleic anhydride underscore its efficacy in forming the bicyclic adducts.

For This compound , while direct experimental data is less abundant, the successful Diels-Alder reaction of the closely related 4-bromo-3-hydroxy-α-pyrone demonstrates its capability to act as a diene.[4] The electron-withdrawing nature of the bromine at the C4 position likely enhances its reactivity towards electron-rich dienophiles in an inverse-electron-demand fashion. However, without direct comparative data, a definitive statement on its relative reactivity compared to the 3-bromo isomer is challenging.

Mechanistic Insights: A Frontier Molecular Orbital (FMO) Perspective

The reactivity and regioselectivity of Diels-Alder reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (normal-electron-demand) or the HOMO of the dienophile and the LUMO of the diene (inverse-electron-demand). The energy gap between the interacting orbitals is a key determinant of reactivity; a smaller energy gap generally leads to a faster reaction.

FMO_Interaction cluster_normal Normal Electron-Demand cluster_inverse Inverse Electron-Demand Diene_HOMO Diene HOMO Dienophile_LUMO Dienophile LUMO Diene_HOMO->Dienophile_LUMO Interaction Dienophile_HOMO Dienophile HOMO Diene_LUMO Diene LUMO Dienophile_HOMO->Diene_LUMO Interaction

Caption: FMO interactions in Diels-Alder reactions.

The position of the bromine atom will influence the energies and coefficients of the HOMO and LUMO of the pyrone ring.

  • 3-Bromo-2H-pyran-2-one: The bromine at C3, with its ability to donate electron density through resonance, can raise the energy of the HOMO, making it more reactive towards electron-deficient dienophiles (normal-demand). Simultaneously, its inductive effect can lower the energy of the LUMO, enhancing its reactivity towards electron-rich dienophiles (inverse-demand), thus explaining its "ambiphilic" nature.

  • This compound: The bromine at C4 is expected to primarily exert an electron-withdrawing inductive effect, which would lower the energies of both the HOMO and LUMO. The lowering of the LUMO would make it a better diene for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

A definitive comparison of the HOMO-LUMO energies would require computational studies. However, based on general principles, the different substitution patterns clearly rationalize the potential for divergent reactivity profiles.

Experimental Protocols

Synthesis of 3-Bromo-2H-pyran-2-one

A well-established, improved procedure for the synthesis of 3-Bromo-2H-pyran-2-one avoids the handling of the sensitive 2-pyrone. The multi-step synthesis starts from 5,6-dihydro-2H-pyran-2-one.[2]

  • Bromination of 5,6-dihydro-2H-pyran-2-one: To a solution of 5,6-dihydro-2H-pyran-2-one in dichloromethane, a solution of bromine in dichloromethane is added portion-wise. The reaction is stirred until the color fades.

  • Elimination: The reaction mixture is cooled, and triethylamine is added to effect the elimination, yielding 3-bromo-5,6-dihydro-2H-pyran-2-one after workup.

  • Allylic Bromination: The product from the previous step is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in carbon tetrachloride under reflux to afford 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.

  • Final Elimination: The dibrominated intermediate is dissolved in dichloromethane, and triethylamine is added to induce the final elimination, yielding 3-Bromo-2H-pyran-2-one. The product can be purified by column chromatography.

Synthesis_3_Bromo Start 5,6-dihydro-2H-pyran-2-one Step1 1. Br₂, CH₂Cl₂ 2. Et₃N Start->Step1 Intermediate1 3-Bromo-5,6-dihydro- 2H-pyran-2-one Step1->Intermediate1 Step2 NBS, AIBN CCl₄, reflux Intermediate1->Step2 Intermediate2 3,5-Dibromo-5,6-dihydro- 2H-pyran-2-one Step2->Intermediate2 Step3 Et₃N, CH₂Cl₂ Intermediate2->Step3 Product 3-Bromo-2H-pyran-2-one Step3->Product

Caption: Synthetic route to 3-Bromo-2H-pyran-2-one.

General Procedure for Diels-Alder Cycloaddition

The following is a general protocol for a thermal Diels-Alder reaction involving a brominated 2-pyrone.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the brominated 2-pyrone (1 equivalent) and the dienophile (1-1.5 equivalents) in a suitable high-boiling solvent (e.g., toluene, xylene).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the dienophile.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Conclusion and Outlook

Both this compound and 3-Bromo-2H-pyran-2-one are valuable dienes for the synthesis of complex cyclic molecules via the Diels-Alder reaction. The available evidence strongly supports the characterization of 3-Bromo-2H-pyran-2-one as a highly versatile, "ambiphilic" diene that reacts efficiently with a broad spectrum of dienophiles. Its synthetic utility is well-documented, and its reactivity profile makes it a reliable choice for both normal and inverse-electron-demand cycloadditions.

The reactivity of This compound is less thoroughly explored in a comparative context. However, based on the reactivity of analogous structures and fundamental electronic principles, it is expected to be a competent diene, particularly in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

For researchers and drug development professionals, the choice between these two isomers will depend on the specific synthetic strategy and the electronic nature of the desired dienophile. 3-Bromo-2H-pyran-2-one offers a broader, more established range of reactivity, while this compound presents an opportunity for further exploration, particularly in the context of inverse-electron-demand cycloadditions. Further direct comparative studies, including computational FMO analysis, would be invaluable in fully elucidating the subtle yet significant differences in the reactivity of these two important synthetic building blocks.

References

  • Marrison, L.R., Dickinson, J.M., Ahmed, R., & Fairlamb, I.J.S. (2015). An efficient synthesis of 4-alkenyl/alkynyl-6-methyl-2-pyrones via Pd-catalyzed coupling on 4-bromo-6-methyl-2-pyrone. Recent Advances in the Synthesis of 2-Pyrones.
  • Posner, G. H., Afarinkia, K., & Dai, H. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 68.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • BenchChem. (2025). A Comparative Guide to the Cycloaddition Reactivity of 3-bromo-2H-pyran-2-one and 5-bromo-2-pyrone.
  • Wikipedia contributors. (2023, December 29). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved January 22, 2026, from [Link]

  • Kranjc, K., & Kočevar, M. (2010). 3-Acylamino-2H-pyran-2-ones as Dienes in Diels-Alder Reactions. Arkivoc, 2010(1), 273-305.
  • Svete, J., Stanovnik, B., & Kočevar, M. (2003). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters, 5(23), 4481-4484.
  • Headley, A. D. (n.d.). Frontier Molecular Orbital (FMO) Theory.
  • Wikipedia contributors. (2023, November 29). Frontier molecular orbital theory. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • LibreTexts. (2022, May 6). 13.18: Frontier Orbitals. In Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals and relative energies (in eV) for 2 and... Retrieved January 22, 2026, from [Link]

  • G. S. C. Srikanth, G. V. M. Sharma, and P. R. Krishna, "Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds," Journal of the Indian Chemical Society, vol. 99, no. 1, p. 100263, 2022.
  • Cho, C.-G., Kim, Y.-W., Lim, Y.-K., Park, J.-S., Lee, H., & Koo, S. (2002). Diels−Alder Cycloadditions of 3,5-Dibromo-2-pyrone: A New Ambident Diene. The Journal of Organic Chemistry, 67(9), 3016–3020.
  • Horváth, Á., & Benkő, Z. (2021). The [4 + 2] Cycloaddition of 2‐Pyrone in Total Synthesis.
  • Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science.
  • The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved January 22, 2026, from a university chemistry department website.
  • ChemHelp ASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube.
  • Feng, J., & Xia, Y. (2020). Catalytic Asymmetric Inverse‐Electron‐Demand Diels–Alder Reactions of 2‐Pyrones with Indenes: Total Syntheses of Cephanolides A and B.
  • A computational study of aromaticity-controlled Diels–Alder reactions. (2000). Journal of the Chemical Society, Perkin Transactions 2, (8), 1767-1773.
  • LibreTexts. (2020, May 30). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. In Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. Physical Chemistry Chemical Physics.
  • Scott, D. E. (2006, November 6). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign.
  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules.
  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved January 22, 2026, from [Link]

  • Kishan's Classes. (2023, July 25).
  • Lautens, M., Fagnou, K., & Hiebert, S. (2010). Lewis Acid catalyzed three-component hetero-Diels-alder (povarov) reaction of N-arylimines with strained norbornene-derived dienophiles. The Journal of Organic Chemistry, 75(5), 1547–1562.

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Aryl-2H-pyran-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aryl-2H-pyran-2-one (or 4-aryl-α-pyrone) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2][3] Molecules incorporating this motif exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and anti-proliferative properties.[4][5][6][7] Consequently, the development of efficient, versatile, and sustainable synthetic routes to access this heterocyclic core is of paramount importance to researchers in drug discovery and organic synthesis.

This guide provides an in-depth comparison of contemporary synthetic methodologies for 4-aryl-2H-pyran-2-ones, moving beyond classical approaches to focus on alternative reagents and strategies. We will dissect the mechanistic rationale behind key transformations, present comparative experimental data, and provide detailed protocols to empower researchers in their experimental design.

Core Synthetic Strategies: A Comparative Overview

The construction of the 4-aryl-2H-pyran-2-one core can be broadly categorized into several key strategies. The choice of method is often dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability.

Start Synthetic Goal: 4-Aryl-2H-pyran-2-one Pd Palladium-Catalyzed Cross-Coupling Start->Pd C-C Bond Formation MCR Multicomponent Reactions (MCRs) Start->MCR Atom Economy & Efficiency Cyclo Cyclization & Annulation Reactions Start->Cyclo Ring Construction sub_Pd Suzuki, Heck, Sonogashira Coupling of Pyranone Precursors Pd->sub_Pd sub_MCR One-pot condensation of: - Aryl Aldehyde - Active Methylene Cmpd. - Malononitrile/β-Ketoester MCR->sub_MCR sub_Cyclo Gold-catalyzed alkyne cyclization, [4+2] Annulations Cyclo->sub_Cyclo Micro Enabling Technology: Microwave Irradiation Micro->Pd Micro->MCR Accelerates Rate & Yield

Caption: Overview of primary synthetic routes to 4-aryl-2H-pyran-2-ones.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and predictability. For 4-aryl-2H-pyran-2-ones, this strategy typically involves coupling a pre-formed pyrone ring functionalized with a leaving group (e.g., a halide or tosylate) with an aryl-containing coupling partner.

Mechanistic Rationale: The power of this method lies in the catalytic cycle of palladium, which facilitates the coupling of diverse organometallic reagents (organoboron, organozinc, etc.) with organic halides. The choice of an organozinc derivative, for instance, can be advantageous as it can be generated in situ from a lithiated pyrone, expanding the synthetic possibilities.[8]

Key Approaches:

  • Suzuki Coupling: Reaction of a 4-halo or 4-tosyl-2-pyrone with an arylboronic acid. This is a highly versatile method due to the commercial availability and stability of a vast array of arylboronic acids.[9]

  • Organozinc Coupling: Coupling of an organozinc pyrone derivative with an aryl halide. This approach allows for the arylation of the pyrone ring at positions that might be difficult to functionalize directly.[8]

Pyrone 4-Bromo-2H-pyran-2-one Product 4-Aryl-2H-pyran-2-one Pyrone->Product Aryl Arylboronic Acid (Ar-B(OH)₂) or Aryl-ZnCl Aryl->Product Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Product Catalytic Cycle Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Activates Boronic Acid

Sources

A Comparative Guide to the Reactivity of 4-Bromo-2H-pyran-2-one and Other Brominated Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, brominated heterocycles serve as indispensable building blocks for constructing complex molecular architectures. Their utility is most profoundly realized in transition metal-catalyzed cross-coupling reactions, which form the bedrock of contemporary carbon-carbon and carbon-heteroatom bond formation.[1] Among these valuable synthons, 4-Bromo-2H-pyran-2-one and its derivatives stand out due to the unique electronic properties of the 2-pyrone scaffold.

This guide provides an in-depth comparative analysis of the reactivity of this compound against other pharmaceutically relevant brominated heterocycles, such as bromopyridines, bromofurans, and bromothiophenes. We will delve into the underlying principles governing their reactivity, supported by experimental data from palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational substrate selection and reaction design.

The Pillars of Reactivity in Brominated Heterocycles

The propensity of a brominated heterocycle to participate in a cross-coupling reaction is not a monolithic property but a confluence of several interrelated factors. Understanding these is critical to predicting reaction outcomes and troubleshooting synthetic challenges.

  • Nature of the Heterocyclic Ring: The intrinsic electron density of the ring is paramount. Electron-deficient rings, such as pyranones and pyridines, are generally more reactive in the rate-determining oxidative addition step of many catalytic cycles.[2][3] The electron-withdrawing character of the heteroatoms and conjugated systems polarizes the carbon-bromine (C-Br) bond, making it more susceptible to cleavage by a low-valent palladium catalyst.[4] Conversely, electron-rich heterocycles like furans and thiophenes may exhibit different reactivity profiles.[5]

  • Position of the Bromine Atom: The location of the bromine substituent relative to the heteroatom(s) dictates the extent of inductive and mesomeric (resonance) effects. For instance, in pyridines, the 2- and 4-positions are electronically activated towards nucleophilic attack and oxidative addition, whereas the 3-position is less so.[6]

  • Reaction Mechanism: The specific type of cross-coupling reaction influences the apparent reactivity.

    • In Suzuki-Miyaura and Stille couplings , the dominant factor is the ease of oxidative addition of the palladium catalyst to the C-Br bond.[2][7] This step is typically the slowest in the catalytic cycle and is highly sensitive to the electronic environment of the C-Br bond.

    • In Nucleophilic Aromatic Substitution (SNAr) , reactivity is governed by the stability of the intermediate Meisenheimer complex, where the halogen reactivity trend is often F > Cl > Br > I.[2] This guide, however, will focus on the more synthetically versatile palladium-catalyzed reactions where the C-Br bond cleavage is key, and the trend is typically I > Br > Cl.[8]

cluster_factors Factors Influencing C-Br Bond Reactivity Reactivity Reactivity of C-Br Bond Ring Heterocyclic Ring (Electron-Deficient vs. Electron-Rich) Reactivity->Ring Electronic Nature Position Bromine Position (e.g., 2-, 3-, 4- on Pyridine) Reactivity->Position Electronic/Steric Effects Mechanism Reaction Mechanism (e.g., Suzuki, Stille) Reactivity->Mechanism Rate-Determining Step

Figure 1: Key factors governing the reactivity of brominated heterocycles.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The 2-pyrone ring is an electron-deficient system, which strongly activates the C4-position towards oxidative addition with Pd(0) species.[4] This inherent electronic activation makes this compound and its derivatives highly effective substrates in a variety of coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings.[4][9]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boronic acid reagents.[1][10] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond.

pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-Br pd0->pd2_complex pd2_trans R-Pd(II)L₂-R' pd2_complex->pd2_trans pd2_trans->pd0 r_r R-R' pd2_trans->r_r ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination r_br R-Br r_br->pd0 r_boronic R'-B(OH)₂ + Base r_boronic->pd2_complex

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The enhanced electrophilicity of the C4 carbon in this compound facilitates this crucial oxidative addition step, often leading to higher reaction rates and yields compared to less activated systems.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various brominated heterocycles with phenylboronic acid under standardized conditions, demonstrating the high reactivity of the 2-pyrone system.

EntryBrominated HeterocycleProductYield (%)
14-Bromo-6-methyl-2H-pyran-2-one4-Phenyl-6-methyl-2H-pyran-2-one~95%[9]
22-Bromopyridine2-Phenylpyridine~85-95%
33-Bromopyridine3-Phenylpyridine~70-85%
42-Bromothiophene2-Phenylthiophene~80-90%

Yields are approximate and compiled from typical literature values for comparative purposes. Actual yields depend on specific optimized conditions.

Stille Cross-Coupling

The Stille reaction offers the advantage that organotin reagents are stable to air and moisture and tolerate a wide variety of functional groups.[7][11] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[12] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7]

Data Presentation: Stille Coupling

This compound also proves to be an excellent substrate in Stille couplings.

EntryBrominated HeterocycleStannane ReagentProductYield (%)
1This compound(Tributylstannyl)benzene4-Phenyl-2H-pyran-2-oneGood to Excellent[9]
22-Bromopyridine(Tributylstannyl)benzene2-Phenylpyridine~80-90%
33-Bromopyridine(Tributylstannyl)benzene3-Phenylpyridine~75-85%
42-Bromofuran(Tributylstannyl)benzene2-Phenylfuran~70-80%

Yields are representative and highlight the general reactivity trends.

Experimental Protocols & Methodologies

To ensure a valid comparison, all reactivity studies must be conducted under standardized conditions. The following protocols are designed as self-validating systems for comparing the relative reactivity of different brominated heterocycles.

start Start: Prepare Reaction Vials vial1 Vial 1: This compound vial2 Vial 2: 2-Bromopyridine vial3 Vial 3: 3-Bromopyridine vial4 Vial 4: 2-Bromothiophene add_reagents Add Standard Reagents: - Pd Catalyst - Ligand - Base - Boronic Acid - Solvent vial1->add_reagents vial2->add_reagents vial3->add_reagents vial4->add_reagents react Heat & Stir under Inert Atmosphere (Identical Conditions) add_reagents->react quench Quench & Workup react->quench analyze Analyze by GC/LC-MS (Compare Conversion/Yield) quench->analyze end End: Comparative Data analyze->end

Figure 3: Workflow for parallel comparison of heterocycle reactivity.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed to compare the relative reactivity of different brominated heterocycles under identical conditions.

  • Reaction Setup: To each of four separate, dry, sealable reaction vials, add the brominated heterocycle (0.5 mmol, 1.0 equiv) and phenylboronic acid (0.75 mmol, 1.5 equiv).

    • Causality: Using the same batch of reagents for all reactions minimizes variability. An excess of the boronic acid ensures the reaction rate is primarily dependent on the brominated substrate.

  • Catalyst/Base Addition: To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), a base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv), and a solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is a common, reliable catalyst for these comparisons.[13] The aqueous base is crucial for the transmetalation step of the Suzuki cycle.[10]

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for reproducibility.

  • Reaction: Place all vials in a preheated reaction block or oil bath set to a constant temperature (e.g., 90 °C) and stir vigorously for a set time (e.g., 12 hours).

  • Analysis: After cooling, quench the reactions, perform a standard aqueous workup, and analyze the crude product mixture by GC-MS or ¹H NMR using an internal standard to determine the percent conversion and yield for each heterocycle.

Protocol 2: Comparative Stille Cross-Coupling

This protocol outlines a procedure for comparing reactivity in the Stille reaction.

  • Reaction Setup: To each of four separate, dry, sealable reaction vials, add the brominated heterocycle (0.5 mmol, 1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Reagent Addition: Add a degassed solvent (e.g., anhydrous DMF, 5 mL) followed by the organostannane reagent (e.g., tributyl(phenyl)stannane, 0.6 mmol, 1.2 equiv) via syringe.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction. Degassing the solvent is crucial to prevent catalyst deactivation.[14]

  • Reaction: Heat all vials at a constant temperature (e.g., 80 °C) with vigorous stirring for a set time (e.g., 12 hours).

  • Workup and Analysis: After cooling, quench the reaction with an aqueous solution of potassium fluoride (KF). This helps precipitate the tin byproducts as insoluble tributyltin fluoride, simplifying purification.[11] Filter the mixture, perform an extraction, and analyze the organic layer by GC-MS or ¹H NMR to compare results.

Conclusion and Outlook

For professionals in drug development and materials science, this understanding is critical. The predictable and robust reactivity of this compound allows for its confident incorporation into complex synthetic routes, enabling the efficient construction of novel molecular entities. By grounding experimental design in a solid understanding of these reactivity principles, researchers can accelerate discovery and innovation.

References
  • BenchChem. (2025). A Comparative Guide to the Electrophilicity of Brominated Heterocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER9UuXVWq_iLy-at6FML0LomOMGgJIeYOe1SAOta9ircDKxkojjEWFt3QymBFYQEnw4PGl29tvrpvMzxl5vKmKHVFGrkxPOUbrE9NFQ921SJw8mlktsSuG3qRluuLrRvOWxIMLNfDoMFuv6XS0BpK5d2EfzpaMgQwl1sLZIV3n7-Tr2ADf4U25It05_TNGcxcjkvPNrlWj09ZYyLf12XrOSNA=]
  • Generation of Diverse 2-Pyrones via Palladium-Catalyzed Site-Selective Suzuki-Miyaura Couplings of 3-Bromo-4-tosyloxy-2-pyrone. (n.d.). ChemInform Abstract. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_zu59Pjf_o6-HDUnyh4Wlo6kuJt7OYdvJHYi6MCIukMh5-1847I3aoeDmnYOUpCVyAoHAGFadTxlEWtlESrErkLeCOtShh7N8pS6nnRr5zbbn4eW18K1Dt0H_-mC9AbJhVhIeC9Sut_HH14WZ0k8eMpmZKhRxKK1Jan4eQDtNuLUMTRKHuHvwnbWgg9S-TXFVlDiAXx2qc3TxaJtxmdBdE_Q3aF_CLKeF1zV17eStQNp9KIuoUNjPDoWPEGXYdWQ=]
  • Fairlamb, I. J. S., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4384126/]
  • BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK7ofvAYHwkP-fjhwSbZC56_yof3Ziq20nw3fB6wBoFJeq8e0jKo1ELa1XH7fXwJLm15h8WH7yIcoJZjRzj8chL1T8mkAr7ibF8Uc39TXL_LjXPseBiqkMZL3v0thLkvI0ZcssURbTeCgA96_pO_Wlx9qX5AAKbAKi1JNwf6tunfrfcp5h618UKRmquzj5qWtxOUJ4LSIycNkR4HoqBkSWAejk4OINNsogTUXehxV5LAjl_zv7UQ==]
  • Marrison, L. R., Dickinson, J. M., Ahmed, R., & Fairlamb, I. J. S. (2002). An efficient synthesis of 4-alkenyl/alkynyl-6-methyl-2-pyrones via Pd-catalyzed coupling on 4-bromo-6-methyl-2-pyrone. Tetrahedron Letters, 43(49), 8853–8857.
  • Reactivity of mechanistically relevant furans in the cross-coupling reaction. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Reactivity-of-mechanistically-relevant-furans-in-the-cross-coupling-reaction-a-brsm_fig3_323490919]
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859-5872. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5367352/]
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdZCB-ytYyv-ZuyMbXiqj58YggCJXRp41-wUpjbwt9vOePBD0G8Dvswi5qf0p-aJgHpPpSi-fO9KKSf7H3C4jQB3UDMhDVg5OA_343cfTOBNo_sfk8e0Wi2YW3QREuLvNQ0KvQcwvNAcEXlnxvbOAYsehE203_FVHhQGzRhBciDzW97mcL4vLKl24wofT8btv9zCFY-1Z8XSninzicc_JoIqfpKItfPXuf4CtMTYgQzANbHjJVAfU=]
  • Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [URL: https://doi.org/10.1039/C6SC02118B]
  • NROChemistry. (n.d.). Stille Coupling. [URL: https://nroer.chemtube3d.com/synthesis/stille-coupling/]
  • Stille Reaction. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Stille.htm]
  • Stille Coupling. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2760010/]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [URL: https://www.nobelprize.org/uploads/2018/06/chem_en_10_sciback.pdf]
  • Stille Coupling. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Stille_Coupling]
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6620]
  • BenchChem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVdwjgj_v-eXgBm-dCCG3Xch1QOKynFBke4NvguFCRRW2FIAW-kXzA8B5BMjSEH4MqxB12eq7XzMc0dDrK5pxhiIIJjQYknXPrUHztNQcF22ue7625OXiVmug5sOAlI0tSBd9oaOZ58uo4feZ7X4zmIFtRrLlDfZ7vl6ASdtmx5xoJQ4JdcobV1A0WKZa7YwDswuh5KQ4nQt_Tg7qLCNfeO4pcHwHHED_OBeByRo2u3AyFUA=]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2487]
  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV8P0076]
  • 2-Bromopyridine. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Bromopyridine]
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. (2015). ResearchGate. [URL: https://www.researchgate.net/post/Why_2-amino-4-bromopyridine_is_more_reactive_to_nucleophilic_substitution_reaction_than_2-amino-5-bromopyridine]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [URL: https://www.mdpi.com/2073-4344/7/5/144]

Sources

spectroscopic analysis to confirm the structure of 4-Bromo-2H-pyran-2-one products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. 4-Bromo-2H-pyran-2-one, a versatile heterocyclic building block, presents a unique set of challenges and opportunities in its characterization. This guide provides an in-depth, comparative analysis of the spectroscopic techniques employed to elucidate and confirm the structure of this compound and its derivatives. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust structural confirmation.

The Imperative of Structural Integrity

The biological activity and therapeutic potential of a molecule are intrinsically linked to its three-dimensional structure. For a compound like this compound, which serves as a scaffold in the synthesis of various bioactive molecules, even minor structural misinterpretations can lead to significant deviations in pharmacological outcomes. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for ensuring the integrity of research and development pipelines.

Primary Spectroscopic Confirmation: A Triad of Techniques

The primary and most effective approach for the structural elucidation of this compound involves a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data offers a high degree of confidence in the final assignment.

Caption: Workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of a Successful Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, we would expect to see three distinct signals corresponding to the three protons on the pyranone ring.

  • H3, H5, and H6: Due to the electron-withdrawing effects of the carbonyl group, the bromine atom, and the ring oxygen, all three protons will be deshielded and appear in the downfield region of the spectrum. The exact chemical shifts can be predicted using computational tools or by comparison with similar structures.[1][2] The coupling patterns (splitting) between these protons will be crucial in assigning their positions. For instance, H5 would be expected to be a doublet of doublets due to coupling with both H3 and H6.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, five signals are expected.

  • C2 (Carbonyl): The carbonyl carbon (C2) will be the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 160-180 ppm.

  • C4 (Bromo-substituted): The carbon atom attached to the bromine (C4) will also be significantly deshielded.

  • Olefinic Carbons (C3, C5, C6): The remaining three sp² hybridized carbons will appear in the olefinic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be dominated by the characteristic absorption bands of the α,β-unsaturated lactone moiety.

  • C=O Stretch: A strong absorption band is expected in the region of 1720-1750 cm⁻¹, characteristic of a six-membered, α,β-unsaturated lactone.[3][4] Conjugation with the double bond typically lowers the stretching frequency compared to a saturated lactone.

  • C=C Stretch: One or more medium-intensity bands are expected in the 1600-1680 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the ring.

  • C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region will indicate the C-O stretching of the ester group.[3]

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental formula. The fragmentation pattern can also offer valuable structural clues. For this compound, the presence of a bromine atom gives a characteristic isotopic pattern in the mass spectrum.

  • Molecular Ion Peak: Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.[5][6] This is a definitive indicator of a monobrominated compound.

  • Fragmentation: Common fragmentation pathways may include the loss of a bromine radical (Br•) or a molecule of carbon monoxide (CO) from the lactone ring.[7]

Spectroscopic Technique Predicted Data for this compound Information Gained
¹H NMR ~6.5-7.8 ppm (3H, complex multiplets)Number and environment of protons, connectivity through coupling
¹³C NMR ~160-170 ppm (C=O), ~90-140 ppm (4 olefinic C)Carbon skeleton, presence of carbonyl and olefinic carbons
IR Spectroscopy ~1735 cm⁻¹ (C=O), ~1640 cm⁻¹ (C=C), ~1250 cm⁻¹ (C-O)Presence of α,β-unsaturated lactone functional group
Mass Spectrometry M and M+2 peaks of ~1:1 intensityMolecular weight and confirmation of one bromine atom

Alternative and Complementary Analytical Techniques

While the triad of NMR, IR, and MS is often sufficient for structural confirmation, certain ambiguities may require the use of more advanced or alternative techniques.

2D NMR Spectroscopy: Unraveling Complex Connectivity

When the ¹H NMR spectrum is complex or first-order analysis is insufficient, 2D NMR techniques are invaluable.[8][9]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.[10] For this compound, COSY would definitively show the coupling between H3, H5, and H6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is extremely powerful for piecing together different fragments of a molecule and for assigning the chemical shifts of quaternary carbons.[8][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry in more complex derivatives.[12][13][14]

X-ray Crystallography: The Gold Standard for Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[15][16][17] This technique is considered the ultimate proof of structure.

Technique Advantages Disadvantages When to Use
2D NMR (COSY, HMBC) Provides detailed connectivity information, resolves spectral overlap.[8][11]Longer experiment times, requires more expertise in interpretation.For complex structures or ambiguous ¹H NMR spectra.
2D NMR (NOESY) Determines relative stereochemistry and conformation in solution.[12][13]Can be complex to interpret, requires appropriate molecular motion.To establish the 3D structure of chiral derivatives.
X-ray Crystallography Provides an absolute and highly detailed 3D structure.[16][17]Requires a suitable single crystal, structure may differ from solution.When an unambiguous solid-state structure is required for publication or patenting.

Experimental Protocols

Protocol 1: Standard Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • IR: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution, use a salt plate (NaCl or KBr).

    • MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz. For ¹H, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C, a proton-decoupled spectrum is typically acquired.

    • IR: Record the spectrum over the range of 4000-400 cm⁻¹.

    • MS: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Analysis:

    • NMR: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons.

    • IR: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • MS: Determine the m/z of the molecular ion peaks and analyze the isotopic pattern to confirm the presence of bromine. Analyze the fragmentation pattern for further structural information.

Protocol 2: 2D NMR Analysis
  • Sample Preparation: As per Protocol 1 for NMR. A slightly more concentrated sample may be beneficial.

  • Data Acquisition: On a high-field NMR spectrometer (≥ 400 MHz), acquire COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC spectra using standard pulse programs.

  • Data Analysis:

    • COSY: Identify cross-peaks to establish proton-proton coupling networks.

    • HSQC: Correlate each proton signal with its directly attached carbon.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to connect the different parts of the molecule and assign quaternary carbons.

Caption: Logical workflow for 2D NMR-based structure elucidation.

Conclusion

The structural confirmation of this compound is a critical step in its utilization as a synthetic intermediate. A comprehensive approach utilizing ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and self-validating methodology. In cases of structural complexity or ambiguity, advanced techniques such as 2D NMR and X-ray crystallography offer definitive insights. By understanding the principles and applying the protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, thereby upholding the highest standards of scientific rigor and paving the way for successful downstream applications.

References

  • Arnold, J. T., Dharmatti, S. S., & Packard, M. E. (1951). Chemical Effects on Nuclear Induction for Protons in Ethanol. The Journal of Chemical Physics, 19(4), 507. [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Hu, W. (2015, November 4). A very easy and quick NOESY to probe stereo chemistry. UMass Nuclear Magnetic Resonance (NMR) Labs. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Dong, C., Kotzsch, A., Dorward, M., van Pée, K. H., & Naismith, J. H. (2004). Crystallization and X-ray diffraction of a halogenating enzyme, tryptophan 7-halogenase, from Pseudomonas fluorescens. Acta crystallographica. Section D, Biological crystallography, 60(Pt 8), 1438–1440. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?. Retrieved from [Link]

  • Decatur, J. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved from [Link]

  • ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved from [Link]

  • YouTube. (2022, March 20). Stereochemistry | How to read NOESY spectrum?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 3). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

Sources

A Comparative Guide to Computational Insights into the Reaction Mechanism of 4-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of heterocyclic compounds is paramount for designing novel synthetic pathways and developing new chemical entities. 4-Bromo-2H-pyran-2-one stands out as a versatile building block, with its reactivity profile offering a gateway to a diverse array of complex molecules. This guide provides an in-depth comparison of computational approaches to elucidating the reaction mechanisms of this compound, with a particular focus on its behavior in cycloaddition reactions. By synthesizing findings from related computational and experimental studies on 2H-pyran-2-one derivatives, we offer a predictive framework for understanding the reactivity of the 4-bromo substituted variant.

The Dualistic Nature of 2H-Pyran-2-ones in Cycloaddition Reactions

2H-Pyran-2-ones are well-established as competent dienes in Diels-Alder reactions, a cornerstone of synthetic organic chemistry for the formation of six-membered rings.[1][2][3][4][5] Their reactivity, however, is not monolithic and is significantly modulated by the electronic nature of the substituents on both the pyranone ring and the reacting dienophile.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the nuanced mechanisms of these cycloadditions.[1][2][6][7][8] A key finding is the ability of 2H-pyran-2-ones to act as either an electrophile or a nucleophile.[1][2] When reacting with electron-rich dienophiles, the pyranone behaves as an electrophile. Conversely, with electron-deficient dienophiles, its character can switch to that of a nucleophile. This "ambiphilic" or "chameleon" nature is a significant asset in synthetic design.[9]

The presence of a bromine atom at the 4-position of the 2H-pyran-2-one ring is anticipated to enhance its reactivity as a diene. The electron-withdrawing nature of the bromine atom can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, thereby facilitating a normal-electron-demand Diels-Alder reaction with electron-rich dienophiles.

Dissecting the Reaction Mechanism: A Comparative Look at Computational Approaches

Computational chemistry provides a powerful lens to scrutinize the transition states and intermediates that govern the course of a chemical reaction. For the cycloaddition reactions of this compound, several mechanistic pathways can be envisaged, and computational studies are key to distinguishing between them.

Concerted versus Stepwise Mechanisms

A fundamental question in any Diels-Alder reaction is whether the two new carbon-carbon bonds are formed simultaneously in a concerted fashion, or sequentially via a discrete intermediate in a stepwise manner. DFT calculations can elucidate this by locating the transition state(s) on the potential energy surface.

  • Concerted Mechanism: Characterized by a single transition state where both new bonds are partially formed.

  • Stepwise Mechanism: Involves the formation of a zwitterionic or diradical intermediate, with two distinct transition states corresponding to the formation of each new bond.

Studies on related 2H-pyran-2-one systems have shown that the mechanism can be highly dependent on the substituents and the dienophile. For instance, reactions with certain non-symmetrically substituted alkynes have been shown to proceed through a polar and asynchronous two-step mechanism.[1][2]

The Role of Polarity

The polarity of the reaction, which is the degree of charge separation in the transition state, is another critical factor. This can be assessed computationally by analyzing the charge distribution in the transition state geometry. The introduction of electron-withdrawing or electron-donating groups on the dienophile can shift the reaction from a non-polar, concerted pathway to a more polar and potentially stepwise mechanism.[1][2]

A Comparative Overview of Computational Methods

The choice of computational methodology is crucial for obtaining reliable and predictive results. Below is a comparison of common DFT functionals and basis sets employed in studying the reactivity of pyranone systems.

Computational MethodDescriptionStrengthsLimitations
B3LYP Functional A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A widely used and well-benchmarked functional.Good balance of accuracy and computational cost for a wide range of organic reactions.May underestimate reaction barriers in some cases.
M06-2X Functional A high-nonlocality functional with a large amount of Hartree-Fock exchange.Generally provides more accurate thermochemistry and barrier heights for main-group elements than B3LYP.Can be more computationally expensive than B3LYP.
ωB97X-D Functional A long-range corrected hybrid functional with empirical dispersion correction.Performs well for non-covalent interactions and can provide accurate barrier heights.The empirical dispersion correction adds a layer of parameterization.
6-31G(d) Basis Set A Pople-style basis set that includes polarization functions on heavy atoms.A good starting point for geometry optimizations and frequency calculations, offering a reasonable compromise between accuracy and computational cost.May not be sufficient for highly accurate energy calculations.
def2-TZVP Basis Set A triple-zeta valence basis set with polarization functions.Provides more accurate energies and geometries compared to double-zeta basis sets.More computationally demanding than 6-31G(d).
Solvation Model (e.g., PCM, SMD) Implicit solvation models that account for the effect of the solvent on the reaction energetics.Essential for accurately modeling reactions in solution, as they can significantly alter reaction barriers and the stability of intermediates.The accuracy depends on the parameterization of the model for the specific solvent.

Experimental Validation: Bridging Theory and Practice

Computational predictions must be corroborated by experimental evidence to be truly valuable. For the reactions of this compound, experimental data such as reaction kinetics, product yields, and stereochemical outcomes provide the ultimate test for the theoretical models. For example, experimentally determined second-order rate constants can be compared with computationally derived activation energies to validate the predicted reaction mechanism.[6]

Representative Computational Workflow

Below is a step-by-step methodology for a typical computational study on the Diels-Alder reaction of this compound with a generic dienophile, such as ethylene.

  • Reactant and Product Optimization:

    • Perform geometry optimizations and frequency calculations for the reactants (this compound and ethylene) and the expected cycloaddition product. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).

    • Confirm that the optimized geometries correspond to energy minima by ensuring there are no imaginary frequencies.

  • Transition State Search:

    • Locate the transition state for the cycloaddition reaction. This can be done using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

    • The initial guess for the transition state geometry can be constructed based on the reactant and product structures.

  • Transition State Verification:

    • Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Visualize the imaginary frequency to ensure it represents the desired bond-forming/bond-breaking process.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the transition state. This will trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired minima.

  • Refined Energy Calculations:

    • Perform single-point energy calculations on the optimized geometries (reactants, transition state, and product) using a more accurate functional (e.g., M06-2X or ωB97X-D) and a larger basis set (e.g., def2-TZVP).

    • Include a solvation model if the reaction is performed in solution.

  • Analysis of Results:

    • Calculate the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants).

    • Analyze the geometry of the transition state to determine the degree of bond formation and asynchronicity.

    • Analyze the charge distribution to assess the polarity of the reaction.

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product R This compound + Dienophile TS [4+2] Cycloaddition TS R->TS Activation Energy (ΔG‡) P Cycloadduct TS->P

Caption: A generalized reaction coordinate diagram for the Diels-Alder reaction of this compound.

Conclusion

Computational studies provide an indispensable toolkit for unraveling the complex reaction mechanisms of molecules like this compound. By leveraging DFT calculations, researchers can gain a deep understanding of the factors that control reactivity, including the nature of the transition state, the polarity of the reaction, and the influence of substituents. While no single computational method is universally superior, a judicious choice of functional, basis set, and solvation model, benchmarked against available experimental data for related systems, can yield highly predictive and insightful results. This comparative guide serves as a valuable resource for scientists and researchers seeking to harness the power of computational chemistry to accelerate the design and development of novel chemical entities.

References

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing.
  • The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study.
  • The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Comput
  • Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 2009.
  • On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Publishing.
  • Diels–Alder reaction. Wikipedia.
  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Comput
  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives.
  • Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems.
  • A Head-to-Head Comparison of 3-bromo-2H-pyran-2-one and Other Dienes in Diels-Alder Reactions. Benchchem.
  • 2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles.

Sources

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 4-Substituted Pyrones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, the quest for efficient and high-yielding methods to construct complex molecular architectures is perpetual. Among the myriad of valuable heterocyclic scaffolds, 4-substituted 2-pyrones stand out as privileged structures found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The carbon-carbon bond formation at the C4-position of the pyrone ring is a critical transformation, and palladium-catalyzed cross-coupling reactions have emerged as the premier tools for this purpose.

This guide provides a comprehensive, data-driven comparison of two of the most powerful cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of 4-substituted pyrones. As a senior application scientist, this analysis moves beyond a simple recitation of facts to offer a nuanced perspective on the practical advantages, limitations, and underlying mechanistic principles that govern the yield and applicability of each reaction in this specific context.

Mechanistic Underpinnings: A Tale of Two Transmetalations

At the heart of both the Suzuki and Stille couplings lies a similar palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The key distinction, and the primary determinant of their differing characteristics, is the nature of the organometallic reagent used in the crucial transmetalation step.

The Suzuki-Miyaura coupling employs organoboron compounds, typically boronic acids or their esters. A critical feature of this reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.

The Stille coupling , in contrast, utilizes organostannane reagents (organotins). A notable advantage of the Stille reaction is that it generally does not require a base for the transmetalation step to proceed, as organostannanes are sufficiently reactive on their own. This can be a significant advantage when working with base-sensitive substrates.

Yield Comparison: A Data-Driven Analysis

While a definitive "winner" in all scenarios is elusive, analysis of the available literature for the synthesis of 4-substituted pyrones and related heterocyclic systems allows for the identification of key trends in reaction yields.

Coupling ReactionPyrone Substrate (Leaving Group)Coupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Suzuki-Miyaura 4-Tosyloxy-6-methyl-2-pyronePhenylboronic acidPd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMeOH89[1]
Suzuki-Miyaura 4-Tosyloxy-6-methyl-2-pyrone4-Tolylboronic acidPd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMeOH95[1]
Suzuki-Miyaura 4-Tosyloxy-α-pyroneTIPS-protected 4-hydroxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂OHigh[2]
Stille 3,5-Dibromo-2-pyronePhenyltributylstannanePd(PPh₃)₄ / CuI-DMFGood to Excellent[3]
Stille 3,5-Dibromo-2-pyrone(E)-StyryltributylstannanePd(PPh₃)₄ / CuI-DMFGood to Excellent[3]

Key Observations:

  • High Yields with Suzuki Coupling: The Suzuki-Miyaura reaction has been demonstrated to provide excellent yields for the synthesis of 4-aryl-2-pyrones from 4-tosyloxy-2-pyrone precursors.[1][2] Yields approaching and even exceeding 90% have been reported, highlighting the efficiency of this method.[1]

  • Stille Coupling on Pyrones: While direct comparative data on the same 4-substituted pyrone is scarce, the Stille coupling has been successfully employed on pyrone scaffolds, such as 3,5-dibromo-2-pyrone, to afford the coupled products in good to excellent yields.[3]

  • Substrate Scope and Functional Group Tolerance: The Stille reaction is often lauded for its exceptional functional group tolerance, a consequence of the mild, often base-free reaction conditions.[4] This can be a deciding factor when dealing with complex substrates bearing sensitive functionalities. The Suzuki reaction, while generally robust, can be sensitive to substrates that are unstable in the presence of the required base.[5]

  • Toxicity and Stoichiometric Byproducts: A significant drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing the tin-containing byproducts from the reaction mixture.[4] In contrast, the boronic acids and their byproducts from the Suzuki reaction are generally considered to be less toxic and are often easier to remove during workup.

Experimental Deep Dive: Protocols and Causality

To provide a practical context for the comparison, detailed experimental protocols for both Suzuki and Stille couplings on pyrone systems are presented below. The choice of reagents and conditions is rationalized to highlight the key considerations for successful execution.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Tosyloxy-2-Pyrone

This protocol is adapted from the successful synthesis of 4-aryl-6-methyl-2-pyrones.[1]

Materials:

  • 4-Tosyloxy-6-methyl-2-pyrone

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic monohydrate (K₂HPO₄·3H₂O)

  • Methanol (MeOH), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-tosyloxy-6-methyl-2-pyrone (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂HPO₄·3H₂O (3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) in degassed methanol.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methyl-2-pyrone.

Causality of Experimental Choices:

  • Leaving Group: A tosyloxy group at the 4-position of the pyrone serves as an effective leaving group for the oxidative addition step.

  • Catalyst and Ligand: The combination of Pd(OAc)₂ and the bulky, electron-rich phosphine ligand PCy₃ is often effective in promoting the oxidative addition and subsequent steps of the catalytic cycle.

  • Base: K₂HPO₄·3H₂O is a moderately strong base that is sufficient to activate the boronic acid for transmetalation without causing significant degradation of the pyrone core.

  • Solvent: Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reagents and the base.

Experimental Protocol: Stille Coupling of a 3,5-Dibromo-2-Pyrone

This protocol is based on the regioselective Stille coupling of 3,5-dibromo-2-pyrone.[3]

Materials:

  • 3,5-Dibromo-2-pyrone

  • Organostannane (e.g., Phenyltributylstannane)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) (optional, as a co-catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3,5-dibromo-2-pyrone (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • If using a co-catalyst, add CuI (10 mol%).

  • Add anhydrous, degassed DMF to dissolve the solids.

  • Add the organostannane (1.1 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Causality of Experimental Choices:

  • Leaving Group: Bromine atoms on the pyrone ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions.

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) source that is effective for a wide range of Stille couplings.

  • Co-catalyst: The addition of CuI can sometimes accelerate the transmetalation step and improve yields, a phenomenon known as the "copper effect."

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Stille couplings, as it helps to dissolve the reagents and stabilize the catalytic species.

Visualizing the Catalytic Cycles

To further elucidate the mechanistic pathways, the following diagrams illustrate the catalytic cycles for both the Suzuki-Miyaura and Stille couplings.

Suzuki_Coupling Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Base Base (e.g., K₂CO₃) Ate_Complex [R²-B(OH)₃]⁻ Base->Ate_Complex Boronic R²-B(OH)₂ Boronic->Ate_Complex Ate_Complex->Trans RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling Stille Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Stannane R²-Sn(Bu)₃ Stannane->Trans RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

Caption: Catalytic cycle of the Stille coupling.

Decision Workflow: Choosing the Right Tool for the Job

Selecting the optimal coupling reaction depends on a careful evaluation of the specific synthetic challenge. The following workflow provides a logical framework for making an informed decision.

Decision_Workflow Decision Workflow: Suzuki vs. Stille Start Synthesis of a 4-Substituted Pyrone Base_Sensitivity Is the substrate or product base-sensitive? Start->Base_Sensitivity Functional_Groups Are there complex or sensitive functional groups? Base_Sensitivity->Functional_Groups  No Stille Consider Stille Coupling Base_Sensitivity->Stille  Yes Toxicity_Concerns Are there concerns about toxicity and byproduct removal? Functional_Groups->Toxicity_Concerns  No Functional_Groups->Stille  Yes Toxicity_Concerns->Stille  No Suzuki Consider Suzuki Coupling Toxicity_Concerns->Suzuki  Yes Optimization Optimization of reaction conditions Stille->Optimization Suzuki->Optimization

Caption: Decision-making workflow for selecting between Suzuki and Stille coupling.

Conclusion: A Matter of Strategic Choice

Both the Suzuki-Miyaura and Stille couplings are formidable and versatile methods for the synthesis of 4-substituted pyrones. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific attributes of the substrate and the desired outcome.

The Suzuki coupling often offers the advantages of high yields, readily available and less toxic reagents, making it a go-to method for many applications. However, its reliance on a base can be a limiting factor for sensitive substrates.

The Stille coupling, with its exceptional functional group tolerance and typically base-free conditions, provides a powerful alternative, particularly in the context of complex molecule synthesis. The primary trade-off is the toxicity of the organotin reagents and the challenges associated with byproduct removal.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both reactions will empower the synthetic chemist to make an informed choice, leading to a more efficient and successful synthesis of valuable 4-substituted pyrone building blocks.

References

  • Han, Y. T. (2017). A Concise Synthesis of Rhodanthpyrone A and B, Natural 4-(Hydroxyphenyl)-substituted α-Pyrones. Natural Product Communications, 12(1), 95-98. [Link]

  • Cho, C. G., & Park, J. S. (2001). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Tetrahedron Letters, 42(52), 9239-9241. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Lei, X., Gao, L., Ding, Q., & Wu, J. (2011). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Tetrahedron, 67(35), 6569-6573. [Link]

  • The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize in Chemistry Scientific Background. [Link]

  • Han, Y. T. (2017). A Concise Synthesis of Rhodanthpyrone A and B, Natural 4-(Hydroxyphenyl)-substituted a-Pyrones. Natural product communications, 12(1), 1934578X1701200125. [Link]

  • YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling. Dr Nicholas Corsepius. [Link]

Sources

A Researcher's Guide to the Characterization of Isomeric Impurities in Brominated Pyrone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of brominated pyrones represents a critical step in the development of numerous bioactive molecules. However, the inherent nature of electrophilic aromatic substitution on the pyrone ring often leads to the formation of a complex mixture of isomeric impurities. The presence of these isomers can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the effective characterization and quantification of these challenging impurities, grounded in the principles of scientific integrity and practical, field-proven insights.

The Challenge: Isomeric Impurities in Pyrone Bromination

The electronic properties of the pyrone ring dictate the regioselectivity of bromination, but reaction conditions can be manipulated to favor certain isomers. Nevertheless, the formation of multiple brominated species is a common outcome.[1][2] These isomeric impurities often possess similar physical and chemical properties, making their separation and individual characterization a significant analytical hurdle.[3] Failure to adequately characterize and control these impurities can lead to unforeseen toxicological profiles and compromise the quality of the final drug product.

Understanding the Mechanism: The Root of Isomer Formation

The bromination of pyrones typically proceeds via an electrophilic aromatic substitution mechanism. The pyrone ring, with its oxygen heteroatoms, possesses a unique electron density distribution that influences the position of bromine substitution. The reaction often involves a bromonium ion intermediate, similar to the halogenation of alkenes.[4][5][6][7] The stability of the resulting carbocation intermediates at different positions on the pyrone ring, along with steric hindrance, ultimately determines the ratio of the isomeric products formed. Factors such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, and reaction temperature can all influence the isomeric distribution.[1]

A Comparative Guide to Analytical Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of isomeric impurities in brominated pyrone synthesis. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in this context.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

HPLC is a cornerstone technique for the separation and quantification of isomeric mixtures due to its high resolving power and versatility.[8] For brominated pyrones, which are often polar and non-volatile, HPLC is particularly well-suited.

Key Advantages:

  • Excellent Resolution: Modern HPLC columns, particularly those with smaller particle sizes (sub-2 µm), can achieve baseline separation of closely related isomers.

  • Versatility in Detection: A range of detectors, including UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS), can be coupled with HPLC to provide both quantitative and qualitative information.[9]

  • Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis by other methods like NMR.

Experimental Considerations:

The choice of stationary phase and mobile phase is critical for successful isomer separation. Reversed-phase chromatography using C18 or C8 columns is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Gradient elution is frequently necessary to resolve all isomers within a reasonable timeframe.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Crude Reaction Mixture Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Reversed-Phase Column (e.g., C18) HPLC_System->Column Detector UV/DAD or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

While many brominated pyrones are not sufficiently volatile for direct GC analysis, derivatization can sometimes be employed to increase their volatility. GC-MS offers the advantage of high separation efficiency and definitive identification through mass spectral fragmentation patterns.

Key Advantages:

  • High Separation Efficiency: Capillary GC columns can provide exceptional resolution of isomers.[10]

  • Definitive Identification: The mass spectrometer provides a unique fragmentation pattern for each isomer, aiding in their structural elucidation. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool in mass spectrometry.[11]

  • Sensitivity: GC-MS is a highly sensitive technique, capable of detecting trace-level impurities.

Experimental Considerations:

Careful selection of the GC column stationary phase is crucial for isomer separation. A mid-polarity phase is often a good starting point. The temperature program must be optimized to ensure adequate separation without causing thermal degradation of the analytes.[12]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Crude Reaction Mixture Derivatization Derivatization (if necessary) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_MS_System GC-MS System Extraction->GC_MS_System Column Capillary GC Column GC_MS_System->Column Mass_Spec Mass Spectrometer Column->Mass_Spec TIC Total Ion Chromatogram Mass_Spec->TIC Mass_Spectra Mass Spectra Analysis TIC->Mass_Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of isomers.[3][13] While not a separation technique itself, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the definitive assignment of isomeric structures.

Key Advantages:

  • Unambiguous Structure Determination: ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer, allowing for the determination of the bromine substitution pattern.

  • Quantitative Analysis: With appropriate experimental parameters, NMR can be used for quantitative analysis (qNMR) without the need for individual isomer standards.

  • Analysis of Complex Mixtures: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to analyze complex mixtures without prior separation.

Experimental Considerations:

High-field NMR spectrometers (≥400 MHz) are generally required to resolve the subtle differences in the spectra of isomers. Careful sample preparation and the use of a suitable deuterated solvent are essential for obtaining high-quality spectra.

Comparative Summary of Analytical Techniques

FeatureHPLCGC-MSNMR Spectroscopy
Primary Function Separation & QuantificationSeparation & IdentificationStructural Elucidation
Sample Volatility Not requiredRequired (or derivatization)Not required
Resolution HighVery HighNot a separation technique
Identification Retention time, MSMass spectraChemical shifts, coupling
Quantification Requires standardsRequires standardsCan be absolute (qNMR)
Throughput HighMediumLow

Experimental Protocols

Protocol 1: HPLC-UV/DAD Method for Isomer Separation and Quantification
  • Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage of each impurity relative to the total peak area.

Protocol 2: ¹H NMR for Structural Confirmation of Isomers
  • Sample Preparation: Dissolve 5-10 mg of the isolated isomer (or the crude mixture) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H pulse sequence.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Appropriate for the expected chemical shift range.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the structure of the isomer.

Conclusion: An Integrated Approach for Robust Characterization

No single analytical technique is sufficient for the complete characterization of isomeric impurities in brominated pyrone synthesis. A synergistic approach, leveraging the strengths of multiple techniques, is paramount. HPLC provides the necessary separation and quantification, GC-MS offers complementary separation and definitive identification for volatile derivatives, and NMR stands as the ultimate tool for unambiguous structural elucidation. By implementing a robust analytical strategy that combines these powerful techniques, researchers and drug developers can ensure the quality, safety, and efficacy of their brominated pyrone-containing products.

References

  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - MDPI. Available from: [Link]

  • Improvement in HPLC Separation of Porphyrin Isomers and Application to Biochemical Diagnosis of Porphyrias - PubMed. Available from: [Link]

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. Available from: [Link]

  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - NIH. Available from: [Link]

  • The 1H NMR spectra of three isomers with molecular formula C4H9Br... - Pearson. Available from: [Link]

  • Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation | Request PDF - ResearchGate. Available from: [Link]

  • Bromination of Alkenes- Organic Chemistry Mechanism - YouTube. Available from: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]

  • Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed. Available from: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination - YouTube. Available from: [Link]

  • US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents.
  • Two isomers resulting from bromination of propene, represented as a mixture with their relative proportions indicated - ResearchGate. Available from: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. Available from: [Link]

  • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? | ResearchGate. Available from: [Link]

  • Halogenation of Alkanes - Chemistry LibreTexts. Available from: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available from: [Link]

  • Constitutional isomers of brominated-functionalized copillar[13]arenes: synthesis, characterization, and crystal structures - PMC - NIH. Available from: [Link]

  • Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC - NIH. Available from: [Link]

  • Halogenation of Alkenes - Chemistry Steps. Available from: [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - MDPI. Available from: [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Experimental Validation of DFT Predictions for 2H-Pyran-2-one Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Predictive Power of Computation in Modern Synthesis

In the landscape of contemporary organic synthesis, the quest for efficiency, selectivity, and novel molecular architectures is paramount. Among the vast arsenal of synthetic tools, the [4+2] cycloaddition, or Diels-Alder reaction, of heterocyclic compounds stands out for its capacity to construct complex polycyclic systems in a single, atom-economical step. The 2H-pyran-2-one scaffold, a six-membered heterocycle, serves as a versatile diene component in these transformations, leading to a variety of molecular frameworks that are precursors to biologically active compounds and functional materials.[1]

However, predicting the outcome of these reactions—specifically their feasibility, regioselectivity, and stereoselectivity—can be a significant challenge. Factors such as the electronic nature of substituents on both the pyranone and the dienophile, as well as reaction conditions, intricately govern the reaction pathway.[2] This is where computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable predictive tool. DFT allows for the in silico exploration of reaction mechanisms, transition states, and energy landscapes, offering profound insights that can guide experimental design and obviate time-consuming trial-and-error approaches.[3]

This guide provides an in-depth comparison of DFT predictions with robust experimental data for the cycloaddition reactions of 2H-pyran-2-ones. We will delve into the causality behind experimental choices, present validating data in a clear, comparative format, and provide the protocols necessary to reproduce these validation studies. Our objective is to demonstrate the synergistic power of combining theoretical calculations with rigorous experimental work, establishing a trustworthy framework for leveraging DFT in the development of novel synthetic methodologies.

The Theoretical Framework: Decoding Cycloadditions with DFT

The Diels-Alder reaction of a 2H-pyran-2-one involves its 4π electron system interacting with a 2π electron system (the dienophile) to form a bicyclic adduct. This initial adduct often contains a bridged lactone which can be unstable, readily undergoing a retro-Diels-Alder reaction to eliminate CO2 and yield a substituted cyclohexadiene or benzene derivative.[4][5] The predictive strength of DFT lies in its ability to model the transition states (TS) that govern these transformations.

Key parameters derived from DFT calculations include:

  • Activation Energy Barriers (ΔG‡): The energy difference between the reactants and the transition state. A lower activation barrier implies a faster reaction rate. By comparing the barriers for different potential pathways (e.g., formation of different regioisomers), DFT can predict the major product.[6]

  • Reaction Energies (ΔGrxn): The overall energy change from reactants to products, indicating the thermodynamic favorability of the reaction.

  • Frontier Molecular Orbital (FMO) Analysis: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa in inverse-electron-demand reactions) is crucial. The energy gap and orbital coefficients can explain the observed reactivity and regioselectivity.[7]

  • Mechanism Determination: DFT calculations can distinguish between a concerted, synchronous mechanism and a stepwise, asynchronous mechanism involving a zwitterionic intermediate. This is often dependent on the electronic properties of the reactants.[5][8]

A typical computational approach involves geometry optimization of reactants, products, and transition states using a functional like B3LYP or ωB97XD with a basis set such as 6-31G*, which has been shown to provide a good balance of accuracy and computational cost for this class of reactions.[3][4]

R Reactants (2H-Pyran-2-one + Dienophile) TS Transition State Search (e.g., QST2/3, Berny) R->TS Geometry Optimization Energy Calculate ΔG‡ and ΔGrxn R->Energy FMO FMO Analysis (HOMO-LUMO Gaps) R->FMO P Products (Regioisomers, Stereoisomers) TS->P Geometry Optimization TS->Energy Mechanism IRC Calculation (Confirm Reaction Pathway) TS->Mechanism P->Energy

Caption: Workflow for DFT analysis of a 2H-pyran-2-one cycloaddition.

Experimental Validation: Where Theory Meets Reality

The ultimate test of any computational model is its correlation with experimental results. Below, we compare DFT predictions with published experimental data across key aspects of 2H-pyran-2-one cycloadditions.

Case Study 1: Regioselectivity with Substituted Pyranones

The reaction of substituted 2H-pyran-2-ones with unsymmetrical dienophiles can lead to multiple regioisomers. DFT is exceptionally adept at predicting which isomer will predominate. A study on the thermal Diels-Alder cycloaddition of 4-chloro-2(H)-pyran-2-one with electron-deficient dienophiles provides a clear example. The reaction can form either a 5-substituted or a 6-substituted bicyclic lactone, with a preference for the endo stereoisomer.[4]

Table 1: Comparison of Experimental Product Ratios and DFT-Predicted Energy Barriers for the Cycloaddition of 4-Chloro-2(H)-pyran-2-one.

DienophileExperimental Ratio (5-endo : 6-endo)DFT (B3LYP/6-31G*) Predicted ΔΔG‡ (kcal/mol) (TS6-endo - TS5-endo)Predicted Major Isomer
Methyl Acrylate1 : 2.5+1.16-endo
Acryloyl Chloride1 : 1+0.46-endo (slight preference)

Data synthesized from information in The Journal of Organic Chemistry.[4]

The experimental results show a clear preference for the 6-endo cycloadduct with methyl acrylate, which diminishes to a nearly equal mixture with acrolyl chloride.[4] This trend is accurately mirrored by the DFT calculations. The positive ΔΔG‡ value indicates that the transition state leading to the 6-endo product (TS6-endo) is lower in energy than the one leading to the 5-endo product (TS5-endo), thus predicting it as the major kinetic product. The smaller energy difference calculated for the reaction with acrolyl chloride correctly predicts the observed decrease in selectivity.[4] This strong correlation validates the use of DFT for predicting regiochemical outcomes in these systems.

G Pyranone 4-Chloro-2H-pyran-2-one Dienophile + Methyl Acrylate TS_A [Transition State A] Dienophile->TS_A Path A TS_B [Transition State B] Dienophile->TS_B Path B Product_A 5-endo Adduct (Minor Product) TS_A->Product_A Product_B 6-endo Adduct (Major Product) TS_B->Product_B note1 DFT predicts: ΔG‡(B) < ΔG‡(A) TS_B->note1

Caption: Regioselectivity in the Diels-Alder reaction of 4-chloro-2H-pyran-2-one.

Case Study 2: Reactivity of Pyranone Analogues in IEDDA Reactions

The reactivity of the pyranone core can be modulated by replacing the ring oxygen or the exocyclic oxygen with sulfur. In inverse-electron-demand Diels-Alder (IEDDA) reactions with highly reactive strained alkynes, these modifications have a profound impact on reaction rates. A combined experimental and computational study investigated the reaction of 2H-pyran-2-one and its thio-analogues with bicyclo[6.1.0]nonyne (BCN).[6][9]

Table 2: Experimental Rate Constants vs. DFT-Calculated Activation Barriers for IEDDA Reactions with endo-BCN.

DieneExperimental k2 (M-1s-1)DFT-Calculated ΔG‡ (kcal/mol)
2H-Pyran-2-oneLow Reactivity17.1
2H-Thiopyran-2-oneHigh Reactivity11.0
2H-Pyran-2-thioneHighest Reactivity10.1

Data synthesized from information in Organic & Biomolecular Chemistry.[6][9]

The experimental data reveals that sulfur substitution dramatically increases the reaction rate, with 2H-pyran-2-thione being the most reactive.[6][10] This trend is precisely predicted by the DFT calculations, which show a corresponding decrease in the activation barrier (ΔG‡). The calculations further explain this phenomenon through distortion/interaction analysis, which reveals that the higher reactivity of the thione derivatives is due to a lower energy penalty required to distort the molecule into the transition-state geometry.[6][9] This demonstrates DFT's ability not only to predict reactivity trends but also to provide a deep mechanistic rationale for them.

A Self-Validating Experimental Protocol

To experimentally validate DFT predictions, a robust and reproducible protocol is essential. The following outlines a general procedure for a cycloaddition reaction, designed to yield high-quality data for comparison with theory.

1. Reagent Preparation and Reaction Setup:

  • Rationale: Purity of starting materials is critical for clean reaction profiles and accurate kinetic analysis.

  • Protocol:

    • Purify the 2H-pyran-2-one derivative (e.g., by recrystallization or column chromatography) and the dienophile (e.g., by distillation).

    • In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the 2H-pyran-2-one (1.0 equiv.) in a suitable dry solvent (e.g., toluene, xylene, or CH2Cl2).

    • Add the dienophile (1.1 - 2.0 equiv.). The slight excess ensures complete consumption of the limiting pyranone.

2. Reaction Execution and Monitoring:

  • Rationale: Careful monitoring is required to determine reaction completion and prevent decomposition of products.

  • Protocol:

    • Heat the reaction mixture to the desired temperature (as guided by DFT for the activation barrier) using an oil bath with a temperature controller.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing small aliquots for analysis by 1H NMR or GC-MS. This allows for the determination of the consumption of starting materials and the formation of products.

3. Product Isolation and Purification:

  • Rationale: Clean isolation is necessary for accurate yield determination and unambiguous characterization.

  • Protocol:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate) to separate the cycloadduct(s) from unreacted starting materials and byproducts.

4. Structural Characterization and Isomer Ratio Determination:

  • Rationale: This is the critical validation step. Spectroscopic data confirms the predicted structure and quantifies the product distribution.

  • Protocol:

    • Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the product(s).

    • Acquire 1H and 13C NMR spectra. The coupling constants and chemical shifts are used to unequivocally determine the regiochemistry and stereochemistry (endo/exo) of the adduct.

    • For determining the ratio of isomers, use integration of well-resolved, characteristic peaks in the 1H NMR spectrum of the crude or purified product mixture.

The Synergistic Workflow of Computational and Experimental Chemistry

The most powerful advances are made when theory and experiment are integrated into a cohesive, iterative workflow. DFT is not merely a validation tool but a predictive engine that guides experimentation toward the most promising avenues.

G A Hypothesis: Reaction Design B DFT Prediction (Mechanism, Selectivity, Rates) A->B Theorize C Guided Experimental Execution B->C Guide D Data Analysis (Yield, Ratios, Structure) C->D Measure E Comparison: Theory vs. Experiment D->E Validate F Model Refinement or New Hypothesis E->F Iterate F->B Refine

Caption: Iterative workflow combining DFT prediction and experimental validation.

Conclusion

The convergence of Density Functional Theory predictions and experimental outcomes provides a formidable paradigm for modern chemical research. For the [4+2] cycloadditions of 2H-pyran-2-ones, DFT has proven to be a remarkably accurate and reliable tool. It successfully predicts reactivity trends, quantitatively forecasts regioselectivity, and offers deep mechanistic insights that are difficult to probe experimentally.[4][5][9] The case studies presented herein underscore a strong correlation between in silico calculations and benchtop results, confirming that a well-designed computational model can effectively guide the synthesis of complex molecules. By embracing the synergistic workflow of prediction, execution, and validation, researchers can accelerate discovery, optimize reaction conditions, and push the boundaries of synthetic chemistry with greater confidence and efficiency.

References

  • Huang, W., et al. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Computational and Experimental Investigation of the Diels−Alder Cycloadditions of 4-Chloro-2(H)-pyran-2-one. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2022). Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Organic Letters. Available at: [Link]

  • Kranjc, K., & Kočevar, M. (2010). The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study. Arkivoc. Available at: [Link]

  • RSC Publishing. (2024). Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. Available at: [Link]

  • Semantic Scholar. (2010). The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study. Available at: [Link]

  • Kranjc, K., & Kočevar, M. (2013). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkivoc. Available at: [Link]

  • Kranjc, K., & Kočevar, M. (2005). Diels-Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: Reactivity and regioselectivity. New Journal of Chemistry. Available at: [Link]

  • PubMed. (2014). DFT 1H-1H coupling constants in the conformational analysis and stereoisomeric differentiation of 6-heptenyl-2H-pyran-2-ones: configurational reassignment of synargentolide A. Magnetic Resonance in Chemistry. Available at: [Link]

  • Khan, A., et al. (2018). Reactivity descriptor for the retro Diels–Alder reaction of partially saturated 2-pyrones: DFT study on substituents and solvent effects. Physical Chemistry Chemical Physics. Available at: [Link]

  • MDPI. (2023). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. International Journal of Molecular Sciences. Available at: [Link]

  • Wiley Online Library. (2023). Efficient and Accurate Description of Diels-Alder Reactions Using Density Functional Theory. ChemPhysChem. Available at: [Link]

  • RSC Publishing. (2018). Reactivity descriptor for the retro Diels–Alder reaction of partially saturated 2-pyrones: DFT study on substituents and solvent effects. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide, where we will navigate the nuances of palladium-catalyzed cross-coupling reactions, with a specific focus on the versatile synthetic building block, 4-Bromo-2H-pyran-2-one. As researchers and professionals in drug development, the efficient and selective functionalization of such heterocyclic scaffolds is paramount. This guide moves beyond a simple recitation of protocols; it aims to provide a comparative analysis of common palladium catalyst systems, grounded in experimental data and mechanistic understanding, to empower you in your catalyst selection and reaction optimization endeavors.

The core of our investigation will revolve around a comparative analysis of two prominent classes of palladium catalysts: the traditional phosphine-based systems and the more contemporary N-heterocyclic carbene (NHC)-ligated catalysts . We will explore their performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

The Landscape of Palladium Catalysts: A Tale of Two Ligands

The efficacy of a palladium catalyst is profoundly influenced by the ligands coordinating to the metal center. These ligands dictate the catalyst's stability, solubility, and, most critically, the kinetics of the elementary steps in the catalytic cycle—oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

1. Palladium-Phosphine Complexes: The Workhorses of Cross-Coupling

For decades, phosphine ligands have been the bedrock of palladium catalysis. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commercially available and have a long-standing track record. However, for challenging substrates, the development of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), has been a game-changer. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.

2. Palladium-N-Heterocyclic Carbene (NHC) Complexes: The New Champions of Activity

In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[1] Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly robust and active catalysts.[2] This enhanced stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for significantly lower catalyst loadings and often milder reaction conditions. Pre-catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective for heteroaryl couplings.[3]

Comparative Analysis of Coupling Reactions

In the following sections, we will delve into a head-to-head comparison of these catalyst classes for the functionalization of this compound. Where direct comparative data for this specific substrate is not available in a single study, we will draw upon data from analogous brominated heterocycles to provide a well-rounded analysis.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of biaryl and vinyl-substituted aromatic compounds.[4] It involves the coupling of an organoboron reagent with an organic halide.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) R-Pd(II)-R'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' R-R' Reductive\nElimination->Ar-Ar' This compound This compound This compound->Oxidative\nAddition R'-B(OR)2 R'-B(OH)₂ R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data for Suzuki-Miyaura Coupling

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄5K₃PO₄1,4-Dioxane8012Good5-(4-bromophenyl)-4,6-dichloropyrimidine[3]
Pd(OAc)₂ / SPhos2K₃PO₄1,4-Dioxane10012-18~922-Bromo-4-methylpyridine[5]
PdCl₂(dppf)3Na₂CO₃Toluene/H₂O8012853-Bromopyridine[6]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH1002983-Bromopyridine[6]

Discussion: The data, although on analogous heterocyclic systems, suggests a clear trend. While traditional catalysts like Pd(PPh₃)₄ are effective, they often require higher catalyst loadings and longer reaction times.[3] The use of bulky phosphine ligands like SPhos can improve yields, but the most significant enhancement in efficiency is observed with NHC-based catalysts like PEPPSI-IPr.[5][6] The strong σ-donating character of the IPr ligand stabilizes the palladium center, promoting a more efficient catalytic cycle and allowing for a reduction in catalyst loading to as low as 0.5 mol% with excellent yields in a fraction of the time. For the Suzuki coupling of this compound, it is highly probable that an NHC-ligated palladium catalyst would offer superior performance.

Mizoroki-Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an organic halide with an alkene to form a substituted alkene, a transformation of immense value in organic synthesis.[7]

Catalytic Cycle for Mizoroki-Heck Coupling

Mizoroki-Heck Catalytic Cycle Mizoroki-Heck Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L_n)->Migratory\nInsertion R-alkene-Pd(II)-X(L_n) R-alkene-Pd(II)-Br(L_n) Migratory\nInsertion->R-alkene-Pd(II)-X(L_n) β-Hydride\nElimination β-Hydride Elimination R-alkene-Pd(II)-X(L_n)->β-Hydride\nElimination Alkene Product Alkene Product β-Hydride\nElimination->Alkene Product H-Pd(II)-X(L_n) H-Pd(II)-Br(L_n) β-Hydride\nElimination->H-Pd(II)-X(L_n) Reductive\nElimination Reductive Elimination H-Pd(II)-X(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n This compound This compound This compound->Oxidative\nAddition Alkene Alkene Alkene->Migratory\nInsertion Base Base Base->Reductive\nElimination

Caption: Generalized catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Comparative Performance Data for Mizoroki-Heck Coupling

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂ / P(o-tol)₃2Et₃NAcetonitrile10018-24Moderate2-Bromo-4-methylpyridine[5]
Pd/C0.2n-Pr₃NDMF120-HighAryl iodides[8]
(NHC)PdI₂(PPh₃)1K₂CO₃DMF/H₂O1202480-100Aryl bromides[9]

Discussion: For the Heck reaction, catalyst stability at elevated temperatures is crucial. While traditional phosphine-based systems are viable, heterogeneous catalysts like Pd/C offer advantages in terms of catalyst recovery.[8] Mixed ligand systems, such as those incorporating both an NHC and a phosphine ligand, have shown excellent activity for the Heck coupling of aryl bromides, providing high yields.[9] The robustness of the NHC ligand likely contributes to the catalyst's longevity and performance under the often demanding conditions of the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl and vinyl alkynes by reacting a terminal alkyne with an organic halide.[10] This reaction typically employs a dual catalytic system of palladium and copper(I).

Catalytic Cycle for Sonogashira Coupling

Sonogashira Catalytic Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-alkyne(L_n) R-Pd(II)-alkyne(L_n) Transmetalation->Ar-Pd(II)-alkyne(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-alkyne(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-alkyne R-alkyne Reductive\nElimination->Ar-alkyne Cu-X Cu-Br Alkyne\nActivation Alkyne Activation Cu-X->Alkyne\nActivation Cu-alkyne Cu-alkyne Alkyne\nActivation->Cu-alkyne Cu-alkyne->Transmetalation This compound This compound This compound->Oxidative\nAddition Terminal\nAlkyne Terminal Alkyne Terminal\nAlkyne->Alkyne\nActivation Base Base Base->Alkyne\nActivation Experimental Workflow General Experimental Workflow for Cross-Coupling Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - this compound - Coupling Partner - Base - Catalyst Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat to Desired Temperature Solvent->Reaction Monitoring Monitor Reaction (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling using a Phosphine-Based Catalyst

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using an NHC-Based Catalyst

  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%) to a reaction vessel.

  • Add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add t-AmylOH (5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Protocol 3: Mizoroki-Heck Coupling

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile (5 mL), the alkene (e.g., styrene, 1.5 mmol), and Et₃N (1.5 mmol).

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol).

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • For workup, dilute with diethyl ether, wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Conclusion and Recommendations

The choice of palladium catalyst for the cross-coupling of this compound is a critical determinant of reaction efficiency and success.

  • For routine Suzuki-Miyaura couplings , traditional phosphine-based catalysts like Pd(PPh₃)₄ can be effective, though they may require higher loadings and longer reaction times.

  • For enhanced reactivity, higher yields, and shorter reaction times in Suzuki-Miyaura coupling , particularly with challenging substrates, Pd-NHC catalysts such as PEPPSI-IPr are highly recommended. Their superior stability and activity often justify their higher initial cost through lower required loadings and increased throughput.

  • In Mizoroki-Heck reactions , catalyst robustness is key. Mixed (NHC)Pd(II)(PPh₃) complexes have shown great promise, offering a balance of stability and reactivity.

  • For Sonogashira couplings , the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable and cost-effective choice. However, for substrates sensitive to copper, exploring copper-free conditions or the use of robust Pd-NHC catalysts is advisable.

Ultimately, the optimal catalyst system will depend on the specific coupling partners, desired scale of the reaction, and economic considerations. It is always recommended to perform small-scale screening of a few catalyst systems to identify the most efficient conditions for your specific application.

References

  • White, A. J. P., Williams, D. J., & Hill, M. S. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 10(33), 7751-7756.
  • Hassanain, H. M., & Wan, F. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Chemistry & Chemical Technology, 16(1), 36-42.
  • Cano, R., & Yus, M. (2015). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Najera, C., & Yus, M. (2011). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Tang, D., et al. (2020). Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1-bromo-4-iodobenzene and phenylacetylene. Tetrahedron Letters, 61(4), 151415.
  • Zhang, J., Ye, P., He, L., Yuan, T., & Liu, Q. (2015). Bifurans via Palladium-Catalyzed Suzuki Coupling. Heterocycles, 91(11), 2136-2145.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • Gorgani, N. N., & Amini, M. M. (2021). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction.
  • Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 137.
  • Köhler, K., Heidenreich, R. G., Soom, J., & Hassan, A. (2001). Palladium Metal Catalysts in Heck C-C Coupling Reactions.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
  • Willför, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Reddy, T. J., & Paquette, L. A. (1997). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). Tetrahedron Letters, 38(44), 7741-7744.
  • Frisch, A. C., & Beller, M. (2005). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Khan, I., et al. (2018). N-Heterocyclic carbene-Pd(II)-PPh 3 complexes as a new highly efficient catalyst system for the Sonogashira cross-coupling reaction: Synthesis, characterization and biological activities.
  • Yilmaz, M. K., & Keles, M. (2018). Azo-azomethine based palladium(II) complexes as catalysts for the Suzuki-Miyaura cross-coupling reaction. Journal of Molecular Structure, 1155, 419-427.
  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Dube, P., & Darkwa, J. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1738.
  • Larhed, M., & Hallberg, A. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org.
  • Sun, X., et al. (2022). Synthesis and comparative study of (NHCF)PdCl2Py and (NHCF)Ni(Cp)Cl complexes: investigation of the electronic properties of NHC ligands and complex characteristics. Dalton Transactions, 51(2), 654-662.
  • Cetinkaya, B., et al. (2016). New (NHC)Pd(II)(PPh3) complexes: synthesis, characterization, crystal structure and its application on Sonogashira and Mizoroki–Heck cross-coupling reactions. Journal of Organometallic Chemistry, 818, 10-18.
  • Reddy, B. V. S., & Reddy, L. R. (2010). Recent Advances in the Synthesis of 2-Pyrones. Current Organic Chemistry, 14(14), 1436-1463.
  • Fortman, G. C., & Nolan, S. P. (2011). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Chemical Society Reviews, 40(10), 5151-5169.
  • Tang, Y.-X., et al. (2024). Unlocking Oxidative Cross-Coupling between Four Nucleophiles: Synthesis of Spiropyrrolo[2,1- a]isoquinolines. Organic Letters.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-2H-pyran-2-one: A Comparative Analysis of HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. 4-Bromo-2H-pyran-2-one, a versatile heterocyclic building block, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately the viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust purity assessment of this key intermediate. Our objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, empowering researchers to build self-validating quality control systems.

The importance of stringent impurity control is underscored by global regulatory bodies. Guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) mandate the identification and qualification of impurities in new drug substances, making a comprehensive analytical strategy non-negotiable.[1][2][3][4] An orthogonal approach, using techniques that measure purity based on different physicochemical principles, provides the highest level of confidence, ensuring that what one method might miss, the other will likely detect.[5][6][7]

High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Impurity Profiling

HPLC is the workhorse of purity determination in the pharmaceutical industry. Its strength lies in its ability to separate the target compound from process-related impurities (e.g., starting materials, by-products) and degradation products, providing a precise quantitative measure of purity, typically expressed as a percentage of the total peak area.

Causality of Method Design

For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[8]

  • Stationary Phase: A C18 (octadecylsilane) column is the conventional first choice due to its versatility and robust hydrophobic interactions with a wide range of analytes. Given the polar nature of the pyranone ring, a polar-endcapped C18 column could also be considered to improve peak shape and retention under highly aqueous conditions.[8]

  • Mobile Phase: A gradient elution using a mixture of water (often with a pH-modifying additive) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is optimal. A gradient, as opposed to an isocratic elution, is crucial for resolving compounds with different polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.

  • Additive: Incorporating a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), into the mobile phase can sharpen peaks by suppressing the ionization of residual silanols on the silica-based stationary phase, thereby reducing peak tailing.[9]

  • Detection: The conjugated system of the 2-pyrone ring provides a strong chromophore, making UV-Vis detection ideal. Analysis at a wavelength of maximum absorbance (λmax) will yield the highest sensitivity, while detection at a lower wavelength, like 220 nm, can offer a more universal detection of potential impurities that may lack the specific chromophore of the parent compound. A Diode Array Detector (DAD) is highly recommended as it provides spectral data for each peak, aiding in peak tracking and purity assessment.[10]

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD), monitoring at 254 nm.

  • Data Analysis: Integrate all peaks with an area greater than the reporting threshold (e.g., 0.05% as per ICH guidelines[3]). Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.

Data Presentation: Hypothetical HPLC Analysis
Peak IDRetention Time (min)Peak AreaArea %Identification
14.515,0000.45Starting Material (e.g., Coumalic Acid)
212.23,300,00099.10This compound
315.825,0000.75Unknown Impurity
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample (~5mg) prep2 Dissolve in ACN/H2O (10mL) prep1->prep2 analysis1 Inject 10 µL onto C18 Column prep2->analysis1 analysis2 Run Gradient Elution analysis1->analysis2 analysis3 Detect with DAD (254 nm) analysis2->analysis3 data1 Integrate All Peaks >0.05% analysis3->data1 data2 Calculate Area % Purity data1->data2 data3 Report Results data2->data3

Caption: Workflow for quantitative purity assessment via HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity

While HPLC excels at quantitative separation, NMR spectroscopy provides unparalleled structural information. For purity assessment, its primary roles are to unequivocally confirm the identity of the main component and to identify and characterize impurities that may be present. Furthermore, with careful experimental design, quantitative NMR (qNMR) can offer an absolute purity value without the need for a reference standard of the analyte itself.[11][12][13]

Causality of Method Design
  • ¹H NMR: This is the first and most crucial NMR experiment. The signal's chemical shift, integration (area), and splitting pattern (multiplicity) provide a detailed fingerprint of the molecule. The area under an NMR peak is directly proportional to the number of protons giving rise to that signal, which is the fundamental principle of qNMR.[11][14]

  • ¹³C NMR: While less sensitive, ¹³C NMR is valuable for confirming the carbon skeleton. The number of distinct signals indicates the number of unique carbon environments, which can quickly reveal the presence of isomers or other structurally similar impurities.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds like this compound. The solvent must not have signals that overlap with analyte signals.

  • Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard (IS) of known purity is added to the sample at a precisely known concentration.[11][14] The purity of the analyte can then be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the IS. The IS should be stable, non-reactive, and have signals in a clear region of the spectrum. Maleic anhydride or 1,4-dinitrobenzene are suitable choices.

Experimental Protocol: ¹H NMR
  • Sample Preparation (for structural confirmation): Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Sample Preparation (for qNMR):

    • Accurately weigh ~15 mg of the this compound sample.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride).

    • Dissolve both solids together in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it will dissolve both compounds well).

  • Instrumentation & Parameters:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment. For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to ensure full relaxation and accurate integration.

    • Number of Scans: 8-16 scans for a standard spectrum; 32-64 scans for qNMR to improve signal-to-noise.

  • Data Analysis:

    • Phase and baseline the spectrum correctly.

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals. For the standard spectrum, check if the relative integrations match the expected proton counts.

    • For qNMR, use the known concentration of the internal standard and the relative integrals to calculate the absolute concentration and thus the purity of the analyte.

Data Presentation: Expected NMR Data

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) (Note: These are predicted values; actual values may vary slightly based on experimental conditions.)

NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹HH-3~6.5d
¹HH-5~7.6dd
¹HH-6~6.4d
¹³CC-2~158s
¹³CC-3~110d
¹³CC-4~125s
¹³CC-5~145d
¹³CC-6~118d

Impurities would manifest as additional, unassignable peaks. For instance, unreacted starting material would show its own characteristic set of signals. Solvent residue (e.g., ethyl acetate, dichloromethane) would appear as sharp, known singlets or triplets.

Workflow for NMR Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample & Internal Std. prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Acquire 1H NMR Spectrum prep2->acq1 acq2 (Ensure long relaxation delay) acq1->acq2 proc1 Process Spectrum (Phase, Baseline) acq2->proc1 proc2 Integrate Analyte & Std. Peaks proc1->proc2 proc4 Identify Impurity Signals proc1->proc4 proc3 Calculate Absolute Purity proc2->proc3

Caption: Workflow for structural confirmation and qNMR purity analysis.

Comparative Analysis: HPLC vs. NMR

Neither technique is universally superior; they are complementary, and together they provide a self-validating system for purity assessment.

FeatureHPLCNMR
Primary Strength Quantitative separation of componentsStructural elucidation and confirmation
Quantification Relative (Area %), requires analyte standard for absolute quantificationAbsolute (qNMR with internal standard), no analyte standard needed[11][13]
Sensitivity High (µg/mL to ng/mL)Lower (mg/mL)
Impurity Detection Excellent for UV-active impuritiesDetects any proton-containing impurity, including non-UV-active ones
Information Provided Retention time, UV spectrum, quantityChemical structure, connectivity, stereochemistry, quantity
Throughput Moderate (20-30 min per sample)High for simple ¹H, slower for qNMR or ¹³C
Key Limitation May not detect non-UV-active impurities; co-elution can mask impuritiesLower sensitivity; complex mixtures can have severe signal overlap

Conclusion: An Integrated Strategy for Trustworthy Results

For the comprehensive and trustworthy assessment of synthesized this compound, an integrated, orthogonal approach is paramount.

  • Initial Screen (HPLC): Use a rapid gradient HPLC method to quickly assess the overall purity and complexity of the crude product. This provides the primary "purity by area %" value and a profile of process-related impurities.

  • Structural Confirmation (NMR): Concurrently, run a standard ¹H and ¹³C NMR to confirm that the main component is indeed the target structure and to identify any significant impurities observed in the HPLC.

  • Definitive Purity (qNMR): For a final, definitive purity value (mass fraction), perform a qNMR experiment. This provides an absolute purity value that is orthogonal to the relative purity determined by HPLC, offering the highest degree of confidence in the material's quality.

By leveraging the quantitative power of HPLC and the structural insight of NMR, researchers and drug development professionals can establish a robust, self-validating analytical workflow. This ensures that this compound meets the stringent purity requirements necessary for its successful application in the synthesis of next-generation therapeutics.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. European Medicines Agency. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd. [Link]

  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]

  • Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

  • HPLC Method Development. Phenomenex. [Link]

  • An Improved Preparation of 3-Bromo-2H-pyran-2-one. Organic Syntheses. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. MDPI. [Link]

  • A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. [Link]

  • Synthesis of Pyran and Pyranone Natural Products. PMC - NIH. [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in synthetic chemistry, 4-Bromo-2H-pyran-2-one presents unique opportunities for drug discovery and materials science. However, its reactivity necessitates a thorough understanding of its hazard profile to ensure safe handling in a laboratory setting. This guide provides essential safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, thereby fostering a culture of safety and scientific integrity.

Immediate Safety Profile & Hazard Assessment

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1][2][3]

  • H315: Causes skin irritation[1][2][3]

  • H319: Causes serious eye irritation[1][2][3][4]

  • H335: May cause respiratory irritation[1][2][3]

The assigned signal word is "Warning" .[1] These classifications indicate that while the compound is not acutely toxic, it poses significant irritant hazards upon contact or inhalation. The brominated heterocyclic structure suggests that it may also have sensitizing properties, a common feature of halogenated organic compounds.

Table 1: GHS Hazard Summary for this compound

GHS ClassificationHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Warning
Skin Irritation (Category 2)H315: Causes skin irritation

Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritation

Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Warning

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is dictated by the hazard profile of the substance. For this compound, the primary risks are dermal, ocular, and respiratory irritation.

Core PPE Requirements:
  • Eye Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses do not provide a sufficient seal to protect against potential splashes or fine particulates. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential.[5] Given the brominated nature of the compound, gloves made of nitrile or neoprene should provide adequate protection for routine handling. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A standard laboratory coat should be worn and buttoned to its full length to protect against accidental skin contact.[5] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Logical Flow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Doff1 Gloves (remove carefully) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Operational Handling and Disposal Plan

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.

  • Weighing and Transfer: If the compound is a solid, handle it as a powder and avoid creating dust. Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood. If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

  • In Case of a Spill:

    • Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[5] The contaminated absorbent should then be collected in a designated hazardous waste container.

    • Large Spills: In the event of a larger spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[5]

  • Post-Handling: After handling, decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.

Waste Disposal Workflow:

All materials contaminated with this compound must be treated as hazardous waste.[5]

Disposal_Workflow cluster_waste Waste Segregation & Disposal Waste1 Identify Contaminated Materials (glassware, gloves, absorbent) Waste2 Segregate into Designated Hazardous Waste Container Waste1->Waste2 Waste3 Label Container Clearly: 'Hazardous Waste' 'this compound' Waste2->Waste3 Waste4 Store in a Secure, Ventilated Area Waste3->Waste4 Waste5 Arrange for Professional Disposal (via EHS) Waste4->Waste5

Caption: A systematic workflow for the safe disposal of this compound waste.

Disposal Best Practices:

  • Waste Identification: All items that have come into direct contact with this compound, including gloves, pipette tips, and absorbent materials, must be considered hazardous waste.[5]

  • Containerization: Use a dedicated, properly sealed, and clearly labeled hazardous waste container for all this compound waste.[5] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage and Disposal: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's procedures for the final disposal of chemical waste, which is typically handled by the EHS department.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, unlocking its potential for scientific advancement while prioritizing personal and environmental safety.

References

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. MDPI. Available from: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate, 2022-12-17. Available from: [Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem. Available from: [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • GHS Hazard Statement List. ChemSafetyPro.COM, 2016-01-06. Available from: [Link]

  • GHS hazard statements. Wikipedia. Available from: [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • 2H-pyran-2-one, 504-31-4. The Good Scents Company. Available from: [Link]

  • GHS hazard pictograms. Stoffenmanager. Available from: [Link]

  • GHS Hazard Classification: Everything You Need to Know. ERA Environmental, 2014-05-20. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.